Product packaging for Vancosamine(Cat. No.:CAS No. 36480-36-1)

Vancosamine

Cat. No.: B1196374
CAS No.: 36480-36-1
M. Wt: 161.2 g/mol
InChI Key: IJSNCWAAHIVVGJ-XVMARJQXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vancosamine is a biologically significant deoxy aminosugar, specifically identified as 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose . It was first isolated and characterized as a key structural component of the potent glycopeptide antibiotic vancomycin . Its fundamental role in medicine stems from this context, as it is an essential moiety within the vancomycin family of antibiotics, which are critical last-line defenses against serious Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) . In its native context, this compound is attached to the core aglycone of vancomycin via an α-1 ether linkage by a glycosyltransferase enzyme during biosynthesis . The specific stereochemistry of the sugar moiety is crucial for the overall activity of the antibiotic, with even subtle changes, as seen in the epimer epithis compound, being dictated by variations in the biosynthetic gene cluster . The biosynthesis of this compound begins with TDP-D-glucose and involves a series of enzymatic steps including deoxygenation, transamination, C-methylation, and epimerization, culminating in a final reduction that sets the definitive stereocenter . For synthetic and medicinal chemists, this compound represents a valuable synthetic target and a building block for novel antibiotic development. Research efforts have delivered several successful total syntheses, often employing strategies like ring-closing metathesis and C–H amination to construct the functionalized pyranose ring from non-carbohydrate precursors such as methyl lactate . These synthetic approaches are driven by the ongoing need to develop semisynthetic glycopeptide antibiotics to combat the rise of vancomycin-resistant enterococci (VRE) and other resistant pathogens . Modifications to the this compound unit, particularly at the 3-C amino group to create N-alkyl or N-acyl derivatives, are an active area of investigation to enhance the potency and pharmacological profile of next-generation antibiotics . Consequently, this compound is an indispensable reagent for researchers engaged in glycoscience, natural product synthesis, and the development of novel anti-infective agents to address the global challenge of antimicrobial resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO3 B1196374 Vancosamine CAS No. 36480-36-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36480-36-1

Molecular Formula

C7H15NO3

Molecular Weight

161.2 g/mol

IUPAC Name

(3S,4S,5S)-3-amino-4,5-dihydroxy-3-methylhexanal

InChI

InChI=1S/C7H15NO3/c1-5(10)6(11)7(2,8)3-4-9/h4-6,10-11H,3,8H2,1-2H3/t5-,6+,7-/m0/s1

InChI Key

IJSNCWAAHIVVGJ-XVMARJQXSA-N

SMILES

CC(C(C(C)(CC=O)N)O)O

Isomeric SMILES

C[C@@H]([C@H]([C@](C)(CC=O)N)O)O

Canonical SMILES

CC(C(C(C)(CC=O)N)O)O

Synonyms

3-amino-2,3,6-trideoxy-3-methyl-L-lyxo-hexopyranose
saccharosamine
vancosamine

Origin of Product

United States

Foundational & Exploratory

Elucidation of the Vancosamine Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancosamine, a novel 3-amino-2,3,6-trideoxy-L-sugar, is a critical component of the glycopeptide antibiotic vancomycin. Its presence is essential for the antibiotic's potent activity against Gram-positive bacteria. Understanding the intricate enzymatic steps involved in this compound biosynthesis is paramount for endeavors in combinatorial biosynthesis and the generation of novel vancomycin analogs to combat rising antibiotic resistance. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthesis pathway, detailing the key enzymes, their mechanisms, and the experimental methodologies employed in their characterization.

The this compound Biosynthetic Gene Cluster in Amycolatopsis orientalis

The biosynthesis of this compound is orchestrated by a dedicated set of genes located within the larger vancomycin biosynthetic gene cluster in the producing organism, Amycolatopsis orientalis.[1][2] This cluster contains genes encoding the enzymes responsible for the conversion of the primary metabolite precursor, dTDP-D-glucose, into the activated sugar nucleotide, dTDP-L-vancosamine. The genes responsible for the biosynthesis of the heptapeptide backbone and subsequent tailoring reactions, including glycosylation, are also present within this cluster.[3]

The Enzymatic Pathway of this compound Biosynthesis

The biosynthesis of dTDP-L-vancosamine from dTDP-D-glucose is a multi-step enzymatic cascade. While the complete pathway for this compound has been elucidated by homology to the well-characterized epithis compound biosynthesis in chloroeremomycin production, direct in vitro reconstitution of the entire this compound pathway has provided concrete evidence for the function of each enzyme.[4][5] The pathway involves a series of reactions including deoxygenation, amination, methylation, epimerization, and ketoreduction.[4][5]

The key enzymatic steps are as follows:

  • EvaA (dTDP-D-glucose 4,6-dehydratase): Initiates the pathway by converting dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

  • EvaB (dTDP-4-keto-6-deoxy-D-glucose-2,3-dehydratase): Catalyzes the dehydration at C2 and C3.

  • EvaC (Aminotransferase): Introduces an amino group at C3.

  • EvaD (N-methyltransferase): Methylates the amino group at C3.

  • EvaE (C4-ketoreductase): Reduces the keto group at C4 to a hydroxyl group, yielding dTDP-L-vancosamine.

The final product, dTDP-L-vancosamine, serves as the sugar donor for the glycosyltransferase GtfD, which attaches it to the vancomycin aglycone.[6]

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key glycosyltransferases involved in the final steps of vancomycin biosynthesis. Kinetic data for the entire this compound biosynthetic pathway is not extensively reported in the literature.

EnzymeSubstrate(s)Product(s)Km (µM)kcat (min-1)Optimal pHReference(s)
GtfD Vancomycin pseudoaglycon, dTDP-L-vancosamineVancomycin~20 (for pseudoaglycon)Not Reported9.0[6][7]
GtfE Vancomycin aglycone, UDP-D-glucoseVancomycin pseudoaglyconNot ReportedNot Reported9.0[7]

Experimental Protocols

Overexpression and Purification of this compound Biosynthesis Enzymes

This protocol is a generalized procedure based on methodologies reported for the homologous epithis compound biosynthetic enzymes.[5]

a. Gene Cloning and Expression Vector Construction: The genes encoding the this compound biosynthetic enzymes (homologs of evaA-E) from Amycolatopsis orientalis are amplified by PCR and cloned into an E. coli expression vector, such as pET series vectors, often with an N- or C-terminal polyhistidine tag for affinity purification.

b. Protein Expression: The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C. Protein purity is assessed by SDS-PAGE.

Enzymatic Synthesis of dTDP-L-vancosamine (In Vitro Reconstitution)

This protocol is adapted from the in vitro reconstitution of the epithis compound pathway.[4][5]

a. Reaction Mixture: A typical reaction mixture (e.g., 1 mL) contains:

  • dTDP-D-glucose (1 mM)

  • Purified EvaA, EvaB, EvaC, EvaD, and EvaE enzymes (10-20 µM each)

  • Pyridoxal 5'-phosphate (PLP) (0.1 mM, as a cofactor for the aminotransferase)

  • S-adenosyl-L-methionine (SAM) (1.2 mM, as a methyl donor for the methyltransferase)

  • NADPH (1.5 mM, as a reducing agent for the ketoreductase)

  • Tris-HCl buffer (50 mM, pH 7.5)

b. Reaction Conditions: The reaction is initiated by the addition of the enzymes. The mixture is incubated at 30°C for 2-4 hours.

c. Product Analysis: The reaction is quenched by the addition of an equal volume of cold ethanol or by heating. The precipitated proteins are removed by centrifugation. The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) using a strong anion exchange (SAX) column to separate the nucleotide-sugars. The identity of the product, dTDP-L-vancosamine, is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Glycosyltransferase (GtfD) Assay

This protocol describes a typical assay for determining the activity of the vancosaminyltransferase, GtfD.[7]

a. Reaction Mixture: A standard reaction mixture (e.g., 50 µL) contains:

  • Vancomycin pseudoaglycon (acceptor substrate, 0.5 mM)

  • dTDP-L-vancosamine (donor substrate, 1 mM)

  • Purified GtfD (5 µM)

  • Tricine buffer (75 mM, pH 9.0)

  • MgCl2 (2 mM)

  • Tris-(2-carboxyethyl)-phosphine (TCEP) (2.5 mM, as a reducing agent)

  • Bovine Serum Albumin (BSA) (1 mg/mL)

b. Reaction Conditions: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 37°C for 30-60 minutes.

c. Analysis: The reaction is quenched by the addition of an equal volume of methanol. The formation of the product, vancomycin, is monitored and quantified by reverse-phase HPLC. The retention times of the substrate and product are compared to authentic standards.

Visualizations

This compound Biosynthesis Pathway

Vancosamine_Biosynthesis cluster_precursor Precursor cluster_pathway Biosynthetic Pathway cluster_product Product dTDP_Glc dTDP-D-glucose Intermediate1 dTDP-4-keto-6-deoxy- D-glucose dTDP_Glc->Intermediate1 EvaA Intermediate2 dTDP-2,3-dehydro-4-keto- 6-deoxy-D-glucose Intermediate1->Intermediate2 EvaB Intermediate3 dTDP-3-amino-2,3-dehydro- 4-keto-6-deoxy-D-glucose Intermediate2->Intermediate3 EvaC (PLP) Intermediate4 dTDP-3-methylamino-2,3-dehydro- 4-keto-6-deoxy-D-glucose Intermediate3->Intermediate4 EvaD (SAM) dTDP_Vanc dTDP-L-vancosamine Intermediate4->dTDP_Vanc EvaE (NADPH)

Caption: Enzymatic conversion of dTDP-D-glucose to dTDP-L-vancosamine.

Experimental Workflow for In Vitro Reconstitution

In_Vitro_Reconstitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrates Prepare Substrates (dTDP-D-glucose, cofactors) Reaction Incubate Substrates and Enzymes Substrates->Reaction Enzymes Purify Enzymes (EvaA-E) Enzymes->Reaction Quench Quench Reaction Reaction->Quench Separate Separate Products (HPLC) Quench->Separate Identify Identify Product (MS, NMR) Separate->Identify

Caption: Workflow for the in vitro enzymatic synthesis of dTDP-L-vancosamine.

Logical Relationship of Glycosylation Steps

Glycosylation_Logic Aglycone Vancomycin Aglycone Pseudoaglycone Vancomycin Pseudoaglycone (Monoglycosylated) Aglycone->Pseudoaglycone GtfE + UDP-D-glucose Vancomycin Vancomycin (Diglycosylated) Pseudoaglycone->Vancomycin GtfD + dTDP-L-vancosamine

Caption: Sequential glycosylation of the vancomycin aglycone.

Conclusion

The elucidation of the this compound biosynthesis pathway has been a significant achievement, providing deep insights into the intricate enzymatic machinery responsible for the production of this crucial sugar moiety. The characterization of the individual enzymes and the in vitro reconstitution of the pathway have not only confirmed the biosynthetic steps but also opened avenues for the chemoenzymatic synthesis of novel glycopeptide antibiotics. Further detailed kinetic analysis of all the biosynthetic enzymes will be invaluable for optimizing these synthetic strategies and for the rational design of next-generation antibiotics to combat multidrug-resistant pathogens.

References

Determining the Stereochemistry of Vancosamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancosamine, a novel 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose, is a critical carbohydrate component of the glycopeptide antibiotic vancomycin. The precise stereochemical arrangement of this compound is paramount to the antibiotic's mechanism of action, which involves specific binding to the D-Ala-D-Ala terminus of bacterial cell wall precursors. The elucidation of its complex stereochemistry was a significant scientific endeavor, relying on a combination of classical chemical degradation techniques, advanced spectroscopic methods, and X-ray crystallography. This technical guide provides a comprehensive overview of the core experimental methodologies and data that were instrumental in definitively establishing the stereochemistry of this compound.

Core Methodologies for Stereochemical Determination

The determination of the absolute and relative stereochemistry of this compound's four chiral centers (C-1, C-3, C-4, and C-5) was achieved through a multi-pronged approach:

  • Chemical Degradation: Initial studies involved the controlled acidic hydrolysis of vancomycin to isolate this compound and its derivatives. This allowed for the determination of its constituent atoms and functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution proton NMR spectroscopy was pivotal in establishing the relative stereochemistry of the sugar ring. Analysis of proton-proton coupling constants provided crucial information about the dihedral angles between adjacent protons, thereby defining their spatial relationships.

  • X-ray Crystallography: The definitive absolute configuration of this compound was established through single-crystal X-ray diffraction analysis of a key degradation product of vancomycin, CDP-I.

  • Chiral Synthesis and Derivatization: The stereochemistry was further confirmed through the total synthesis of L-vancosamine and its derivatives, allowing for direct comparison of spectroscopic and physical properties with the natural product. Chiral derivatization techniques, such as the formation of Mosher's esters, have also been employed to independently verify the absolute configuration of specific stereocenters.

Experimental Protocols and Data Presentation

Chemical Degradation: Acid Hydrolysis of Vancomycin

The liberation of this compound from the vancomycin glycopeptide backbone is a critical first step for its structural analysis.

Experimental Protocol:

A common method for the acid hydrolysis of vancomycin is as follows:

  • Sample Preparation: A solution of vancomycin hydrochloride is prepared in 6N hydrochloric acid.

  • Hydrolysis: The solution is heated under reflux for a specified period (e.g., 2-4 hours) to cleave the glycosidic bond linking this compound to the peptide core.

  • Isolation and Purification: The resulting hydrolysate is cooled, and the precipitated aglycone is removed by filtration. The aqueous filtrate containing the amino sugar is then typically neutralized and purified using ion-exchange chromatography to isolate this compound hydrochloride.

Logical Workflow for Chemical Degradation:

Vancomycin Vancomycin Acid_Hydrolysis Acid Hydrolysis (6N HCl, Reflux) Vancomycin->Acid_Hydrolysis Hydrolysate Hydrolysate (Aglycone + this compound) Acid_Hydrolysis->Hydrolysate Filtration Filtration Hydrolysate->Filtration Aglycone Aglycone (precipitate) Filtration->Aglycone Filtrate Aqueous Filtrate (this compound) Filtration->Filtrate Purification Ion-Exchange Chromatography Filtrate->Purification Vancosamine_HCl Isolated this compound HCl Purification->Vancosamine_HCl

Caption: Workflow for the isolation of this compound via acid hydrolysis of vancomycin.

NMR Spectroscopy for Relative Stereochemistry

The seminal work of Williams and colleagues utilizing 270-MHz proton NMR spectroscopy was instrumental in deducing the relative stereochemistry of this compound. The analysis of coupling constants (J-values) between vicinal protons provides direct insight into their dihedral angles, as described by the Karplus equation.

Experimental Protocol:

  • Sample Preparation: A sample of the isolated this compound derivative (e.g., methyl N,N-dimethylvancosaminide) is dissolved in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts and coupling constants of the ring protons are meticulously analyzed. Of particular importance are the J-values between H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5.

Table 1: Key ¹H NMR Coupling Constants for a this compound Derivative

Coupled ProtonsCoupling Constant (J) in HzInferred Dihedral Angle Relationship
J(H1, H2ax)~3.5Gauche
J(H1, H2eq)~1.5Gauche
J(H4, H5)~9.5Trans-diaxial

Signaling Pathway for NMR-based Stereochemical Assignment:

NMR_Experiment ¹H NMR Experiment Coupling_Constants Proton Coupling Constants (J) NMR_Experiment->Coupling_Constants Karplus_Equation Karplus Equation Application Coupling_Constants->Karplus_Equation Dihedral_Angles Dihedral Angles Karplus_Equation->Dihedral_Angles Relative_Stereochemistry Relative Stereochemistry (Chair Conformation) Dihedral_Angles->Relative_Stereochemistry

Caption: Logical flow for determining relative stereochemistry using NMR.

X-ray Crystallography for Absolute Stereochemistry

The unambiguous determination of the absolute configuration of this compound was achieved through the X-ray crystal structure analysis of a degradation product of vancomycin, CDP-I, by Sheldrick and colleagues in 1978.[1]

Experimental Protocol:

  • Crystallization: Single crystals of a suitable derivative (in this case, CDP-I, a crystalline degradation product of vancomycin) are grown.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined, and the structure is refined to obtain precise atomic coordinates. The absolute configuration is determined by analyzing the anomalous dispersion effects.

Table 2: Illustrative Crystallographic Data for a this compound-Containing Structure

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)15.23
b (Å)23.45
c (Å)12.89
Flack Parameter0.02(3)

Note: The data in this table is illustrative and represents typical values for such a structure. The near-zero value of the Flack parameter confirms the correct assignment of the absolute stereochemistry.

Workflow for Absolute Configuration Determination by X-ray Crystallography:

Single_Crystal Single Crystal of This compound Derivative XRay_Diffraction X-ray Diffraction Single_Crystal->XRay_Diffraction Diffraction_Pattern Diffraction Pattern XRay_Diffraction->Diffraction_Pattern Structure_Solution Structure Solution & Refinement Diffraction_Pattern->Structure_Solution Atomic_Coordinates 3D Atomic Coordinates Structure_Solution->Atomic_Coordinates Anomalous_Dispersion Anomalous Dispersion Analysis Atomic_Coordinates->Anomalous_Dispersion Absolute_Configuration Absolute Configuration Anomalous_Dispersion->Absolute_Configuration

Caption: Workflow for determining absolute configuration via X-ray crystallography.

Conclusion

The determination of the stereochemistry of this compound stands as a classic example of the power of a synergistic approach in structural elucidation. The combination of chemical degradation, which provided the initial groundwork, with the detailed conformational insights from NMR spectroscopy and the definitive proof of absolute configuration from X-ray crystallography, allowed for the complete and unambiguous assignment of this complex amino sugar. This foundational knowledge has been indispensable for the subsequent synthesis of vancomycin analogues and for understanding the molecular basis of its potent antibiotic activity, providing a crucial platform for the development of next-generation antibiotics to combat resistant bacteria.

References

The Crucial Role of Vancosamine in the Antibacterial Activity of Vancomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vancomycin, a glycopeptide antibiotic, has long been a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mechanism of action, which involves targeting the bacterial cell wall synthesis, has made it an antibiotic of last resort for many challenging infections.[4][5] The complex structure of vancomycin, consisting of a heptapeptide aglycone core and a disaccharide moiety (glucose and vancosamine), is central to its potent antibacterial activity.[6] This technical guide provides an in-depth exploration of the biological function of the this compound sugar in vancomycin's efficacy, its role in overcoming antibiotic resistance, and the experimental methodologies used to elucidate these functions.

Molecular Interactions and Mechanism of Action

Vancomycin's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3][4] It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][6] This binding physically obstructs the subsequent enzymatic steps of transglycosylation and transpeptidation, which are essential for the formation of the rigid peptidoglycan layer that protects the bacterial cell.[1][4] The result is a weakened cell wall, leading to cell lysis and bacterial death.[3]

The this compound sugar, an amino sugar attached to the heptapeptide core, plays a multifaceted role in this process:

  • Enhancing Binding Affinity: The this compound moiety contributes to the overall binding affinity of vancomycin to its D-Ala-D-Ala target. While the aglycone itself can bind to the target, the presence of this compound enhances the stability of the complex.[7]

  • Promoting Dimerization: Vancomycin molecules can form back-to-back and face-to-face dimers.[8][9][10] The this compound sugar is positioned over the ligand-binding site and influences the dimerization interface.[8] This dimerization is thought to be functionally significant, potentially increasing the avidity of the antibiotic for the bacterial cell surface where peptidoglycan precursors are concentrated.[10]

  • Membrane Anchoring: Hydrophobic modifications to the this compound sugar in second-generation glycopeptides, such as oritavancin and dalbavancin, enhance their interaction with the bacterial membrane.[11][12] This anchoring effect increases the local concentration of the antibiotic at the site of cell wall synthesis, contributing to their improved potency, especially against vancomycin-resistant strains.[11][13]

Vancomycin_Mechanism cluster_vancomycin Vancomycin cluster_bacteria Bacterial Cell Wall Synthesis Vancomycin Vancomycin Molecule Aglycone Heptapeptide Aglycone (Binding Pocket) Vancomycin->Aglycone core This compound This compound Sugar Vancomycin->this compound moiety Glucose Glucose Sugar Vancomycin->Glucose moiety Transglycosylase Transglycosylase Vancomycin->Transglycosylase Inhibits by Steric Hindrance Transpeptidase Transpeptidase Vancomycin->Transpeptidase Inhibits by Substrate Sequestration DAlaDAla D-Ala-D-Ala Terminus Aglycone->DAlaDAla Binds to This compound->DAlaDAla Stabilizes Binding Lipid_II Peptidoglycan Precursor (Lipid II) Lipid_II->DAlaDAla terminates in Lipid_II->Transglycosylase substrate for Transglycosylase->Transpeptidase product is substrate for

Vancomycin's interaction with peptidoglycan precursors.

Quantitative Analysis of this compound's Contribution

The significance of the entire vancomycin structure, including the this compound moiety, is evident in the quantitative data from binding affinity and antimicrobial susceptibility studies. The removal of the sugar moieties to yield the vancomycin aglycone has a notable impact on its biological activity.

Table 1: Comparative Binding Affinities of Vancomycin and its Aglycone
LigandTargetDissociation Constant (Kd)Fold Difference
VancomycinD-Ala-D-Ala~ 1 µM~1000x higher affinity than for D-Ala-D-Lac
VancomycinD-Ala-D-Lac~ 1 mM
Vancomycin AglyconeD-Ala-D-AlaBinding is maintained, though slightly reduced compared to Vancomycin-
Vancomycin AglyconeD-Ala-D-LacBinding is significantly reduced, similar to Vancomycin-

Data compiled from multiple sources.[14][15][16]

Table 2: Minimum Inhibitory Concentrations (MICs) of Vancomycin and Vancomycin Aglycone
CompoundOrganismMIC (µg/mL)
VancomycinVancomycin-sensitive S. aureus1.25
Vancomycin AglyconeVancomycin-sensitive S. aureus0.625
VancomycinVancomycin-resistant Enterococci (VanA)>64
Vancomycin AglyconeVancomycin-resistant Enterococci (VanA)>64

Data from a representative study.[17] Note: While the aglycone shows comparable or slightly better activity against sensitive strains in some studies, its lack of the this compound moiety renders it ineffective against resistant strains that rely on target modification.

Role in Overcoming Antibiotic Resistance

The primary mechanism of high-level vancomycin resistance in bacteria, such as vancomycin-resistant enterococci (VRE) and vancomycin-resistant S. aureus (VRSA), involves a modification of the antibiotic's target.[18][19][20] Resistance genes, such as those in the vanA operon, encode enzymes that replace the D-Ala-D-Ala terminus of peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac).[5][15][21] This single atomic substitution (an oxygen for a nitrogen) eliminates a crucial hydrogen bond and introduces electrostatic repulsion, reducing vancomycin's binding affinity by approximately 1000-fold.[14][22]

The this compound sugar has become a key target for synthetic modifications to create second-generation glycopeptides with activity against these resistant strains. By attaching lipophilic and cationic groups to the this compound, medicinal chemists have developed compounds like oritavancin and telavancin.[11][12] These modifications provide an alternative mechanism of action, allowing the antibiotic to anchor to and disrupt the bacterial cell membrane, in addition to its traditional target binding. This dual mechanism helps to overcome the reduced affinity for the modified D-Ala-D-Lac target.[11]

Vancomycin_Resistance_and_Overcoming cluster_sensitive Vancomycin-Sensitive Bacterium cluster_resistant Vancomycin-Resistant Bacterium cluster_overcoming Overcoming Resistance DAlaDAla_S D-Ala-D-Ala Terminus Cell_Wall_S Inhibition of Cell Wall Synthesis DAlaDAla_S->Cell_Wall_S Normal Cell Wall Synthesis Vancomycin_S Vancomycin Vancomycin_S->DAlaDAla_S High Affinity Binding VanA_genes VanA Gene Cluster DAlaDLac_R D-Ala-D-Lac Terminus VanA_genes->DAlaDLac_R Synthesizes Cell_Wall_R Antibiotic Resistance DAlaDLac_R->Cell_Wall_R Cell Wall Synthesis Continues Vancomycin_R Vancomycin Vancomycin_R->DAlaDLac_R Low Affinity Binding Mod_this compound Modified this compound (e.g., lipophilic tail) Bacterial_Membrane Bacterial Membrane Mod_this compound->Bacterial_Membrane Anchors to & Disrupts Second_Gen_Vanc Second-Generation Vancomycin Second_Gen_Vanc->DAlaDLac_R Weak Binding Second_Gen_Vanc->Mod_this compound contains Restored_Activity Restored Antibacterial Activity Bacterial_Membrane->Restored_Activity Dual Mechanism

Mechanism of vancomycin resistance and the role of modified this compound.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a technique used to quantitatively determine the thermodynamic parameters of binding interactions, such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[23]

Principle: The heat change that occurs when two molecules interact is measured directly. A solution of one molecule (the ligand, e.g., a D-Ala-D-Ala peptide) is titrated into a solution of the other molecule (the macromolecule, e.g., vancomycin) in the sample cell of a microcalorimeter. The heat released or absorbed is measured after each injection.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve vancomycin and the target peptide (e.g., N,N'-diacetyl-L-Lys-D-Ala-D-Ala) in identical, degassed buffer (e.g., phosphate-buffered saline, pH 7.4). Precise concentration determination is crucial.[24]

    • Typical starting concentrations are 5-50 µM of vancomycin in the sample cell and 50-500 µM of the peptide in the syringe.[24] The concentration in the syringe should be at least 10 times that in the cell.[24]

  • Instrument Setup (Example for MicroCal ITC200):

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power (e.g., 5 µcal/sec) and stirring speed (e.g., 750 rpm).[25]

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion upon syringe insertion, followed by a series of larger, identical volume injections (e.g., 2.0 µL) at regular intervals (e.g., 180 seconds).[25]

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, ΔH, and n.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27]

Principle: A standardized inoculum of the test bacterium is added to wells of a microtiter plate containing serial dilutions of the antibiotic. After incubation, the wells are examined for visible bacterial growth.

Detailed Methodology:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of vancomycin in a suitable solvent (e.g., sterile distilled water).[28]

    • Perform two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 128 µg/mL.[27][28]

  • Inoculum Preparation:

    • Culture the test bacterium (e.g., S. aureus) overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[28]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 18-24 hours.[28]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_targets Targets cluster_results Data Output Vancomycin Vancomycin ITC Isothermal Titration Calorimetry (ITC) Vancomycin->ITC MIC Broth Microdilution (MIC) Vancomycin->MIC Aglycone Vancomycin Aglycone Aglycone->ITC Aglycone->MIC DAlaDAla D-Ala-D-Ala Peptide ITC->DAlaDAla DAlaDLac D-Ala-D-Lac Peptide ITC->DAlaDLac Binding_Affinity Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) ITC->Binding_Affinity VSE Vancomycin-Sensitive Bacteria (e.g., S. aureus) MIC->VSE VRE Vancomycin-Resistant Bacteria (e.g., Enterococcus faecium) MIC->VRE Antimicrobial_Activity Antimicrobial Activity (MIC) MIC->Antimicrobial_Activity Conclusion Elucidate Role of this compound Binding_Affinity->Conclusion Compare Affinities Antimicrobial_Activity->Conclusion Compare Potencies

Workflow for comparing vancomycin and its aglycone.

Conclusion

The this compound moiety of vancomycin is far more than a simple structural appendage. It is an integral component that enhances binding to the primary bacterial target, facilitates potentially crucial dimerization, and serves as a critical handle for synthetic modifications to combat antibiotic resistance. A thorough understanding of the biological function of this compound has been instrumental in explaining the potency of vancomycin and in guiding the rational design of next-generation glycopeptide antibiotics. As antibiotic resistance continues to be a major global health threat, the lessons learned from the structure-activity relationships of vancomycin and its derivatives, particularly with respect to the this compound sugar, will remain invaluable for the development of future antibacterial agents.

References

Vancosamine Precursor Biosynthesis and Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vancosamine Precursor Biosynthesis Pathway

The biosynthesis of the this compound precursor, TDP-L-vancosamine, commences from the primary metabolite TDP-D-glucose and proceeds through a series of five enzymatic reactions catalyzed by the "Eva" proteins (EvaA-E), encoded within the vancomycin biosynthetic gene cluster.[1] The pathway involves a sequence of deoxygenation, amination, methylation, epimerization, and reduction steps to furnish the final activated sugar donor.

The five key enzymes and their respective roles in the biosynthesis of TDP-L-epithis compound, a closely related epimer of TDP-L-vancosamine, have been characterized through in vitro reconstitution experiments.[2][3] The biosynthesis of TDP-L-vancosamine is believed to follow an identical pathway, with the stereochemical outcome at the C-4 position being determined by the specific ketoreductase (EvaE) present in the respective gene cluster.

The overall biosynthetic pathway is depicted below:

Vancosamine_Biosynthesis TDP_D_glucose TDP-D-glucose TDP_4_keto_6_deoxy_D_glucose TDP-4-keto-6-deoxy-D-glucose TDP_D_glucose->TDP_4_keto_6_deoxy_D_glucose Dehydratase/Reductase (Not in cluster) TDP_4_keto_2_6_dideoxy_D_glucose TDP-4-keto-2,6-dideoxy-D-glucose TDP_4_keto_6_deoxy_D_glucose->TDP_4_keto_2_6_dideoxy_D_glucose EvaA (Dehydratase) TDP_3_amino_4_keto_2_3_6_trideoxy_D_glucose TDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose TDP_4_keto_2_6_dideoxy_D_glucose->TDP_3_amino_4_keto_2_3_6_trideoxy_D_glucose EvaB (Aminotransferase) + L-Glutamate TDP_3_amino_3_C_methyl_4_keto_2_3_6_trideoxy_D_glucose TDP-3-amino-3-C-methyl-4-keto-2,3,6-trideoxy-D-glucose TDP_3_amino_4_keto_2_3_6_trideoxy_D_glucose->TDP_3_amino_3_C_methyl_4_keto_2_3_6_trideoxy_D_glucose EvaC (Methyltransferase) + SAM TDP_4_keto_L_this compound TDP-4-keto-L-vancosamine TDP_3_amino_3_C_methyl_4_keto_2_3_6_trideoxy_D_glucose->TDP_4_keto_L_this compound EvaD (Epimerase) TDP_L_this compound TDP-L-vancosamine TDP_4_keto_L_this compound->TDP_L_this compound EvaE (Ketoreductase) + NADPH Vancosamine_Regulation cluster_regulators Regulatory Genes cluster_biosynthetic Biosynthetic Genes AoStrR1 AoStrR1 eva_genes evaA-E (this compound Precursor Biosynthesis) AoStrR1->eva_genes Direct Positive Regulation other_genes Other Vancomycin Biosynthetic Genes AoStrR1->other_genes Direct Positive Regulation AoLuxR1 AoLuxR1 AoLuxR1->AoStrR1 Positive Influence AoLuxR1->eva_genes Potential Indirect Regulation AoLuxR1->other_genes Potential Indirect Regulation Protein_Purification_Workflow start Start: eva gene cloned into expression vector transformation Transform E. coli expression strain start->transformation culture Grow liquid culture to mid-log phase transformation->culture induction Induce protein expression (e.g., with IPTG) culture->induction harvest Harvest cells by centrifugation induction->harvest lysis Lyse cells (e.g., sonication) harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification chromatography Purify protein using affinity chromatography (e.g., Ni-NTA) clarification->chromatography dialysis Dialyze purified protein into storage buffer chromatography->dialysis end End: Purified Eva enzyme dialysis->end EMSA_Workflow start Start: Purified regulator (e.g., AoStrR1) and labeled DNA probe (eva promoter) binding_reaction Incubate regulator protein with labeled DNA probe start->binding_reaction electrophoresis Run binding reaction on a non-denaturing polyacrylamide gel binding_reaction->electrophoresis detection Detect labeled DNA probe (e.g., autoradiography or fluorescence imaging) electrophoresis->detection analysis Analyze for shifted bands indicating protein-DNA binding detection->analysis end End: Confirmation of regulator binding to promoter analysis->end

References

The Vancosamine Moiety: A Linchpin in the Potency and Evolution of Glycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vancosamine sugar, a characteristic feature of vancomycin and its analogs, has emerged as a critical determinant of the antibacterial activity and pharmacokinetic properties of glycopeptide antibiotics. Initially perceived as a peripheral structural element, extensive research has unveiled its multifaceted role in the mechanism of action, including target binding, dimerization, and membrane anchoring. This technical guide provides a comprehensive overview of the pivotal functions of the this compound moiety, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform and guide future research and development in this vital class of antibiotics.

The Multifaceted Role of this compound in Glycopeptide Activity

The fundamental mechanism of action of glycopeptide antibiotics involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, primarily Lipid II.[1][2] This interaction sterically hinders the transglycosylation and transpeptidation reactions necessary for the formation of a stable peptidoglycan layer, ultimately leading to cell lysis.[3][4] While the heptapeptide core of the glycopeptide is responsible for forming the binding pocket for the D-Ala-D-Ala moiety, the this compound sugar plays a crucial, multifaceted role in enhancing and diversifying the antibiotic's activity.

Contribution to Target Binding and Dimerization

The this compound moiety contributes to the overall binding affinity of the glycopeptide to its target. While not directly involved in the hydrogen bonding network with the D-Ala-D-Ala terminus, its presence and orientation influence the conformation of the entire molecule, thereby optimizing the presentation of the binding pocket.[5][6]

Furthermore, the this compound sugar is implicated in the dimerization of glycopeptide molecules. This dimerization is a key aspect of their activity, as the dimerized form exhibits significantly higher affinity for the bacterial cell wall precursors.[7][8] The sugar moieties are thought to provide steric constraints that favor a conformationally homogeneous and potent dimeric assembly.[9] Modifications to the this compound, particularly the introduction of lipophilic side chains, can further enhance this dimerization and, consequently, the antibiotic's potency.

Membrane Anchoring and Enhanced Potency of Lipoglycopeptides

A pivotal advancement in glycopeptide antibiotics has been the development of lipoglycopeptides, such as telavancin, dalbavancin, and oritavancin. These semi-synthetic derivatives feature lipophilic side chains attached to the this compound sugar.[10][11] This modification endows the antibiotic with the ability to anchor to the bacterial cell membrane.

This membrane anchoring serves a dual purpose. Firstly, it increases the local concentration of the antibiotic at the site of peptidoglycan synthesis, thereby enhancing its interaction with Lipid II.[12][13] Secondly, for some lipoglycopeptides, the interaction with the membrane itself becomes a secondary mechanism of action, leading to membrane disruption, depolarization, and increased permeability, which contributes to a more rapid bactericidal effect.[13][14] The length and nature of the lipophilic chain are critical, with variations affecting the activity against different bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[10]

Quantitative Analysis of this compound Modifications

The strategic modification of the this compound moiety has yielded a new generation of glycopeptide antibiotics with significantly improved activity against resistant pathogens. The following tables summarize the quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, for various this compound-modified derivatives compared to the parent compound, vancomycin.

Table 1: In Vitro Activity (MIC, µg/mL) of this compound-Modified Glycopeptides against Gram-Positive Bacteria

Compound/ModificationS. aureus (MSSA)S. aureus (MRSA)S. aureus (VISA)E. faecalis (VSE)E. faecium (VanA VRE)E. faecium (VanB VRE)Reference(s)
Vancomycin0.5 - 20.5 - 24 - 81 - 4>2561 - 1024[15][16]
Telavancin (Decylaminoethyl on this compound)0.06 - 0.50.06 - 0.50.12 - 10.25 - 10.5 - 20.12 - 0.5[7][15]
Oritavancin (4'-Chlorobiphenylmethyl on epi-vancosamine)≤0.008 - 0.12≤0.008 - 0.120.03 - 0.25≤0.008 - 0.060.015 - 1≤0.008 - 0.03[11][15]
Dalbavancin (Derivative of teicoplanin-like A40926)≤0.03 - 0.12≤0.03 - 0.120.06 - 0.120.015 - 0.06>32≤0.008 - 0.06[15]
This compound-alkylated pyridinium (nOct)0.1 µM0.1 µM0.1 µM-0.1 µM1.3 µM[7]
This compound-bridged dimer (25e)~0.1~0.1~1-~1-[7]

Note: MIC values can vary depending on the specific strain and testing methodology. This table presents a general range based on the cited literature.

Experimental Protocols

The generation of the quantitative data presented above relies on robust and standardized experimental procedures. This section details the key methodologies for the synthesis of this compound-modified glycopeptides and the determination of their antimicrobial activity.

Synthesis of this compound-Modified Glycopeptides (General Procedure)

The synthesis of lipophilic derivatives of vancomycin typically involves the selective modification of the primary amine group on the this compound sugar. A common method is reductive amination.

Protocol for Reductive Amination of this compound:

  • Dissolution: Dissolve vancomycin hydrochloride in a suitable solvent system, often a mixture of dimethyl sulfoxide (DMSO) and water.

  • Aldehyde/Ketone Addition: Add the desired lipophilic aldehyde or ketone (e.g., decanal for a decyl side chain) to the vancomycin solution. The molar ratio is typically in slight excess of the aldehyde/ketone.

  • pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic to neutral range (pH 6-7) using a suitable base, such as triethylamine (Et3N), to facilitate imine formation.

  • Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.

  • Quenching and Purification: Quench the reaction by adding an acid (e.g., acetic acid) to decompose the excess reducing agent. The crude product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired N-alkylated vancomycin derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the test compound (e.g., this compound-modified glycopeptide) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain to be tested overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Mechanistic and Workflow Diagrams

To visually represent the complex roles of the this compound moiety, the following diagrams have been generated using the DOT language for Graphviz.

Vancosamine_Mechanism_of_Action cluster_Glycopeptide Glycopeptide Antibiotic cluster_Bacterial_Target Bacterial Cell Wall Synthesis cluster_Interactions Key Interactions Vancomycin Vancomycin Monomer This compound This compound Moiety Vancomycin->this compound contains Heptapeptide Heptapeptide Core Vancomycin->Heptapeptide contains Dimerization Dimerization Vancomycin->Dimerization Forms This compound->Dimerization Facilitates MembraneAnchoring Membrane Anchoring (Lipoglycopeptides) This compound->MembraneAnchoring Site of Lipophilic Modification Binding Target Binding Heptapeptide->Binding Primary interaction LipidII Lipid II (D-Ala-D-Ala) CellWall Peptidoglycan Synthesis LipidII->CellWall precursor for Dimerization->Binding Enhances Affinity Binding->LipidII Binds to Binding->CellWall Inhibits MembraneAnchoring->LipidII Increases Local Concentration

Fig. 1: Core mechanisms of this compound in glycopeptide activity.

Experimental_Workflow_MIC start Start prep_antibiotic Prepare Serial Dilutions of this compound Derivative start->prep_antibiotic prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Fig. 2: Workflow for MIC determination via broth microdilution.

Lipoglycopeptide_Advantage cluster_LGP Lipoglycopeptide cluster_Membrane Bacterial Membrane cluster_Effects Enhanced Activity LGP Lipoglycopeptide This compound This compound Moiety LGP->this compound LipophilicTail Lipophilic Tail This compound->LipophilicTail modified with Membrane Cytoplasmic Membrane LipophilicTail->Membrane Inserts into Anchoring Membrane Anchoring Membrane->Anchoring enables IncreasedConc Increased Local Concentration of Antibiotic Anchoring->IncreasedConc leads to MembraneDisruption Membrane Disruption (Dual Mechanism) Anchoring->MembraneDisruption can cause EnhancedPotency Enhanced Potency vs. Resistant Strains IncreasedConc->EnhancedPotency results in MembraneDisruption->EnhancedPotency contributes to

Fig. 3: Logical relationship of lipoglycopeptide membrane interaction.

Conclusion and Future Perspectives

The this compound moiety is far more than a simple glycosidic appendage on the glycopeptide scaffold; it is a key player in the antibiotic's efficacy and a prime target for synthetic modification to combat antimicrobial resistance. The addition of lipophilic groups to the this compound has given rise to the potent lipoglycopeptide class, which exhibits enhanced activity against challenging Gram-positive pathogens through a combination of improved target binding and, in some cases, a dual mechanism of action involving membrane disruption.

Future research in this area will likely focus on several key avenues:

  • Rational Design of Novel this compound Modifications: Exploring a wider range of chemical modifications to the this compound moiety to further optimize potency, spectrum of activity, and pharmacokinetic properties.

  • Overcoming Resistance: Designing this compound derivatives that can effectively bypass or overcome existing resistance mechanisms, such as the D-Ala-D-Lac alteration in VRE.

  • Targeting Gram-Negative Bacteria: Investigating whether modifications to the this compound could play a role in strategies to enable glycopeptide activity against Gram-negative pathogens, a current limitation of this class.

  • Understanding Structure-Activity Relationships: Continued detailed structural and mechanistic studies to better understand the precise interplay between this compound modifications, dimerization, membrane interaction, and antibacterial activity will be crucial for the rational design of the next generation of glycopeptide antibiotics.

References

vancosamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vancosamine is a unique aminosugar that constitutes a critical structural component of the glycopeptide antibiotic vancomycin.[1] Specifically, it is the terminal sugar moiety of the disaccharide attached to the heptapeptide core of vancomycin. The full chemical name for this compound is 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose.[2] Its presence and specific stereochemistry are essential for the potent antibacterial activity of vancomycin against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a monosaccharide characterized by a hexopyranose ring with several key modifications: it is a 2,6-dideoxy sugar, possesses an amino group and a methyl group at the C3 position, and has the L-lyxo stereochemical configuration.

Chemical Structure of this compound

Figure 1. Chemical structure of this compound (top) and its epimer, Epithis compound (bottom).

Physicochemical Properties of this compound

Quantitative data for the physicochemical properties of isolated this compound are not extensively reported in the literature. The following table summarizes the available computed and experimental data.

PropertyValueSource
Molecular Formula C₇H₁₅NO₃[2]
Molar Mass 161.201 g·mol⁻¹[2]
Computed XLogP3 -1.9PubChem
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bond Count 1PubChem

Biological Significance and Mechanism of Action

This compound is an integral part of the disaccharide side chain of vancomycin, which plays a crucial role in the antibiotic's mechanism of action. Vancomycin inhibits bacterial cell wall biosynthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[3] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking, leading to cell lysis. While the heptapeptide core of vancomycin is primarily responsible for the D-Ala-D-Ala binding, the carbohydrate moieties, including this compound, contribute to the overall efficacy and pharmacokinetic properties of the antibiotic. Modifications to the this compound amino group can lead to the development of vancomycin derivatives with altered antibacterial activity.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process encoded by the vps gene cluster. The pathway starts from TDP-D-glucose and involves a series of enzymatic reactions catalyzed by EvaA-E to yield TDP-L-vancosamine. This activated sugar is then transferred to the vancomycin aglycone by a glycosyltransferase.[2]

Vancosamine_Biosynthesis TDP-D-Glucose TDP-D-Glucose Intermediate_1 Intermediate_1 TDP-D-Glucose->Intermediate_1 Oxidoreductase, Dehydratase Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 EvaA (Dehydratase) Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 EvaB (Transaminase) Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 EvaC (Methyltransferase) Intermediate_5 Intermediate_5 Intermediate_4->Intermediate_5 EvaD (Epimerase) TDP-L-Vancosamine TDP-L-Vancosamine Intermediate_5->TDP-L-Vancosamine EvaE (Reductase) Glycosylated\nVancomycin Aglycone Glycosylated Vancomycin Aglycone TDP-L-Vancosamine->Glycosylated\nVancomycin Aglycone Glycosyltransferase

Biosynthetic pathway of this compound.

Experimental Protocols

Isolation of this compound via Acid Hydrolysis of Vancomycin

This protocol describes a general procedure for the acid hydrolysis of vancomycin to liberate its constituent sugars, including this compound, for subsequent analysis.

Materials:

  • Vancomycin hydrochloride

  • 2M Hydrochloric acid (HCl)

  • Dowex 50W-X8 resin (H⁺ form)

  • 0.5 M Ammonium hydroxide (NH₄OH)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v)

  • Ninhydrin spray reagent

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve a known amount of vancomycin hydrochloride in 2M HCl.

  • Heat the solution at 100°C for 2-4 hours in a sealed tube to effect hydrolysis.

  • After cooling, dilute the hydrolysate with deionized water and apply it to a column packed with Dowex 50W-X8 resin (H⁺ form).

  • Wash the column with deionized water to remove neutral sugars (glucose) and other non-basic components.

  • Elute the amino sugars, including this compound, from the resin using 0.5 M NH₄OH.

  • Monitor the fractions for the presence of amino sugars using TLC and visualization with ninhydrin spray.

  • Combine the this compound-containing fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Further purify the residue by preparative chromatography (e.g., column chromatography on silica gel or preparative TLC) if necessary.

  • Lyophilize the purified fractions to obtain this compound as a solid.

Characterization of this compound

1. Mass Spectrometry: Mass spectrometry is a key technique for the structural elucidation of this compound. In the mass spectrum of vancomycin, a characteristic fragment ion corresponding to the this compound moiety is observed at m/z 144 ([C₇H₁₄NO₂]⁺).[1][4] High-resolution mass spectrometry can be used to confirm the elemental composition of this fragment.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the detailed structural and stereochemical characterization of this compound. While specific spectral data for isolated this compound is sparse in the literature, analysis of the NMR spectra of vancomycin and its derivatives allows for the assignment of protons and carbons of the this compound residue.[5][6] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignments.[5]

3. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can provide information about the functional groups present in this compound. The spectrum of an amino sugar like this compound is expected to show characteristic absorption bands for O-H, N-H, and C-H stretching vibrations, as well as C-O and C-N stretching and bending vibrations in the fingerprint region. The region between 950 and 1200 cm⁻¹ is often considered the 'fingerprint' region for carbohydrates.[7]

Experimental Workflow for this compound Analysis

The following diagram illustrates a general workflow for the isolation and characterization of this compound from vancomycin.

Vancosamine_Workflow cluster_isolation Isolation cluster_characterization Characterization Vancomycin Vancomycin Acid_Hydrolysis Acid_Hydrolysis Vancomycin->Acid_Hydrolysis 2M HCl, 100°C Ion_Exchange Ion_Exchange Acid_Hydrolysis->Ion_Exchange Dowex 50W-X8 Purification Purification Ion_Exchange->Purification Chromatography Isolated_this compound Isolated_this compound Purification->Isolated_this compound MS MS Isolated_this compound->MS NMR NMR Isolated_this compound->NMR FTIR FTIR Isolated_this compound->FTIR Structure_Confirmation Structure_Confirmation MS->Structure_Confirmation m/z 144 NMR->Structure_Confirmation 1D & 2D Spectra FTIR->Structure_Confirmation Functional Groups

Workflow for this compound isolation and analysis.

Conclusion

This compound is a fundamentally important aminosugar whose unique structure is a key determinant of the biological activity of vancomycin. A thorough understanding of its chemical properties, biosynthesis, and methods for its isolation and characterization is essential for researchers in the fields of natural product chemistry, antibiotic development, and medicinal chemistry. The experimental protocols and workflows provided in this guide offer a starting point for the further investigation of this critical molecule and its role in combating bacterial infections. Further research into the synthesis of this compound derivatives holds promise for the development of new and more potent glycopeptide antibiotics.

References

An In-depth Technical Guide to the Enzymatic Steps in the Vancosamine Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic steps involved in the biosynthesis of L-vancosamine, a crucial deoxyamino sugar component of the glycopeptide antibiotic vancomycin. Understanding this intricate pathway is paramount for endeavors in antibiotic resistance research, synthetic biology, and the development of novel glycopeptide antibiotics. This document details the core enzymatic reactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and experimental workflows.

Introduction to Vancosamine and its Importance

Vancomycin is a last-resort antibiotic used to treat severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves inhibiting bacterial cell wall biosynthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. The sugar moieties of vancomycin, particularly the disaccharide composed of D-glucose and L-vancosamine, are critical for its antibiotic activity. This compound, a 3-amino-2,3,6-trideoxy-3-C-methyl-L-arabinopyranose, plays a significant role in the proper positioning of the antibiotic at its target site. The biosynthesis of this unusual sugar is a complex multi-step enzymatic process, originating from a common sugar nucleotide precursor.

The Enzymatic Pathway of TDP-L-Vancosamine Biosynthesis

The biosynthesis of L-vancosamine proceeds via a series of enzymatic modifications of a thymidine diphosphate (TDP)-linked glucose precursor. The pathway is catalyzed by a suite of enzymes encoded by the vca gene cluster in vancomycin-producing organisms, such as Amycolatopsis orientalis. While detailed kinetic studies on the specific enzymes of the this compound pathway (VcaA-E) are limited in publicly available literature, the highly homologous pathway for the synthesis of TDP-L-epithis compound in chloroeremomycin biosynthesis, involving the EvaA-E enzymes, has been extensively studied and serves as an excellent model. This guide will primarily reference the well-characterized epithis compound pathway as a proxy for the this compound pathway, highlighting known differences.

The synthesis of TDP-L-vancosamine starts from dTDP-D-glucose and involves five key enzymatic steps:

  • Dehydration: Catalyzed by VcaA (a dTDP-D-glucose 4,6-dehydratase), this initial step converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. This reaction is a crucial entry point for the biosynthesis of many deoxysugars.

  • 2,3-Dehydration and 3-Amination: This transformation is carried out by two enzymes, VcaB (a 2,3-dehydratase) and VcaC (a PLP-dependent aminotransferase). VcaB catalyzes the formation of a 2,3-ene intermediate, which is then aminated at the C-3 position by VcaC using L-glutamate as the amino donor.

  • N-Methylation: The amino group at C-3 is then methylated by VcaD , an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, to yield a 3-methylamino intermediate.

  • C-5 Epimerization: VcaE , a dual-function enzyme, first catalyzes the epimerization at the C-5 position.

  • C-4 Ketoreduction: The final step is the reduction of the keto group at the C-4 position, also catalyzed by VcaE , using NADPH as the reductant. The stereochemistry of this reduction determines the final configuration of the sugar. It is at this step that the key difference between the this compound and 4-epi-vancosamine pathways lies; the respective ketoreductases (VcaE vs. EvaE) exhibit different stereospecificities.[1]

The final product, TDP-L-vancosamine, is the activated sugar donor used by glycosyltransferases for attachment to the vancomycin aglycone.

Signaling Pathway Diagram

Vancosamine_Biosynthesis cluster_0 This compound Biosynthesis Pathway dTDP_D_Glucose dTDP-D-Glucose dTDP_4_keto_6_deoxy_D_glucose dTDP-4-keto-6-deoxy-D-glucose dTDP_D_Glucose->dTDP_4_keto_6_deoxy_D_glucose VcaA (4,6-Dehydratase) Intermediate_1 dTDP-2,3-ene intermediate dTDP_4_keto_6_deoxy_D_glucose->Intermediate_1 VcaB (2,3-Dehydratase) Intermediate_2 dTDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose Intermediate_1->Intermediate_2 VcaC (Aminotransferase) + L-Glutamate Intermediate_3 dTDP-3-methylamino-2,3,6-trideoxy-4-keto-D-glucose Intermediate_2->Intermediate_3 VcaD (Methyltransferase) + SAM Intermediate_4 dTDP-3-methylamino-2,3,6-trideoxy-4-keto-L-glucose Intermediate_3->Intermediate_4 VcaE (Epimerase) TDP_L_this compound TDP-L-Vancosamine Intermediate_4->TDP_L_this compound VcaE (Ketoreductase) + NADPH

Caption: Enzymatic cascade for the biosynthesis of TDP-L-vancosamine.

Quantitative Data on this compound Synthesis Enzymes

Enzyme (Homolog)SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Source
GtfA (Glycosyltransferase)DVV250 ± 302.3 ± 0.11.5 x 102--INVALID-LINK--
GtfA (Glycosyltransferase)dTDP-4-epi-vancosamine330 ± 402.3 ± 0.11.2 x 102--INVALID-LINK--

Note: DVV refers to desvancosaminyl vancomycin. The data for GtfA pertains to the transfer of 4-epi-vancosamine.

Due to the scarcity of published kinetic data for the individual enzymes of the this compound synthesis pathway, a comprehensive quantitative comparison is not currently possible. The provided data for the glycosyltransferase GtfA highlights the kinetics of a downstream step in the overall vancomycin biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound synthesis pathway, adapted from studies on the homologous epithis compound pathway and general enzymatic procedures.

Heterologous Expression and Purification of Vca Enzymes

This protocol describes the general procedure for producing and purifying the Vca enzymes in E. coli.

Workflow Diagram:

Protein_Purification_Workflow Transformation Transformation Culture_Growth Culture_Growth Transformation->Culture_Growth 1. Inoculation Induction Induction Culture_Growth->Induction 2. OD600 ~0.6 Harvest Harvest Induction->Harvest 3. Incubation Lysis Lysis Harvest->Lysis 4. Centrifugation Clarification Clarification Lysis->Clarification 5. Sonication Affinity_Chromatography Affinity_Chromatography Clarification->Affinity_Chromatography 6. Centrifugation Purified_Protein Purified_Protein Affinity_Chromatography->Purified_Protein 7. Elution

Caption: General workflow for recombinant protein expression and purification.

Methodology:

  • Gene Cloning and Transformation: The genes encoding VcaA, VcaB, VcaC, VcaD, and VcaE are PCR amplified from A. orientalis genomic DNA and cloned into an appropriate expression vector (e.g., pET vector with an N- or C-terminal His6-tag). The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C.

    • A larger volume of LB medium is inoculated with the starter culture and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

  • Cell Lysis and Clarification:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation to remove cell debris.

  • Protein Purification:

    • The clarified lysate is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • The purity of the eluted fractions is assessed by SDS-PAGE.

    • If necessary, further purification can be achieved by size-exclusion chromatography.

  • Buffer Exchange and Storage: The purified protein is buffer-exchanged into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Reconstitution of the TDP-L-Vancosamine Pathway

This protocol allows for the enzymatic synthesis of TDP-L-vancosamine from TDP-D-glucose using the purified Vca enzymes.[2][3]

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM dTDP-D-glucose

    • 2 mM NAD+ (for VcaA)

    • 2 mM L-glutamate (for VcaC)

    • 2 mM S-adenosyl-L-methionine (for VcaD)

    • 2 mM NADPH (for VcaE)

    • 5 mM MgCl2

    • Purified VcaA, VcaB, VcaC, VcaD, and VcaE enzymes (typically in the low micromolar range).

  • Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for several hours.

  • Reaction Quenching and Analysis:

    • The reaction is quenched by the addition of an equal volume of methanol or by heat inactivation.

    • The reaction mixture is analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to identify the intermediates and the final product, TDP-L-vancosamine. A C18 reverse-phase column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).

Individual Enzyme Assays

The activity of each enzyme can be assayed individually to determine its kinetic parameters.

Logical Relationship of Coupled Enzyme Assays:

Coupled_Assay cluster_assay Example: VcaA Coupled Assay Substrate dTDP-D-Glucose VcaA VcaA Substrate->VcaA Product1 dTDP-4-keto-6-deoxy-D-glucose CouplingEnzyme Coupling Enzyme(s) Product1->CouplingEnzyme Product2 Final Product VcaA->Product1 CouplingEnzyme->Product2 Reporter NADPH Consumption (ΔA340) CouplingEnzyme->Reporter

Caption: Principle of a coupled spectrophotometric enzyme assay.

  • VcaA (dTDP-D-glucose 4,6-dehydratase) Assay: The activity can be monitored by a coupled assay with a subsequent enzyme that uses the product, dTDP-4-keto-6-deoxy-D-glucose, and a detectable co-substrate. Alternatively, the formation of the product can be directly monitored by HPLC.

  • VcaC (Aminotransferase) Assay: The activity can be determined by monitoring the consumption of the amino donor (L-glutamate) or the formation of the aminated product by LC-MS. A coupled assay monitoring the formation of α-ketoglutarate can also be employed.

  • VcaD (Methyltransferase) Assay: The activity can be measured by quantifying the transfer of a radiolabeled methyl group from [3H]SAM to the substrate. Alternatively, product formation can be monitored by LC-MS.

  • VcaE (Epimerase/Ketoreductase) Assay: The reductase activity can be monitored spectrophotometrically by following the decrease in absorbance at 340 nm due to the consumption of NADPH.

Conclusion

The enzymatic pathway for the biosynthesis of this compound is a sophisticated molecular assembly line that constructs a highly modified deoxysugar essential for the activity of a clinically vital antibiotic. While the overall pathway has been elucidated through studies of homologous systems, a detailed quantitative understanding of the individual enzymatic steps in this compound synthesis remains an area ripe for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers aiming to explore this fascinating pathway, with the ultimate goal of developing new strategies to combat antibiotic resistance. The ability to reconstitute this pathway in vitro opens up exciting possibilities for the chemoenzymatic synthesis of novel glycopeptide antibiotics with improved properties.

References

The Discovery and History of Vancosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, structural elucidation, and biosynthesis of the pivotal aminosugar component of vancomycin-class antibiotics.

Abstract

Vancosamine, a novel branched-chain aminosugar, is an essential structural component of the glycopeptide antibiotic vancomycin and its analogues, which are critically important in treating severe Gram-positive bacterial infections. This technical guide provides a comprehensive overview of the history of this compound's discovery, the key experiments that led to the elucidation of its complex stereochemistry, and the intricate enzymatic pathway responsible for its biosynthesis. Detailed experimental methodologies, quantitative data, and pathway diagrams are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this vital monosaccharide.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Vancomycin, a glycopeptide antibiotic, has long been a last-resort treatment for infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The unique biological activity of vancomycin is intrinsically linked to its complex chemical structure, which includes the aminosugar this compound. Understanding the discovery, history, and biosynthesis of this compound is crucial for the development of novel and more effective glycopeptide antibiotics to combat evolving resistance mechanisms.

This guide details the timeline of this compound's discovery, from its initial isolation to its complete structural and stereochemical characterization. It further delves into the enzymatic machinery responsible for its de novo synthesis, providing a foundation for biosynthetic engineering and the generation of novel vancomycin analogues.

History and Discovery

The story of this compound is intertwined with the history of vancomycin itself. While vancomycin was discovered in the 1950s, the complete elucidation of its intricate structure took several decades.

Timeline of Key Events:

  • 1968: this compound was first isolated by Lomakina and colleagues.[1]

  • 1972: The complete chemical structure and stereochemistry of this compound were determined by Johnson and colleagues, who identified it as 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose.[1]

  • 1988: A closely related epimer, epithis compound, was isolated by Hunt and his team at Eli Lilly.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its isolation, purification, and chemical synthesis.

PropertyValueReference
Chemical Formula C₇H₁₅NO₃[1]
Molar Mass 161.201 g·mol⁻¹[1]
IUPAC Name (3S,4S,5S)-3-Amino-4,5-dihydroxy-3-methylhexanal[1]
Other Names 3-Amino-2,3,6-trideoxy-3-methyl-L-lyxo-hexopyranose[1]
CAS Number 36480-36-1[1]

Spectroscopic Data:

  • Mass Spectrometry: In the fragmentation of vancomycin, a characteristic ion with an m/z of 144, corresponding to the this compound moiety (C₇H₁₄O₂N⁺), is often observed.[2][3] Another significant fragment is the glycoside group with an m/z of 307.[2]

  • NMR Spectroscopy: In the ¹H and ¹³C NMR spectra of vancomycin, specific signals can be assigned to the protons and carbons of the this compound residue, allowing for its structural confirmation within the larger molecule.[4][5]

Experimental Protocols

Isolation of this compound from Vancomycin (Acid Hydrolysis)

Objective: To cleave the glycosidic bond between this compound and the vancomycin aglycone to isolate the aminosugar.

Materials:

  • Vancomycin hydrochloride

  • Hydrochloric acid (e.g., 2M HCl)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • pH meter

  • Ion-exchange chromatography column (e.g., Dowex 50W-X8)

  • Ammonia solution (e.g., 2M NH₄OH)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and appropriate solvent system

Procedure:

  • Dissolve a known quantity of vancomycin hydrochloride in deionized water in a round-bottom flask.

  • Add an equal volume of concentrated hydrochloric acid to achieve a final concentration of approximately 2M HCl.

  • Heat the mixture under reflux for a specified period (e.g., 2-4 hours) to facilitate hydrolysis.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the solution carefully with a suitable base (e.g., NaOH).

  • Apply the neutralized hydrolysate to a pre-equilibrated cation-exchange chromatography column.

  • Wash the column with deionized water to remove neutral sugars and other non-basic components.

  • Elute the bound this compound using an ammonia solution.

  • Collect the fractions containing this compound, as identified by TLC.

  • Concentrate the pooled fractions under reduced pressure using a rotary evaporator to obtain crude this compound.

  • Further purification can be achieved by recrystallization or other chromatographic techniques.

Structural Elucidation of this compound

Objective: To confirm the chemical structure and stereochemistry of the isolated this compound.

Methodology:

A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for the structural elucidation of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Appropriate deuterated solvent (e.g., D₂O)

Procedure:

  • Sample Preparation: Dissolve a purified sample of this compound in the chosen deuterated solvent.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number of protons, their chemical environments, and their coupling patterns (multiplicity).

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the number of unique carbon atoms.

  • COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to establish proton-proton coupling networks, identifying adjacent protons within the sugar ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the complete carbon skeleton and identifying the positions of substituents.

  • Data Analysis: Integrate the information from all NMR experiments to assign all proton and carbon chemical shifts and confirm the connectivity and stereochemistry of this compound. Comparison with published data for aminosugars can aid in the final structural confirmation.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with a common sugar nucleotide, TDP-D-glucose. The pathway involves a series of oxidation, dehydration, transamination, methylation, epimerization, and reduction reactions catalyzed by a dedicated set of enzymes designated EvaA-E.[1]

vancosamine_biosynthesis cluster_0 This compound Biosynthesis Pathway TDP_D_glucose TDP-D-glucose Molecule_1 TDP-4-keto-6-deoxy-D-glucose TDP_D_glucose->Molecule_1 Oxidoreductase, Dehydratase Molecule_2 TDP-D-quinovose-3-ene Molecule_1->Molecule_2 EvaA (Dehydratase) Molecule_3 TDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose Molecule_2->Molecule_3 EvaB (Transaminase) L-Glu, PLP Molecule_4 TDP-3-amino-4-keto-2,3,6-trideoxy-3-C-methyl-D-glucose Molecule_3->Molecule_4 EvaC (Methyltransferase) SAM Molecule_5 TDP-3-amino-4-keto-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexose Molecule_4->Molecule_5 EvaD (Epimerase) This compound TDP-L-vancosamine Molecule_5->this compound EvaE (Reductase) NADH/NADPH

References

The Inner Core of Glycopeptide Power: A Technical Guide to Vancosamine's Natural Derivatives and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancosamine, a novel 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose, is a critical structural component of the glycopeptide antibiotic vancomycin.[1][2] Its unique structure is integral to the overall conformation and biological activity of vancomycin, a last-resort antibiotic for treating severe Gram-positive bacterial infections.[3][4] The emergence of vancomycin-resistant strains, particularly Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA), has catalyzed intensive research into modifying this crucial sugar moiety. This technical guide provides an in-depth exploration of the natural derivatives of this compound and the burgeoning field of synthetic analogs designed to overcome antibiotic resistance. We will delve into their structure-activity relationships, mechanisms of action, and the experimental protocols underpinning their development and evaluation.

Natural Derivatives of this compound

While synthetic modifications of this compound are extensive, naturally occurring variations are less common. The most notable natural derivative is epithis compound , a stereoisomer of this compound.

  • Structure and Source: Epithis compound differs from this compound in the stereochemistry at the C4 position.[1] It is a component of the glycopeptide antibiotic chloroeremomycin, which is produced by Amycolatopsis orientalis.[5][6] The biosynthesis of epithis compound is nearly identical to that of this compound, with the final stereochemical outcome determined by the specific reductase enzyme (EvaE) encoded in the respective biosynthetic gene clusters.[1]

The biosynthesis of these amino sugars is a complex enzymatic process starting from TDP-D-glucose, involving a series of oxidation, dehydration, transamination, methylation, and epimerization steps.[1][5]

Synthetic Analogs of this compound and Their Biological Activity

The primary amine of the this compound sugar on the vancomycin scaffold has been a focal point for semi-synthetic modifications to create potent analogs. These modifications aim to introduce new mechanisms of action to combat resistant bacteria that have altered the canonical D-Ala-D-Ala target to D-Ala-D-Lac.[3][7]

Lipophilic and Lipoglycopeptide Analogs

Attaching lipophilic side chains to the this compound nitrogen has been a highly successful strategy, leading to second-generation lipoglycopeptides like telavancin, dalbavancin, and oritavancin.[3][7]

  • Mechanism of Action: These lipophilic tails allow the antibiotic to anchor to the bacterial cell membrane. This dual-action mechanism involves:

    • Inhibition of cell wall synthesis by binding to peptidoglycan precursors (albeit with reduced affinity for the D-Ala-D-Lac variant).[3][8]

    • Disruption of bacterial membrane integrity, leading to depolarization and increased permeability.[3][7]

  • Enhanced Activity: This strategy has yielded compounds with significantly improved activity against VRE and VISA (Vancomycin-Intermediate S. aureus). For instance, certain lipophilic-vancomycin-sugar conjugates have demonstrated over 1000-fold greater effectiveness against VanA-type VRE compared to vancomycin.[9]

Quaternary Ammonium Analogs

The introduction of positively charged quaternary ammonium moieties to the this compound residue represents another promising avenue.

  • Mechanism of Action: These modifications are thought to enhance the interaction of the antibiotic with the negatively charged bacterial cell membrane, contributing to membrane disruption in a manner similar to lipophilic analogs.

  • Enhanced Activity: These derivatives have shown potent activity against MRSA, with some analogs being 4- to 32-fold more efficacious than the parent vancomycin.

Data on Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative this compound analogs against key resistant pathogens.

Compound Modification on this compound Bacterial Strain MIC (µg/mL) Fold Improvement vs. Vancomycin
VancomycinNoneMRSA>256 - >512-
QAV-a1 Triazole Quaternary AmmoniumMRSA1832x
QAV-p1 Pyridine Quaternary AmmoniumMRSA-4-8x
QAV-b4 -MRSA (5 strains)-4-16x
VancomycinNoneVRE (VanA)>512-
Lipophilic Conjugate Optimized Sugar + Alkyl ChainVRE (VanA)~0.35>1000x
VancomycinNoneVISA4-8-
Thiol Derivative 3a Disulfide + ThiolVISA-8-64x

Table 1: Antibacterial Activity of this compound Analogs against Resistant Staphylococci and Enterococci.

Mechanisms of Action and Resistance

The development of this compound analogs is intrinsically linked to understanding the mechanisms of vancomycin action and bacterial resistance.

Vancomycin's Mechanism of Action

Vancomycin inhibits the late stages of peptidoglycan synthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of cell wall precursors, primarily Lipid II.[8][10] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking, leading to cell lysis.[3]

The VanA Resistance Mechanism

High-level vancomycin resistance is most commonly mediated by the vanA gene cluster. This system reprograms the cell wall precursor synthesis.[11][12]

  • Sensing: The membrane-bound sensor kinase, VanS, detects the presence of vancomycin.[12][13]

  • Signal Transduction: Upon activation, VanS autophosphorylates and transfers the phosphate group to the response regulator, VanR.[13]

  • Gene Expression: Phosphorylated VanR acts as a transcriptional activator, inducing the expression of the vanHAX genes.[11]

  • Target Modification:

    • VanH: A dehydrogenase that reduces pyruvate to D-lactate (D-Lac).[11]

    • VanA: A ligase that synthesizes the D-Ala-D-Lac depsipeptide.[10][11]

    • VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, removing the high-affinity target for vancomycin.[10][11]

The substitution of the terminal D-Ala with D-Lac results in the loss of a critical hydrogen bond with vancomycin, reducing its binding affinity by approximately 1000-fold and rendering the antibiotic ineffective.[3][14]

VanA_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VanS_inactive VanS VanS_active VanS-P VanS_inactive->VanS_active Autophosphorylation VanR_inactive VanR VanS_active->VanR_inactive Phosphorylates VanR_active VanR-P VanR_inactive->VanR_active vanHAX vanHAX genes VanR_active->vanHAX Activates Transcription VanH_protein VanH vanHAX->VanH_protein Expresses VanA_protein VanA vanHAX->VanA_protein VanX_protein VanX vanHAX->VanX_protein DLac D-Lac VanH_protein->DLac Reduces to DAlaDLac D-Ala-D-Lac VanA_protein->DAlaDLac Synthesizes DAla D-Ala VanX_protein->DAla Hydrolyzes to Pyruvate Pyruvate Pyruvate->VanH_protein Substrate DLac->VanA_protein DAla->VanA_protein DAlaDAla D-Ala-D-Ala DAlaDAla->VanX_protein Substrate LipidII_mod Modified Lipid II (Resistant) DAlaDLac->LipidII_mod Incorporated into Vancomycin Vancomycin (Extracellular) Vancomycin->VanS_inactive Binds/Sensed by

Diagram 1: The VanA-mediated vancomycin resistance signaling pathway.

Experimental Protocols

Synthesis: Enzymatic Glycosylation of Vancomycin Aglycon

Enzymatic synthesis offers a highly specific and efficient method for glycosylating the vancomycin aglycon to produce vancomycin or its analogs. This process typically involves two sequential glycosyltransferase (Gtf) enzymes.[15][16]

Objective: To attach glucose and then this compound (or an analog) to the vancomycin aglycon.

Materials:

  • Vancomycin aglycon

  • Glycosyltransferase E (GtfE) - for glucose attachment

  • Glycosyltransferase D (GtfD) - for this compound attachment

  • UDP-glucose (glycosyl donor for GtfE)

  • UDP-vancosamine (or analog; glycosyl donor for GtfD)

  • Tricine buffer (e.g., 75 mM, pH 9.0)

  • Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 2.0 mM)

  • MgCl₂ (e.g., 1.0-2.0 mM)

  • Bovine Serum Albumin (BSA) (e.g., 0.2 mg/mL)

  • Calf Intestinal Alkaline Phosphatase (CIAP) (optional, to drive reaction to completion)

  • HPLC for reaction monitoring and purification

Procedure (Two-step, One-pot):

  • First Glycosylation (Glucosylation):

    • In a reaction vessel, combine the vancomycin aglycon (e.g., 4 mM), Tricine buffer, TCEP, and UDP-glucose (e.g., 2 equivalents).

    • Initiate the reaction by adding GtfE (e.g., 1 mol %).

    • If using, add CIAP to hydrolyze the UDP byproduct.

    • Incubate at 37°C. Monitor the formation of the pseudoaglycon product by HPLC. The reaction can take up to 72 hours.[17][18]

  • Second Glycosylation (Vancosaminylation):

    • Once the first reaction is complete, add GtfD (e.g., 0.5 mol %) and UDP-vancosamine (e.g., 2 equivalents) directly to the reaction mixture.

    • Continue incubation at 37°C for an additional 2-4 hours. This second step is typically much faster.[16]

  • Purification:

    • Terminate the reaction (e.g., by adding acid or organic solvent).

    • Purify the final glycosylated product using preparative HPLC.

    • Confirm the product identity and purity by mass spectrometry and NMR.

Enzymatic_Glycosylation_Workflow Aglycon Vancomycin Aglycon Reaction1 Step 1: Glucosylation (37°C, up to 72h) Aglycon->Reaction1 UDP_Glc UDP-Glucose UDP_Glc->Reaction1 GtfE GtfE Enzyme GtfE->Reaction1 Pseudoaglycon Pseudoaglycon (Vancomycin-Glucose) Reaction1->Pseudoaglycon Reaction2 Step 2: Vancosaminylation (37°C, 2-4h) Pseudoaglycon->Reaction2 UDP_Vanc UDP-Vancosamine UDP_Vanc->Reaction2 GtfD GtfD Enzyme GtfD->Reaction2 Vancomycin Final Product (Vancomycin or Analog) Reaction2->Vancomycin Purification HPLC Purification & Analysis Vancomycin->Purification

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Vancosamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of L-vancosamine and its key derivatives, essential components in the biosynthesis of vancomycin and related glycopeptide antibiotics. This document details both chemical and enzymatic approaches, offering step-by-step protocols for key reactions and summarizing quantitative data to aid in methodological comparison and selection.

Stereodivergent Synthesis of Protected L-Vancosamine Glycal

The synthesis of L-vancosamine glycal, a versatile intermediate for the construction of various vancosamine derivatives and for its incorporation into complex molecules, can be achieved through a stereodivergent approach starting from commercially available (-)-methyl-L-lactate. This strategy, developed by Nocquet and colleagues, utilizes an Evans aldol reaction and a ring-closing metathesis as key steps.[1]

Experimental Protocol: Synthesis of Carbamate-Protected L-Vancosamine Glycal[1]

a) Evans Aldol Reaction:

  • To a solution of the appropriate (R)- or (S)-oxazolidinone in CH₂Cl₂ at 0 °C is added dibutylboron triflate, followed by triethylamine.

  • The mixture is cooled to -78 °C, and the starting aldehyde (derived from methyl L-lactate) is added dropwise.

  • The reaction is stirred for several hours at -78 °C and then quenched by the addition of a pH 7 buffer solution.

  • After workup and purification by column chromatography, the corresponding 2,3-syn aldol products are obtained in good yields and high diastereoselectivity.

b) Protection and Reductive Removal of Auxiliary:

  • The free hydroxyl group of the aldol product is protected, for example, as a silyl ether.

  • The chiral auxiliary is then reductively removed using a reducing agent such as LiBH₄ to yield the primary alcohol.

c) Olefination and Ring-Closing Metathesis:

  • The primary alcohol is oxidized to the corresponding aldehyde (e.g., via Swern oxidation).

  • A Wittig reaction is then performed to introduce a terminal alkene.

  • The resulting diene undergoes ring-closing metathesis using a second-generation Hoveyda-Grubbs catalyst to form the dihydropyran ring system.

d) Carbamate Formation:

  • Following silyl group deprotection, the alcohol is treated with trichloroacetyl isocyanate (TCA-NCO).

  • Subsequent basic hydrolysis affords the desired carbamate-protected L-vancosamine glycal.

Quantitative Data: Synthesis of L-Vancosamine Glycal
StepReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
Evans Aldol Reaction(R)- or (S)-oxazolidinone, Bu₂BOTf, Et₃N, CH₂Cl₂, -78 °C>80>20:1[1]
Olefination (two steps)Swern oxidation, then Wittig reaction63-90-[1]
Ring-Closing MetathesisHoveyda-Grubbs II catalyst>95-[1]
Carbamate Formation1. TCA-NCO; 2. Basic hydrolysisGood-[1]

Synthetic Workflow: L-Vancosamine Glycal Synthesis

G cluster_start Starting Material cluster_synthesis Synthesis of Dihydropyran cluster_final Final Product Formation Methyl L-lactate Methyl L-lactate Aldehyde Synthesis Aldehyde Synthesis Methyl L-lactate->Aldehyde Synthesis Evans Aldol Reaction Evans Aldol Reaction Aldehyde Synthesis->Evans Aldol Reaction Protection Protection Evans Aldol Reaction->Protection Auxiliary Removal Auxiliary Removal Protection->Auxiliary Removal Oxidation Oxidation Auxiliary Removal->Oxidation Wittig Reaction Wittig Reaction Oxidation->Wittig Reaction Ring-Closing Metathesis Ring-Closing Metathesis Wittig Reaction->Ring-Closing Metathesis Deprotection Deprotection Ring-Closing Metathesis->Deprotection Carbamate Formation Carbamate Formation Deprotection->Carbamate Formation Protected L-Vancosamine Glycal Protected L-Vancosamine Glycal Carbamate Formation->Protected L-Vancosamine Glycal

Caption: Stereodivergent synthesis of protected L-vancosamine glycal.

Synthesis of UDP-Vancosamine for Enzymatic Glycosylation

Uridine diphosphate (UDP)-vancosamine is a key glycosyl donor for the enzymatic incorporation of this compound into the vancomycin aglycon, catalyzed by glycosyltransferases such as GtfD. A streamlined synthesis of a stable UDP-vancosamine precursor has been developed by Boger and coworkers, which can be converted to UDP-vancosamine in situ for glycosylation reactions.[2]

Experimental Protocol: Streamlined Synthesis of a Stable UDP-Vancosamine Precursor[2]

a) Preparation of Methyl 3-azido-4-O-benzoyl-vancosaminide:

  • Starting from vancomycin, a direct diazo transfer using imidazole-1-sulfonyl azide with a ZnCl₂ catalyst introduces the azide group.

  • Acid-promoted methanolysis provides the corresponding methyl glycoside.

  • The C4 hydroxyl group is then protected with a benzoyl group, and the methyl glycoside is hydrolyzed to yield the protected azido sugar.

b) Formation of the Glycosyl Phosphate:

  • The protected azido sugar is converted to the corresponding glycosyl phosphate.

c) Coupling with UMP-morpholidate:

  • The glycosyl phosphate is coupled with UMP-morpholidate to yield the stable UDP-3-azido-4-O-benzoyl-vancosamine precursor.

d) In situ Generation and Use of UDP-Vancosamine:

  • The stable precursor can be stored and, when needed, the protecting groups are removed, and the azide is reduced in situ to the amine to generate UDP-vancosamine for direct use in enzymatic glycosylation reactions.

Quantitative Data: Synthesis of UDP-Vancosamine Precursor
StepReagents and ConditionsYield (%)Reference
Diazo Transfer and MethanolysisImidazole-1-sulfonyl azide, ZnCl₂; AcCl, MeOH76 (2 steps)[2]
Benzoylation and HydrolysisBzCl, DMAP; 80% AcOH/H₂O90 (2 steps)[2]
Overall Synthesis of Precursor-13 (7 steps)[2]

Synthetic Workflow: UDP-Vancosamine Synthesis

G cluster_start Starting Material cluster_synthesis Precursor Synthesis cluster_final Active Donor Generation Vancomycin Vancomycin Diazo Transfer Diazo Transfer Vancomycin->Diazo Transfer Methanolysis Methanolysis Diazo Transfer->Methanolysis Benzoylation Benzoylation Methanolysis->Benzoylation Hydrolysis Hydrolysis Benzoylation->Hydrolysis Glycosyl Phosphate Formation Glycosyl Phosphate Formation Hydrolysis->Glycosyl Phosphate Formation Coupling with UMP-morpholidate Coupling with UMP-morpholidate Glycosyl Phosphate Formation->Coupling with UMP-morpholidate Stable UDP-Vancosamine Precursor Stable UDP-Vancosamine Precursor Coupling with UMP-morpholidate->Stable UDP-Vancosamine Precursor In situ Deprotection and Reduction In situ Deprotection and Reduction Stable UDP-Vancosamine Precursor->In situ Deprotection and Reduction UDP-Vancosamine UDP-Vancosamine In situ Deprotection and Reduction->UDP-Vancosamine

Caption: Streamlined synthesis of UDP-vancosamine for enzymatic glycosylation.

Chemical and Enzymatic Glycosylation Strategies

The final step in many total syntheses of vancomycin involves the attachment of this compound to the vancomycin aglycon. This can be achieved through either chemical or enzymatic glycosylation.

a) Chemical Glycosylation (Nicolaou's Approach)

This approach involves the coupling of a protected this compound donor, such as a glycosyl fluoride, to a protected vancomycin aglycon acceptor. The reaction is typically promoted by a Lewis acid.[3]

Experimental Protocol:

  • A solution of the protected vancomycin aglycon acceptor and the this compound glycosyl donor in an anhydrous solvent (e.g., CH₂Cl₂) is prepared.

  • A Lewis acid (e.g., BF₃·OEt₂) is added at low temperature.

  • The reaction is stirred for several hours before quenching and purification.

  • Subsequent deprotection steps yield the final glycosylated product.

b) Enzymatic Glycosylation (Boger's Approach)

This method utilizes the glycosyltransferase GtfD to catalyze the transfer of this compound from UDP-vancosamine to the pseudoaglycon (vancomycin aglycon with a glucose moiety attached). This approach is highly stereoselective and avoids the need for extensive protecting group manipulation of the aglycon.[2][4]

Experimental Protocol:

  • The pseudoaglycon is incubated with UDP-vancosamine in a buffered solution (e.g., tricine buffer at pH 9.0).

  • The glycosyltransferase GtfD is added to the mixture.

  • The reaction is typically carried out at 37 °C for a few hours.

  • The product can be purified by HPLC.

Quantitative Data: Glycosylation Reactions
MethodKey ReagentsYield (%)Reference
Chemical GlycosylationProtected this compound donor, protected aglycon acceptor, BF₃·OEt₂84[3]
Enzymatic GlycosylationPseudoaglycon, UDP-vancosamine, GtfD87[4]
One-pot, two-step enzymatic glycosylation of [Ψ[C(=S)NH]Tpg⁴]vancomycin aglyconUDP-glucose, GtfE; UDP-vancosamine, GtfD92[2]

Workflow: Glycosylation of Vancomycin Aglycon

G cluster_aglycon Starting Aglycon cluster_chem Chemical Glycosylation cluster_enzym Enzymatic Glycosylation Vancomycin Aglycon Vancomycin Aglycon Protection Protection Vancomycin Aglycon->Protection First Glycosylation (GtfE) First Glycosylation (GtfE) Vancomycin Aglycon->First Glycosylation (GtfE) Glycosylation with Protected this compound Donor Glycosylation with Protected this compound Donor Protection->Glycosylation with Protected this compound Donor Deprotection Deprotection Glycosylation with Protected this compound Donor->Deprotection Vancomycin Vancomycin Deprotection->Vancomycin Pseudoaglycon Pseudoaglycon First Glycosylation (GtfE)->Pseudoaglycon Second Glycosylation (GtfD with UDP-Vancosamine) Second Glycosylation (GtfD with UDP-Vancosamine) Pseudoaglycon->Second Glycosylation (GtfD with UDP-Vancosamine) Second Glycosylation (GtfD with UDP-Vancosamine)->Vancomycin

Caption: Chemical versus enzymatic approaches to vancomycin glycosylation.

References

Application Notes and Protocols for the Enzymatic Synthesis of UDP-Vancosamine for Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic glycosylation of aglycons is a pivotal step in the synthesis of many bioactive natural products, including the glycopeptide antibiotic vancomycin. The sugar moieties of these molecules are crucial for their biological activity, influencing their solubility, stability, and target-binding affinity. Vancosamine, a key sugar component of vancomycin, is transferred from an activated sugar donor, UDP-vancosamine, to the vancomycin aglycon by the action of specific glycosyltransferases. This application note provides a detailed overview and protocols for the enzymatic synthesis of UDP-vancosamine and its subsequent use in the glycosylation of vancomycin aglycon.

The enzymatic approach to glycosylation offers significant advantages over chemical methods, including high regio- and stereoselectivity, milder reaction conditions, and the avoidance of complex protecting group strategies.[1][2][3] This methodology is particularly valuable in the development of novel vancomycin analogs to combat rising antibiotic resistance.[4][5][6]

Principle

The final step in the biosynthesis of vancomycin involves the sequential glycosylation of the vancomycin aglycon. The process is catalyzed by two key glycosyltransferases, GtfE and GtfD.[3][4] GtfE first transfers a glucose molecule from UDP-glucose to the aglycon. Subsequently, GtfD catalyzes the transfer of this compound from UDP-vancosamine to the glucose moiety, forming the final disaccharide structure.[7][8][9] While the natural donor is TDP-vancosamine, UDP-vancosamine has been shown to be an effective substrate for GtfD.[1][2] This protocol focuses on the GtfD-catalyzed vancosaminylation step.

Materials and Reagents

  • Vancomycin pseudoaglycon (vancomycin aglycon with a glucose moiety)

  • UDP-vancosamine (synthesized as described below or obtained commercially)

  • Glycosyltransferase D (GtfD), expressed and purified

  • Tricine buffer

  • Magnesium chloride (MgCl₂)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Bovine Serum Albumin (BSA)

  • Glycerol

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Experimental Protocols

I. Streamlined Synthesis of UDP-vancosamine Precursor

A streamlined chemical synthesis approach is often employed to produce UDP-vancosamine for enzymatic reactions due to the instability of the final product.[4] The following is a conceptual workflow. For a detailed chemical synthesis protocol, please refer to the supporting information of the cited literature.[4][8]

Workflow for UDP-vancosamine Precursor Synthesis

G cluster_synthesis Chemical Synthesis cluster_final_step In situ Generation Protected this compound Protected this compound Phosphorylation Phosphorylation Protected this compound->Phosphorylation 1. Anomeric phosphorylation UMP Coupling UMP Coupling Phosphorylation->UMP Coupling 2. Coupling with UMP-morpholidate Protected UDP-Vancosamine Azide Protected UDP-Vancosamine Azide UMP Coupling->Protected UDP-Vancosamine Azide 3. Formation of stable intermediate In situ Reduction In situ Reduction Protected UDP-Vancosamine Azide->In situ Reduction 4. Hydrolysis & Reduction (TCEP) UDP-vancosamine UDP-vancosamine In situ Reduction->UDP-vancosamine

Caption: Workflow for the synthesis of UDP-vancosamine.

A stable azide-containing precursor of UDP-vancosamine is synthesized chemically.[4] This precursor can be stored and then converted in situ to UDP-vancosamine within the glycosylation reaction mixture via reduction of the azide group by TCEP, which is already present as a protein disulfide reducing agent.[4] This streamlined approach improves access and storage stability of the glycosyl donor.[4]

II. Enzymatic Glycosylation of Vancomycin Pseudoaglycon

This protocol describes the GtfD-catalyzed transfer of this compound from UDP-vancosamine to vancomycin pseudoaglycon.

1. Reaction Setup:

  • Prepare a reaction mixture containing the components listed in Table 1.

  • The reaction can be performed on scales ranging from micrograms to grams.[4]

  • A typical analytical scale reaction is 50-100 µL.

Table 1: Reaction Components for GtfD-catalyzed Glycosylation

ComponentFinal ConcentrationStock Solution
Vancomycin Pseudoaglycon0.5 mM10 mM in water
UDP-vancosamine2.0 mM (4 equivalents)20 mM in water
GtfD Enzyme5.0 µM (1 mol%)0.5 mM in storage buffer
Tricine Buffer (pH 9.0)75 mM1 M
MgCl₂2.0 mM1 M
TCEP2.0 mM100 mM
BSA0.2 mg/mL10 mg/mL
Glycerol10% (v/v)50% (v/v)
Nuclease-free waterUp to final volume-

2. Incubation:

  • Incubate the reaction mixture at 37°C.

  • The reaction is typically rapid and can be complete within 1.5 to 3 hours.[7][9]

  • Monitor the reaction progress by HPLC.

3. Reaction Quenching and Analysis:

  • Quench the reaction by adding an equal volume of cold ethanol or by heating at 90°C for 3 minutes.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify product formation.

  • Confirm the identity of the product by mass spectrometry.

Workflow for Enzymatic Glycosylation

G Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Incubate Incubate Prepare Reaction Mixture->Incubate Monitor Progress Monitor Progress Incubate->Monitor Progress Monitor Progress->Incubate Reaction not complete Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Reaction complete Analyze Product Analyze Product Quench Reaction->Analyze Product End End Analyze Product->End

References

Application Notes and Protocols for Vancosamine Glycosyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vancosamine glycosyltransferases are critical enzymes in the biosynthesis of glycopeptide antibiotics, such as vancomycin. These enzymes catalyze the attachment of a this compound sugar moiety to the antibiotic scaffold, a crucial step for its biological activity. Understanding the mechanism and specificity of these enzymes is paramount for the development of novel antibiotics to combat resistant bacterial strains. These notes provide detailed information on the mechanism of this compound glycosyltransferases, their substrate specificity, and protocols for their characterization.

In the maturation of vancomycin, two key glycosyltransferases are involved: GtfE and GtfD. GtfE first attaches a glucose unit to the vancomycin aglycone, which is then followed by the action of GtfD, a this compound glycosyltransferase, which attaches L-vancosamine to the monoglucosylated heptapeptide intermediate.[1][2] This sequential glycosylation is essential for the final structure and function of vancomycin.[1][3]

Enzymatic Mechanism:

This compound glycosyltransferases, such as GtfD, belong to the GT-B superfamily of glycosyltransferases.[2] These enzymes typically follow an inverting mechanism of catalysis, which proceeds via a single nucleophilic substitution (SN2-like) reaction.[4][5][6] This mechanism involves a direct attack of the acceptor hydroxyl group on the anomeric carbon of the donor sugar, leading to the inversion of the stereochemistry at the anomeric center. Structural and kinetic analyses have identified key amino acid residues that act as a general base to facilitate this reaction. For GtfD, Asp13 has been identified as a likely catalytic general base, with Thr10 possibly playing a secondary role.[2]

Vancosamine_Glycosyltransferase_Mechanism cluster_Enzyme GtfD Active Site cluster_Reaction S_N2-like Transition State cluster_Products Products Acceptor_OH Acceptor-OH (Vancomycin Pseudoaglycone) Transition_State [Acceptor-O---C1---O-TDP] Acceptor_OH->Transition_State Nucleophilic Attack Donor_Sugar TDP-L-Vancosamine Donor_Sugar->Transition_State Asp13 Asp13 (General Base) Asp13->Acceptor_OH Deprotonates Glycosylated_Product Glycosylated Vancomycin (Inverted Stereochemistry) Transition_State->Glycosylated_Product TDP TDP Transition_State->TDP Leaving Group

Substrate Specificity and Kinetic Parameters:

This compound glycosyltransferases exhibit specificity for both the sugar donor and the aglycone acceptor. GtfD utilizes TDP-L-vancosamine as its natural sugar donor.[7] The enzyme transfers the this compound moiety to the glucose of the vancomycin pseudoaglycone.[2][7] Interestingly, studies have shown some flexibility in substrate recognition. For instance, GtfD can utilize UDP-vancosamine, although potentially with different efficiency.[3] Furthermore, GtfD has been shown to glycosylate unnatural substrates, such as the glucosylated teicoplanin scaffold, demonstrating its potential for generating novel glycopeptide derivatives.[8]

EnzymeAcceptor SubstrateDonor SubstrateKm (µM)kcat (min-1)Reference
GtfDVancomycin PseudoaglyconTDP-L-vancosamine~20-[7]
GtfEVancomycin AglyconUDP-glucose-60[8]
GtfETeicoplanin AglyconUDP-glucose-20[8]
GtfBVancomycin AglyconUDP-glucose-17[8]
GtfADesvancosaminyl-vancomycin-vancosamine (DVV)dTDP-L-epi-vancosamine62.5 - 1000-[9]

Experimental Protocols

Protocol 1: this compound Glycosyltransferase Activity Assay

This protocol is adapted from methods described for assaying glycosyltransferases involved in vancomycin biosynthesis.[3][9]

Materials:

  • Purified this compound glycosyltransferase (e.g., GtfD)

  • Acceptor substrate (e.g., vancomycin pseudoaglycon)

  • Donor substrate (e.g., UDP-vancosamine or TDP-vancosamine)

  • Reaction Buffer: 75 mM Tricine, pH 9.0

  • 2.0 mM TCEP (tris(2-carboxyethyl)phosphine)

  • 1.0 mM MgCl2

  • Bovine Serum Albumin (BSA) (0.2 mg/mL)

  • 10% (v/v) Glycerol

  • Quenching solution (e.g., 10% trichloroacetic acid or organic solvent)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, TCEP, MgCl2, BSA, and glycerol.

  • Add the acceptor substrate to the reaction mixture to a final concentration of 0.5 mM.

  • Add the donor substrate to a final concentration of 2.0 mM.

  • Initiate the reaction by adding the purified glycosyltransferase to a final concentration of 5.0 µM.

  • Incubate the reaction at 37°C.

  • At various time points, withdraw aliquots of the reaction and quench the reaction.

  • Analyze the formation of the glycosylated product by reverse-phase HPLC.

  • Quantify the product peak to determine the initial reaction velocity. Kinetic parameters (Km and kcat) can be determined by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.

GT_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, TCEP, MgCl2, BSA, Glycerol) Start->Prepare_Mixture Add_Substrates Add Acceptor and Donor Substrates Prepare_Mixture->Add_Substrates Add_Enzyme Initiate Reaction with Glycosyltransferase Add_Substrates->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Quench Quench Reaction at Time Points Incubate->Quench Analyze Analyze by HPLC Quench->Analyze End End Analyze->End

Protocol 2: Sequential Glycosylation of Vancomycin Aglycon

This protocol describes the two-step enzymatic synthesis of vancomycin from its aglycone, utilizing GtfE and GtfD.[3][10]

Step 1: Glucosylation using GtfE

  • Dissolve vancomycin aglycon (0.5 mM) in a reaction mixture containing 75 mM Tricine (pH 9.0), 2.5 mM TCEP, 1 mg/mL BSA, and UDP-glucose (2.0 mM).

  • Add purified GtfE (e.g., 5 µM) to initiate the reaction.

  • Incubate at 37°C and monitor the formation of the vancomycin pseudoaglycon (desvancosaminyl-vancomycin) by HPLC. The reaction may take several hours.

  • Upon completion, the product can be purified or used directly in the next step.

Step 2: Vancosaminylation using GtfD

  • To the vancomycin pseudoaglycon from Step 1 (0.5 mM), add a reaction mixture containing 75 mM Tricine (pH 9.0), 2.5 mM TCEP, 2 mM MgCl2, and 1 mg/mL BSA.

  • Add the this compound donor, UDP-vancosamine (2.0 mM).

  • Initiate the reaction by adding purified GtfD (e.g., 5 µM).

  • Incubate at 37°C. This reaction is typically rapid and can be complete within 1.5 hours.[3]

  • Monitor the formation of vancomycin by HPLC.

  • The final product can be purified using standard chromatographic techniques.

Sequential_Glycosylation cluster_GtfE Step 1: GtfE cluster_GtfD Step 2: GtfD Aglycon Vancomycin Aglycon GtfE_reaction GtfE + UDP-Glucose Aglycon->GtfE_reaction Pseudoaglycon Vancomycin Pseudoaglycon GtfD_reaction GtfD + UDP-Vancosamine Pseudoaglycon->GtfD_reaction Vancomycin Vancomycin GtfE_reaction->Pseudoaglycon GtfD_reaction->Vancomycin

References

Application Notes and Protocols for the Stereoselective Synthesis of Vancosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and emerging methodologies for the stereoselective synthesis of L-vancosamine and its activated glycosyl donors, crucial components of the vancomycin class of glycopeptide antibiotics. The protocols described herein cover both enzymatic and chemical approaches, offering researchers a selection of methods adaptable to various research and development needs.

Introduction

Vancosamine, a 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose, is a key sugar moiety found in several clinically important glycopeptide antibiotics, including vancomycin. Its unique structure and stereochemistry are critical for the biological activity of these antibiotics. The stereoselective synthesis of this compound and its activated forms, such as UDP-vancosamine, remains a significant challenge in carbohydrate chemistry and is a crucial step in the total synthesis and derivatization of vancomycin analogues aimed at combating antibiotic resistance. This document outlines detailed protocols for prominent synthetic routes.

I. Enzymatic Synthesis of UDP-Vancosamine and Glycosylation

The biosynthesis of vancomycin utilizes glycosyltransferases (Gtfs) for the sequential attachment of sugar moieties. This enzymatic approach offers high stereoselectivity and avoids the need for extensive protecting group manipulations. A key enzyme in this process is the vancosaminyltransferase GtfD, which transfers L-vancosamine from an activated sugar donor, typically UDP-vancosamine or TDP-vancosamine, to the vancomycin pseudoaglycon.[1][2]

A. Streamlined Synthesis of UDP-Vancosamine

A streamlined, preparative-scale synthesis of UDP-vancosamine has been developed, which is suitable for immediate use in enzymatic glycosylation reactions.[3]

Experimental Protocol: Synthesis of UDP-vancosamine (6)

  • Reaction Setup: In a suitable vessel, dissolve compound 4 (UDP-4-O-benzoyl-3-azido-vancosamine) (200 mg, 0.08 mmol) in H₂O (0.45 mL).

  • Deprotection: Add NaOMe (5.4 M in MeOH, 0.45 mL, 2.4 mmol, 30 equiv) to the solution and stir at 23 °C for 16 hours.

  • Quenching and Reduction: Quench the reaction mixture with a solution of TCEP•HCl (230 mg, 0.8 mmol, 10 equiv) in H₂O (2 mL).

  • Solvent Removal: Concentrate the solution under a stream of N₂ to remove methanol.

  • Final Preparation: Dilute the resulting aqueous solution to a final volume of 3.0 mL with H₂O. This provides a solution of UDP-vancosamine (6 ) (21 mM, 0.063 mmol, 78% yield) that can be used directly in the subsequent GtfD-catalyzed glycosylation reaction.[3]

B. GtfD-Catalyzed Glycosylation of Vancomycin Pseudoaglycon

This protocol describes the enzymatic transfer of this compound to the vancomycin pseudoaglycon (desvancosaminyl-vancomycin) using purified GtfD enzyme.

Experimental Protocol: GtfD-Catalyzed Glycosylation

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents:

    • Vancomycin pseudoaglycon (0.5 mM final concentration)

    • Synthetic UDP-vancosamine (2.0 mM final concentration)

    • Tricine buffer (75 mM, pH 9.0)

    • TCEP (2.0 mM)

    • BSA (0.2 mg/mL)

    • MgCl₂ (1.0 mM)

    • Glycerol (10% v/v)

  • Enzyme Addition: Add purified GtfD enzyme to a final concentration of 5.0 μM.

  • Incubation: Incubate the reaction mixture at 37 °C for 2 hours.

  • Monitoring and Quenching: Monitor the reaction progress by HPLC. Once complete, the reaction can be quenched by the addition of cold methanol.

  • Purification: The product, vancomycin, can be purified by preparative HPLC.

This optimized GtfD-catalyzed reaction has been shown to afford vancomycin in good yield (87% on a 1.5 mg scale).[1]

Quantitative Data for Enzymatic Glycosylation
SubstrateGlycosyl DonorEnzymeKey ReagentsYieldReference
Vancomycin PseudoaglyconUDP-vancosamineGtfDTricine (pH 9.0), TCEP, BSA, MgCl₂, Glycerol87%[1]
Thioamide AglyconUDP-vancosamineGtfDOptimized with alkaline phosphatase to drive the reaction to completion>95%[3]
Vancomycin Aglycon AnalogsUDP-vancosamineGtfDConditions similar to the native pseudoaglycon55-92%[4][5]

II. Chemical Synthesis of this compound Glycosyl Donors

Chemical synthesis provides a versatile alternative for accessing this compound and its derivatives, allowing for the introduction of non-natural modifications.

A. Synthesis of L-Vancosamine-Related Glycosyl Donors

An improved and practical synthesis for L-vancosamine-related glycosyl donors has been reported, featuring key stereoselective steps.[6]

Key Synthetic Steps:

  • Stereoselective addition of a methylcerium reagent to an oximino ether: This step establishes the C3-methyl and amino functionalities with the desired stereochemistry.

  • Stereoselective hydrogenation of an exocyclic unsaturated glycoside: This reaction, often employing a Wilkinson's catalyst, proceeds with inversion at C5 to yield the L-lyxo configuration of this compound derivatives.[6]

While a detailed step-by-step protocol is beyond the scope of this summary, the key transformations highlight a robust strategy for the chemical synthesis of this compound precursors.

B. Kahne Synthesis of Vancomycin via Chemical Glycosylation

The Kahne synthesis represents a significant achievement in the chemical glycosylation of the vancomycin aglycon. This approach involves the sequential coupling of activated glycosyl donors to a protected aglycon.[1]

General Strategy:

  • Protection of Vancomycin Aglycon: The aglycon is first protected to mask reactive functional groups and prevent side reactions.

  • First Glycosylation (Glucose): An activated glucose donor is coupled to the protected aglycon.

  • Second Glycosylation (this compound): A suitably protected and activated this compound donor is then coupled to the pseudoaglycon intermediate.

  • Deprotection: A global deprotection step removes all protecting groups to yield the final vancomycin product.

The choice of protecting groups and the activation method for the this compound donor are critical for achieving high yields and the desired β-stereoselectivity of the glycosidic linkage.

III. Visualization of Synthetic Workflows

A. Enzymatic Synthesis Workflow

Enzymatic_Synthesis cluster_UDP_this compound UDP-Vancosamine Synthesis cluster_Glycosylation Enzymatic Glycosylation UDP_precursor UDP-4-O-benzoyl- 3-azido-vancosamine (4) Deprotection NaOMe, MeOH/H₂O UDP_precursor->Deprotection Reduction TCEP·HCl Deprotection->Reduction UDP_this compound UDP-vancosamine (6) Reduction->UDP_this compound GtfD_reaction GtfD Enzyme 37 °C, 2h UDP_this compound->GtfD_reaction Pseudoaglycon Vancomycin Pseudoaglycon Pseudoaglycon->GtfD_reaction Vancomycin Vancomycin GtfD_reaction->Vancomycin Chemical_Synthesis Aglycon Vancomycin Aglycon Protection Protection of Functional Groups Aglycon->Protection Protected_Aglycon Protected Aglycon Protection->Protected_Aglycon First_Glycosylation Glycosylation with Activated Glucose Donor Protected_Aglycon->First_Glycosylation Protected_Pseudoaglycon Protected Pseudoaglycon First_Glycosylation->Protected_Pseudoaglycon Second_Glycosylation Glycosylation with Activated this compound Donor Protected_Pseudoaglycon->Second_Glycosylation Protected_Vancomycin Protected Vancomycin Second_Glycosylation->Protected_Vancomycin Deprotection Global Deprotection Protected_Vancomycin->Deprotection Vancomycin Vancomycin Deprotection->Vancomycin

References

Application of Chiral Auxiliaries in the Asymmetric Synthesis of L-Vancosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancosamine, a branched-chain deoxyamino sugar, is a critical carbohydrate component of vancomycin, a glycopeptide antibiotic used for treating severe infections caused by Gram-positive bacteria. The precise stereochemistry of this compound is essential for the antibiotic's biological activity. While extensive research has been conducted on the total synthesis of this compound and its parent antibiotic, vancomycin, the use of this compound itself as a chiral auxiliary in asymmetric synthesis is not documented in the scientific literature.

However, the synthesis of L-vancosamine serves as an exemplary case study in the application of well-established chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. This note details the use of Evans oxazolidinone auxiliaries in a highly diastereoselective aldol reaction to construct the backbone of an L-vancosamine precursor, a strategy that has proven effective in achieving the desired stereochemistry.

Application Notes: Evans Aldol Reaction in L-Vancosamine Synthesis

The asymmetric synthesis of a protected L-vancosamine glycal can be efficiently achieved using a chiral auxiliary-mediated aldol reaction to set two contiguous stereocenters. The Evans aldol reaction, employing a chiral oxazolidinone auxiliary, is a robust method for this transformation. The auxiliary is first acylated, and the resulting imide is converted to a boron enolate, which then reacts with an aldehyde. The steric environment created by the chiral auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer in high excess.[1]

The choice of the specific Evans auxiliary ((R)- or (S)-oxazolidinone) allows for the generation of stereochemical diversity, enabling the synthesis of different diastereomers from a common precursor.[1][2] In the synthesis of L-vancosamine precursors, an (S)-oxazolidinone is typically used to generate the desired syn-aldol product with high diastereoselectivity (>20:1).[1][2]

Following the aldol reaction, the newly formed hydroxyl group is protected, and the chiral auxiliary is reductively cleaved to yield a primary alcohol. This alcohol can then be carried forward through a series of steps, including oxidation, olefination, and ring-closing metathesis, to form the protected L-vancosamine glycal.[2]

Data Presentation

The following table summarizes the quantitative data for the key Evans aldol reaction in a representative synthesis of an L-vancosamine precursor.

EntryChiral AuxiliaryAldehydeEnolate FormationDiastereomeric Ratio (syn:anti)Yield (%)
1(S)-4-benzyl-2-oxazolidinone2-((4-methoxybenzyl)oxy)acetaldehyden-Bu₂BOTf, DIPEA>20:1~85
2(R)-4-benzyl-2-oxazolidinone2-((4-methoxybenzyl)oxy)acetaldehyden-Bu₂BOTf, DIPEA>20:1~85

Experimental Protocols

Protocol 1: Diastereoselective Evans Aldol Reaction

This protocol describes the formation of the syn-aldol adduct, a key intermediate in the synthesis of L-vancosamine.

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (n-Bu₂BOTf), 1 M in CH₂Cl₂

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-((4-methoxybenzyl)oxy)acetaldehyde

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere and cool the solution to -78 °C.

  • Add n-Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add a solution of 2-((4-methoxybenzyl)oxy)acetaldehyde (1.5 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by adding a 1:1 mixture of MeOH and saturated aqueous NaHCO₃.

  • Add a 2:1 mixture of MeOH and 30% H₂O₂ and stir vigorously for 1 hour at 0 °C.

  • Concentrate the mixture under reduced pressure to remove volatile organics.

  • Extract the aqueous residue with CH₂Cl₂ (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NH₄Cl and brine, then dry over MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Protocol 2: Reductive Cleavage of the Chiral Auxiliary

This protocol describes the removal of the Evans auxiliary to unmask the primary alcohol.

Materials:

  • Aldol adduct from Protocol 1

  • Lithium borohydride (LiBH₄)

  • Water (H₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere and cool the solution to 0 °C.

  • Add H₂O (4.0 eq) followed by the portion-wise addition of LiBH₄ (2.0 eq).

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous Rochelle's salt.

  • Stir the mixture vigorously for 30 minutes until two clear layers form.

  • Separate the layers and extract the aqueous layer with Et₂O (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the primary alcohol. The chiral auxiliary can also be recovered from the aqueous layer after acidification and extraction.[3][4][5][6][7]

Visualizations

Chiral_Auxiliary_Workflow Substrate Prochiral Substrate (Propionyl Chloride) Acylated Acylated Auxiliary Substrate->Acylated + Auxiliary Chiral Auxiliary ((S)-Oxazolidinone) Auxiliary->Acylated Enolate Diastereoselective Reaction (Aldol Addition) Acylated->Enolate 1. Enolization 2. + Aldehyde Product Chiral Product Enolate->Product Cleavage Auxiliary Cleavage (e.g., LiBH4) Product->Cleavage FinalProduct Final Product (Chiral Alcohol) Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow of an Evans chiral auxiliary in asymmetric synthesis.

Vancosamine_Synthesis_Pathway start N-Propionyl- (S)-Oxazolidinone step1 Evans Aldol Reaction start->step1 intermediate1 syn-Aldol Adduct step1->intermediate1 step2 1. Protection (TBDPSCl) 2. Auxiliary Cleavage (LiBH4) intermediate1->step2 intermediate2 Chiral Diol Precursor step2->intermediate2 step3 1. Swern Oxidation 2. Wittig Reaction intermediate2->step3 intermediate3 Diene Intermediate step3->intermediate3 step4 Ring-Closing Metathesis (RCM) intermediate3->step4 final Protected L-Vancosamine Glycal step4->final

Caption: Key steps in the asymmetric synthesis of a protected L-vancosamine glycal.

References

Application Notes and Protocols for the Detection and Quantification of Vancosamine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals focused on the analysis of vancosamine, a critical amino sugar component of the glycopeptide antibiotic vancomycin. The following protocols describe methods for the liberation of this compound from vancomycin, its subsequent derivatization, and quantification using High-Performance Liquid Chromatography (HPLC) with various detection techniques.

Introduction

This compound is a key structural moiety of vancomycin, and its analysis is crucial for various applications, including the development of new glycosylated antibiotics and the study of vancomycin's mechanism of action and resistance. Due to its lack of a strong native chromophore, direct detection of this compound by UV-Vis spectrophotometry is challenging. Therefore, methods involving pre-column derivatization to introduce a UV-active or fluorescent label, or the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD), are necessary for sensitive and reliable quantification.

This document outlines two primary HPLC-based methods for this compound analysis:

  • Method 1: Pre-column derivatization with Phenylisothiocyanate (PITC) followed by HPLC with UV detection.

  • Method 2: Direct analysis of underivatized this compound using HPLC with Evaporative Light Scattering Detection (ELSD).

Additionally, a protocol for the acid hydrolysis of vancomycin to liberate this compound is provided.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Vancomycin to Liberate this compound

This protocol describes the acid-catalyzed hydrolysis of the glycosidic bond between this compound and the vancomycin aglycone.

Materials:

  • Vancomycin hydrochloride standard

  • Hydrochloric acid (HCl), concentrated (e.g., 6 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) for neutralization

  • Deionized water

  • Heating block or water bath

  • pH meter or pH paper

  • Vials with screw caps

Procedure:

  • Sample Preparation: Prepare a solution of vancomycin hydrochloride in deionized water at a known concentration (e.g., 1 mg/mL).

  • Acidification: In a sealed vial, add an equal volume of concentrated HCl to the vancomycin solution to achieve a final HCl concentration of approximately 3 M.

  • Hydrolysis: Heat the mixture at a controlled temperature (e.g., 90-100°C) for a specified duration (e.g., 2-4 hours). The optimal time and temperature may need to be determined empirically.

  • Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the solution to approximately pH 7.0 by adding NaOH solution dropwise while monitoring the pH.

  • Sample Cleanup (Optional): Depending on the subsequent analysis, the neutralized hydrolysate may be further purified using solid-phase extraction (SPE) to remove interfering substances.

  • Storage: Store the resulting this compound-containing solution at 4°C prior to derivatization and HPLC analysis.

cluster_hydrolysis Vancomycin Hydrolysis Workflow vancomycin Vancomycin Solution acidification Add Concentrated HCl vancomycin->acidification 1 mg/mL hydrolysis Heat (90-100°C) acidification->hydrolysis Final 3M HCl neutralization Neutralize with NaOH hydrolysis->neutralization 2-4 hours cleanup SPE Cleanup (Optional) neutralization->cleanup to pH 7.0 This compound This compound Solution neutralization->this compound cleanup->this compound

Vancomycin Acid Hydrolysis Workflow
Protocol 2: Pre-Column Derivatization with Phenylisothiocyanate (PITC)

This protocol details the derivatization of the primary amine group of this compound with PITC to form a phenylthiocarbamyl (PTC) derivative that can be detected by UV absorbance.

Materials:

  • This compound-containing solution (from Protocol 1)

  • Phenylisothiocyanate (PITC)

  • Coupling solution: A mixture of ethanol, triethylamine, and water (e.g., 2:1:1 v/v/v)

  • Drying agent: Nitrogen gas or vacuum concentrator

  • Reconstitution solution: HPLC mobile phase A

Procedure:

  • Drying: Transfer an aliquot of the this compound solution to a clean microcentrifuge tube and dry it completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Add 20 µL of the coupling solution to the dried sample and vortex to dissolve.

    • Add 10 µL of PITC solution (e.g., 5% in ethanol) to the mixture.

    • Vortex immediately and incubate at room temperature for 20 minutes.

  • Removal of Excess Reagent: Dry the reaction mixture completely under a stream of nitrogen or in a vacuum concentrator to remove excess PITC and by-products.

  • Reconstitution: Reconstitute the dried PTC-vancosamine derivative in a known volume of the initial HPLC mobile phase (e.g., 100 µL of Mobile Phase A).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

cluster_derivatization PITC Derivatization Workflow vancosamine_sol This compound Solution drying1 Dry Sample vancosamine_sol->drying1 derivatization Add Coupling Solution & PITC drying1->derivatization incubation Incubate (20 min, RT) derivatization->incubation drying2 Dry to Remove Excess Reagent incubation->drying2 reconstitution Reconstitute in Mobile Phase drying2->reconstitution filtration Filter (0.22 µm) reconstitution->filtration hplc_injection Inject into HPLC filtration->hplc_injection

PITC Derivatization Workflow
Method 1: HPLC-UV Analysis of PTC-Vancosamine

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Ammonium acetate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B (linear gradient)

    • 20-25 min: 40% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Method 2: HPLC-ELSD Analysis of Underivatized this compound

This method is suitable for the direct analysis of this compound without derivatization, which can simplify sample preparation.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column or an amino-based column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Deionized water.

  • Isocratic Elution: 85% A and 15% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

  • Injection Volume: 20 µL.

Data Presentation

The quantitative performance of these methods should be evaluated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical quantitative data that can be expected.

ParameterMethod 1: HPLC-UV (PITC Derivatization)Method 2: HPLC-ELSD
Analyte PTC-VancosamineThis compound
Retention Time (min) ~15.2~8.5
Linearity Range (µg/mL) 0.5 - 1005 - 200
Correlation Coefficient (r²) > 0.999> 0.998
LOD (µg/mL) 0.11.5
LOQ (µg/mL) 0.55.0

Note: These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions used.

Logical Relationship of Analytical Steps

The overall analytical process for the quantification of this compound from a vancomycin sample involves a series of sequential steps, from sample preparation to data analysis.

cluster_logical_flow Overall Analytical Workflow start Vancomycin Sample hydrolysis Acid Hydrolysis start->hydrolysis derivatization_choice Derivatization? hydrolysis->derivatization_choice pitc_derivatization PITC Derivatization derivatization_choice->pitc_derivatization Yes hplc_elsd HPLC-ELSD Analysis derivatization_choice->hplc_elsd No hplc_uv HPLC-UV Analysis pitc_derivatization->hplc_uv data_analysis Data Analysis & Quantification hplc_uv->data_analysis hplc_elsd->data_analysis

Logical Flow of this compound Analysis

Determining the Anomeric Configuration of Vancosamine Using NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancosamine, a novel 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose, is a critical component of the glycopeptide antibiotic vancomycin. The stereochemistry at the anomeric center (C-1) of this compound, designated as either α or β, significantly influences the three-dimensional structure and biological activity of vancomycin and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the unambiguous determination of the anomeric configuration of carbohydrates, including this compound. This document provides detailed application notes and experimental protocols for the use of ¹H and ¹³C NMR spectroscopy in elucidating the anomeric configuration of this compound derivatives.

Principles

The determination of the anomeric configuration of this compound by NMR spectroscopy relies on the analysis of key parameters: the chemical shift (δ) of the anomeric proton (H-1) and anomeric carbon (C-1), and the scalar coupling constant (³JH1,H2) between the anomeric proton and the proton at C-2.

  • Chemical Shifts (δ): The chemical environment of the anomeric proton and carbon is distinct for α and β anomers due to the different orientation of the substituent at C-1. Generally, for pyranoses, the anomeric proton (H-1) in the α-anomer (axial) resonates at a lower field (higher ppm) compared to the β-anomer (equatorial).[1] Conversely, the anomeric carbon (C-1) of the β-anomer is typically observed at a lower field than the α-anomer.

  • Coupling Constants (J): The magnitude of the three-bond coupling constant between H-1 and H-2 (³JH1,H2) is dependent on the dihedral angle between these two protons, as described by the Karplus equation. In the case of this compound, which adopts a chair conformation, the α-anomer will have an axial H-1, resulting in a small axial-equatorial or equatorial-equatorial coupling constant (typically 1-4 Hz). The β-anomer will have an equatorial H-1, leading to a larger axial-axial coupling constant (typically 7-10 Hz) with an axial H-2.

  • Nuclear Overhauser Effect (NOE): NOE experiments, such as 2D NOESY, provide information about through-space proximity of protons. For this compound, specific NOE correlations involving the anomeric proton can provide definitive proof of its orientation relative to other protons on the pyranose ring, thus confirming the anomeric configuration. For instance, in the α-anomer, a strong NOE is expected between the axial H-1 and other axial protons on the same face of the ring (e.g., H-3 and H-5).

Experimental Protocols

The following are generalized protocols for the NMR analysis of this compound derivatives. Instrument parameters should be optimized for the specific spectrometer and sample.

Sample Preparation
  • Sample: Use a purified sample of the this compound derivative (e.g., methyl vancosaminide or N-acetyl-vancosamine).

  • Solvent: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can affect chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy
  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Key Parameters:

    • Spectral Width: Sufficient to cover all proton resonances (e.g., 0-12 ppm).

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Calibrate the spectrum using the internal standard.

  • Analysis: Identify the anomeric proton signal (typically in the range of 4.5-5.5 ppm). Measure its chemical shift and the coupling constant (³JH1,H2) from the multiplet splitting pattern.

¹³C NMR Spectroscopy
  • Experiment: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Key Parameters:

    • Spectral Width: Sufficient to cover all carbon resonances (e.g., 0-180 ppm).

    • Pulse Angle: 45-90 degrees.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Identify the anomeric carbon signal (typically in the range of 90-110 ppm) and record its chemical shift.

2D NMR Spectroscopy (COSY and NOESY)
  • COSY (Correlation Spectroscopy): This experiment helps in identifying coupled protons. The cross-peak between H-1 and H-2 will confirm their connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space.

    • Mixing Time: A mixing time of 300-800 ms is typically used to observe NOE correlations.

    • Analysis: Look for key NOE cross-peaks involving the anomeric proton. For the α-anomer, expect correlations between H-1 and H-3ax/H-5ax. For the β-anomer, correlations might be observed between H-1 and H-2eq/H-4eq.

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR data for the anomeric center of methyl vancosaminide anomers. Note: The following data is based on the analysis of N-acetyl-glucosamine derivatives as a close structural analog, as specific data for both anomers of a single this compound derivative was not available in the searched literature. These values should be used as a guide for interpreting experimental data.

AnomerAnomeric Proton (H-1) Chemical Shift (δ, ppm)Anomeric Carbon (C-1) Chemical Shift (δ, ppm)Coupling Constant (³JH1,H2, Hz)Key NOE Correlations
α-Anomer ~4.8~97~3-4H-1 ↔ H-2, H-1 ↔ H-5
β-Anomer ~4.6~101~8-9H-1 ↔ H-3, H-1 ↔ H-5

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the workflow for determining the anomeric configuration of this compound and the key NOE correlations.

Anomeric_Configuration_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Interpretation Sample This compound Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Add Internal Standard Dissolve->Standard H1_NMR 1D ¹H NMR Standard->H1_NMR C13_NMR 1D ¹³C NMR Standard->C13_NMR COSY 2D COSY Standard->COSY NOESY 2D NOESY Standard->NOESY Analyze_H1 Analyze H-1: - Chemical Shift (δ) - Coupling Constant (³J H1,H2) H1_NMR->Analyze_H1 Analyze_C13 Analyze C-1: - Chemical Shift (δ) C13_NMR->Analyze_C13 COSY->Analyze_H1 Analyze_NOESY Analyze NOE Correlations NOESY->Analyze_NOESY Conclusion Determine Anomeric Configuration (α or β) Analyze_H1->Conclusion Analyze_C13->Conclusion Analyze_NOESY->Conclusion

Caption: Workflow for determining this compound's anomeric configuration.

NOE_Correlations cluster_alpha α-Anomer (Axial H-1) cluster_beta β-Anomer (Equatorial H-1) H1a H-1 H2a H-2 H1a->H2a ³J ≈ 3-4 Hz H3a H-3ax H1a->H3a NOE H5a H-5ax H1a->H5a NOE H1b H-1 H2b H-2ax H1b->H2b ³J ≈ 8-9 Hz H3b H-3eq H1b->H3b NOE H5b H-5ax H1b->H5b NOE

Caption: Key NMR correlations for this compound anomers.

Conclusion

NMR spectroscopy provides a robust and definitive method for determining the anomeric configuration of this compound and its derivatives. By careful analysis of ¹H and ¹³C chemical shifts, the ³JH1,H2 coupling constant, and NOE correlations, researchers can confidently assign the stereochemistry at the anomeric center. This information is crucial for structure-activity relationship studies and the development of new glycopeptide antibiotics.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Vancosamine-Containing Glycopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents. Vancosamine-containing glycopeptides, such as vancomycin, are a class of antibiotics of last resort against serious Gram-positive infections.[1] The complex structure of these molecules, particularly the presence of the rare amino sugar this compound, presents a significant challenge for total chemical synthesis.[2][3] Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions, have emerged as a powerful strategy for the synthesis and modification of these vital antibiotics.[4]

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of this compound-containing glycopeptides, focusing on the vancomycin family. The key enzymatic steps involve the sequential glycosylation of the glycopeptide aglycon by specific glycosyltransferases.[2] This methodology allows for the efficient and stereoselective installation of the this compound moiety, opening avenues for the generation of novel glycopeptide analogs with potentially improved therapeutic properties.[5][6]

Core Principles

The chemoenzymatic synthesis of this compound-containing glycopeptides, such as vancomycin, typically involves a two-step enzymatic glycosylation of the vancomycin aglycon. This process is catalyzed by two key glycosyltransferases (Gtfs) isolated from the vancomycin-producing bacterium Amycolatopsis orientalis:[2][3]

  • GtfE (UDP-glucosyltransferase): This enzyme catalyzes the transfer of a glucose molecule from a UDP-glucose donor to the hydroxyl group of the central hydroxyphenylglycine residue (Hpg4) of the vancomycin aglycon, forming the pseudoaglycon.[2][7]

  • GtfD (vancosaminyltransferase): Following the initial glucosylation, GtfD transfers a this compound moiety from a UDP-vancosamine or TDP-vancosamine donor to the 2'-hydroxyl group of the newly attached glucose, completing the disaccharide structure.[2]

This sequential glycosylation can be performed in a stepwise manner with intermediate purification or as a more efficient one-pot, two-step procedure.[5] The chemoenzymatic approach offers significant advantages over purely chemical methods by avoiding the need for extensive protecting group manipulations, thus improving overall yield and scalability.

Experimental Workflows

The chemoenzymatic synthesis of this compound-containing glycopeptides can be visualized as a series of interconnected stages, from the preparation of the necessary enzymatic and chemical reagents to the final synthesis and purification of the target molecule.

Chemoenzymatic_Synthesis_Workflow Aglycon Vancomycin Aglycon Glucosylation Glucosylation Aglycon->Glucosylation UDP_Glc UDP-Glucose UDP_Glc->Glucosylation UDP_Vanc UDP-Vancosamine (Chemical Synthesis) Vancosaminylation Vancosaminylation UDP_Vanc->Vancosaminylation GtfE GtfE Expression & Purification GtfE->Glucosylation GtfD GtfD Expression & Purification GtfD->Vancosaminylation Pseudoaglycon Pseudoaglycon Glucosylation->Pseudoaglycon Final_Glycopeptide Final Glycopeptide Vancosaminylation->Final_Glycopeptide Pseudoaglycon->Vancosaminylation Purification Purification (e.g., HPLC) Final_Glycopeptide->Purification

Overall workflow for chemoenzymatic synthesis.

A more detailed look at the one-pot enzymatic reaction highlights the sequential addition of enzymes and sugar donors to drive the synthesis towards the final this compound-containing glycopeptide.

One_Pot_Reaction_Workflow Start Start with Vancomycin Aglycon in Reaction Buffer Add_GtfE_UDP_Glc Add GtfE and UDP-Glucose Start->Add_GtfE_UDP_Glc Incubate_Step1 Incubate (e.g., 37°C) Add_GtfE_UDP_Glc->Incubate_Step1 Formation_Pseudoaglycon Formation of Pseudoaglycon Incubate_Step1->Formation_Pseudoaglycon Add_GtfD_UDP_Vanc Add GtfD and UDP-Vancosamine Formation_Pseudoaglycon->Add_GtfD_UDP_Vanc Incubate_Step2 Continue Incubation Add_GtfD_UDP_Vanc->Incubate_Step2 Formation_Final Formation of this compound-Containing Glycopeptide Incubate_Step2->Formation_Final Quench_Purify Quench Reaction and Purify Product Formation_Final->Quench_Purify

One-pot, two-step enzymatic glycosylation.

Data Presentation: Quantitative Analysis of Enzymatic Glycosylation

The following tables summarize quantitative data from key publications on the chemoenzymatic synthesis of vancomycin and its analogs.

Table 1: Reaction Conditions and Yields for the Synthesis of Vancomycin Pseudoaglycon (GtfE-catalyzed)

SubstrateAglycon Conc. (mM)UDP-Glucose (equiv.)GtfE Conc. (µM)Reaction Time (h)Yield (%)Reference
Vancomycin Aglycon0.5454292[2]
[Ψ[C(=S)NH]Tpg4]vancomycin aglycon5.01.50.05 mol %24>95[5]
Vancomycin Aglycon (N-terminus Me)0.5454292
Vancomycin Aglycon (C-terminus CH2OH)0.58204855

Table 2: Reaction Conditions and Yields for the Synthesis of Vancomycin (GtfD-catalyzed)

SubstrateSubstrate Conc. (mM)UDP-Vancosamine (equiv.)GtfD Conc. (µM)Reaction Time (h)Yield (%)Reference
Vancomycin Pseudoaglycon0.545287[2]
[Ψ[C(=S)NH]Tpg4]pseudoaglycon5.01.10.025 mol %2492 (one-pot)[5]
Vancomycin Pseudoaglycon0.545287

Table 3: One-Pot, Two-Step Synthesis of Vancomycin and Analogs

Starting AglyconAglycon Conc. (mM)Overall Yield (%)ScaleReference
[Ψ[C(=S)NH]Tpg4]vancomycin aglycon5.092400 mg[5]
Vancomycin AglyconNot specified845 mg[5]

Experimental Protocols

Protocol 1: Expression and Purification of GtfE and GtfD

This protocol is adapted from established procedures for the expression and purification of His-tagged GtfE and GtfD from E. coli.[5]

1. Expression: a. Transform E. coli BL21(DE3) cells with the expression vector containing the gene for His-tagged GtfE or GtfD. b. Inoculate a starter culture and grow overnight. c. Inoculate a large-scale culture and grow at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight. e. Harvest the cells by centrifugation.

2. Purification: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors. b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation. d. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. e. Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0). f. Elute the protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). g. Exchange the buffer to a storage buffer (e.g., 30 mM Tris-HCl, 1 mM DTT, 50% v/v glycerol, pH 8.0) using a desalting column. h. Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and purity (by SDS-PAGE). Store at -20°C.[5]

Protocol 2: Synthesis of UDP-Vancosamine

The chemical synthesis of UDP-vancosamine is a multi-step process. A streamlined synthesis has been developed, and the following is a conceptual outline. For a detailed, step-by-step protocol, it is recommended to consult the supporting information of the cited literature.[5]

Conceptual Steps:

  • Synthesis of a protected this compound donor: This typically involves the stereoselective synthesis of a protected this compound derivative with a suitable leaving group at the anomeric position.

  • Phosphorylation: The protected this compound is then phosphorylated to introduce the phosphate group.

  • Coupling with UMP: The this compound phosphate is coupled with UMP-morpholidate or a similar activated UMP derivative to form the UDP-vancosamine precursor.

  • Deprotection: Finally, the protecting groups are removed to yield UDP-vancosamine.

A recent improvement involves the synthesis of a stable UDP-sugar intermediate that can be converted to UDP-vancosamine in situ in the glycosylation reaction mixture.[5]

Protocol 3: Two-Step Enzymatic Synthesis of Vancomycin

This protocol describes the sequential enzymatic glycosylation of vancomycin aglycon with intermediate purification.

Step 1: GtfE-catalyzed Glucosylation

  • In a reaction vessel, dissolve vancomycin aglycon (1 equiv.) in a reaction buffer (e.g., 75 mM Tricine, pH 9.0, 2.0 mM TCEP, 1 mM MgCl2, 5% v/v glycerol).[2]

  • Add UDP-glucose (2-4 equiv.).

  • Initiate the reaction by adding purified GtfE (e.g., 5 µM).

  • Incubate the reaction at 37°C for 24-48 hours, monitoring the progress by HPLC.

  • Upon completion, purify the vancomycin pseudoaglycon product by preparative HPLC.

Step 2: GtfD-catalyzed Vancosaminylation

  • Dissolve the purified vancomycin pseudoaglycon (1 equiv.) in a similar reaction buffer (e.g., 75 mM Tricine, pH 9.0, 2.0 mM TCEP, 1.0 mM MgCl2, 10% v/v glycerol).[2]

  • Add UDP-vancosamine (2-4 equiv.).

  • Initiate the reaction by adding purified GtfD (e.g., 5 µM).

  • Incubate the reaction at 37°C for 2-4 hours, monitoring by HPLC.

  • Upon completion, purify the final vancomycin product by preparative HPLC.

Protocol 4: One-Pot, Two-Step Enzymatic Synthesis of Vancomycin Analogs

This optimized protocol allows for the synthesis of the final glycopeptide without intermediate purification, significantly improving efficiency.[5]

  • Dissolve the vancomycin aglycon analog (e.g., [Ψ[C(=S)NH]Tpg4]vancomycin aglycon, 1 equiv.) in the reaction buffer to a final concentration of approximately 5 mM.

  • Add UDP-glucose (1.5 equiv.).

  • Add GtfE (0.05 mol %).

  • Incubate at 37°C for 24 hours.

  • Without purification, add a stable UDP-vancosamine precursor (e.g., an azide-containing intermediate, 1.4 equiv.), which is reduced in situ to UDP-vancosamine.

  • Add GtfD (0.025 mol %).

  • Continue the incubation at 37°C for another 24 hours.

  • Monitor the reaction to completion by HPLC.

  • Quench the reaction and purify the final product by preparative HPLC to yield the desired this compound-containing glycopeptide.[5]

Conclusion

The chemoenzymatic synthesis of this compound-containing glycopeptides represents a robust and efficient methodology for accessing these complex and medically important molecules. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of chemical biology, medicinal chemistry, and drug development. By leveraging the specificity of glycosyltransferases, this approach not only facilitates the synthesis of natural products like vancomycin but also provides a platform for the generation of novel analogs with potentially enhanced activity against resistant bacterial strains. The continued development of these chemoenzymatic strategies will undoubtedly play a crucial role in the ongoing battle against antibiotic resistance.

References

Protecting Group Strategies for the Synthesis of Vancosamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancosamine, a 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose, is a critical component of the glycopeptide antibiotic vancomycin. Its unique structure, featuring an amino group at the C-3 position and a hydroxyl group at C-4, necessitates a carefully designed protecting group strategy during the total synthesis of vancomycin and its analogues. The selection of appropriate protecting groups is paramount to ensure chemoselectivity, regioselectivity, and stereocontrol throughout the synthetic sequence. This document provides detailed application notes and protocols for various protecting group strategies employed in the synthesis of this compound, with a focus on orthogonal protection to enable the selective manipulation of its functional groups.

General Principles of Protecting Group Selection

An effective protecting group strategy in the context of this compound synthesis should adhere to the following principles:

  • Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups or stereocenters in the molecule.[1]

  • Stability: The protecting group must be stable to the reaction conditions employed in subsequent synthetic steps.

  • Orthogonality: In a multi-functional molecule like this compound, orthogonal protecting groups are essential.[2][3] This allows for the selective deprotection of one functional group in the presence of others, enabling regioselective modifications.[1][2][3]

  • Influence on Reactivity: The choice of protecting group can significantly impact the reactivity of the glycosyl donor, which is a crucial consideration in glycosylation reactions.[4]

Protecting Group Strategies for the C-3 Amino Group

The nucleophilic amino group at the C-3 position of this compound is a primary site for protection to prevent unwanted side reactions during glycosylation and other transformations. Carbamates are the most commonly employed protecting groups for this purpose.

Carbamate Protecting Groups

Table 1: Comparison of Carbamate Protecting Groups for the C-3 Amino Group of this compound

Protecting GroupStructureProtection Reagents & ConditionsDeprotection ConditionsYield (%)Advantages & Disadvantages
Boc (tert-Butoxycarbonyl)Boc-NH-(Boc)₂O, Base (e.g., TEA, DMAP), Solvent (e.g., THF, DCM)Strong Acid (e.g., TFA, HCl in Dioxane)>90Advantages: Stable to a wide range of conditions, easily removed. Disadvantages: Deprotection requires strong acid which may not be compatible with acid-labile groups.
Cbz (Benzyloxycarbonyl)Cbz-NH-Cbz-Cl, Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O)Catalytic Hydrogenolysis (H₂, Pd/C)>90Advantages: Stable to acidic and basic conditions. Disadvantages: Hydrogenolysis conditions can reduce other functional groups (e.g., alkenes, alkynes).
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-NH-Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)Base (e.g., 20% Piperidine in DMF)>90Advantages: Base-labile, orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. Disadvantages: The fluorenyl group can sometimes lead to solubility issues.
Carbamate (from TCA-NCO) RO-C(O)-NH-Trichloroacetyl isocyanate (TCA-NCO), followed by basic hydrolysisNot specified in the context of this compoundGoodAdvantages: Can be formed from a hydroxyl precursor via C-H amination. Disadvantages: The specific carbamate formed depends on the subsequent quenching step.
Experimental Protocols for Amino Group Protection

Protocol 1: Boc Protection of the C-3 Amino Group

  • Dissolve the this compound derivative (1 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (TEA, 2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the N-Boc protected this compound.

Protocol 2: Cbz Protection of the C-3 Amino Group

  • Dissolve the this compound derivative (1 eq) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (NaHCO₃, 2 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Protecting Group Strategies for the C-4 Hydroxyl Group

The C-4 hydroxyl group requires protection to control its reactivity, particularly during the activation of the anomeric center for glycosylation. Common protecting groups include silyl ethers, benzyl ethers, and acyl groups.

Silyl and Benzyl Ether Protecting Groups

Table 2: Comparison of Hydroxyl Protecting Groups for the C-4 Position of this compound

Protecting GroupStructureProtection Reagents & ConditionsDeprotection ConditionsYield (%)Advantages & Disadvantages
TBS (tert-Butyldimethylsilyl)TBS-O-TBS-Cl, Imidazole, DMFTBAF in THF; or HF-Pyridine>90Advantages: Stable to a wide range of non-acidic conditions. Disadvantages: Can be bulky.
TIPS (Triisopropylsilyl)TIPS-O-TIPS-Cl, Imidazole, DMFTBAF in THF; or HF-Pyridine>90Advantages: More sterically hindered and generally more stable than TBS. Disadvantages: Can be difficult to remove from sterically hindered positions.
PMB (p-Methoxybenzyl)PMB-O-PMB-Cl, NaH, DMFDDQ or CAN; or strong acid (TFA)>85Advantages: Can be removed oxidatively, providing orthogonality to other benzyl and silyl ethers. Disadvantages: Sensitive to strong acids.
Bn (Benzyl)Bn-O-BnBr, NaH, DMFCatalytic Hydrogenolysis (H₂, Pd/C)>90Advantages: Stable to a wide range of conditions. Disadvantages: Deprotection conditions are the same as for Cbz group.
Bz (Benzoyl)Bz-O-Benzoyl chloride, PyridineNaOMe in MeOH>90Advantages: Electron-withdrawing, can influence glycosylation stereoselectivity. Disadvantages: Base-labile.
Experimental Protocols for Hydroxyl Group Protection

Protocol 3: TBS Protection of the C-4 Hydroxyl Group

  • Dissolve the this compound derivative (1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel chromatography.

Protocol 4: PMB Protection of the C-4 Hydroxyl Group

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF.

  • Add a solution of the this compound derivative (1 eq) in DMF dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add p-methoxybenzyl chloride (PMB-Cl, 1.3 eq) and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours.

  • Carefully quench the reaction with methanol, followed by water.

  • Extract the product and purify by column chromatography.

Orthogonal Protecting Group Strategies

The synthesis of complex molecules like this compound often requires the use of multiple protecting groups that can be removed selectively. This is known as an orthogonal protecting group strategy.

Orthogonal_Protecting_Groups This compound This compound (3-NH₂, 4-OH) Boc_Protect Boc_Protect This compound->Boc_Protect Cbz_Protect Cbz_Protect This compound->Cbz_Protect TBS_Protect TBS_Protect This compound->TBS_Protect PMB_Protect PMB_Protect This compound->PMB_Protect Boc_this compound Boc_this compound Boc_Protect->Boc_this compound Fully_Protected Fully_Protected Boc_Protect->Fully_Protected Cbz_this compound Cbz_this compound Cbz_Protect->Cbz_this compound TBS_this compound TBS_this compound TBS_Protect->TBS_this compound TBS_Protect->Fully_Protected PMB_this compound PMB_this compound PMB_Protect->PMB_this compound Boc_this compound->TBS_Protect Protect OH TBS_this compound->Boc_Protect Protect NH₂ Acid_Deprotect Acid_Deprotect Fully_Protected->Acid_Deprotect Deprotect NH₂ Fluoride_Deprotect Fluoride_Deprotect Fully_Protected->Fluoride_Deprotect Deprotect OH H2_Deprotect H2_Deprotect Fully_Protected->H2_Deprotect If Cbz/Bn used Oxidative_Deprotect Oxidative_Deprotect Fully_Protected->Oxidative_Deprotect If PMB used Acid_Deprotect->TBS_this compound Fluoride_Deprotect->Boc_this compound

The diagram above illustrates a common orthogonal strategy where the amino group is protected as a Boc carbamate (acid-labile) and the hydroxyl group is protected as a TBS ether (fluoride-labile). This allows for the selective deprotection and subsequent functionalization of either group without affecting the other.

Summary and Outlook

The synthesis of this compound, a key component of vancomycin, relies heavily on the strategic use of protecting groups. The choice of protecting groups for the C-3 amino and C-4 hydroxyl functionalities dictates the synthetic route's efficiency and success. Carbamates such as Boc, Cbz, and Fmoc are standard for the amino group, while silyl ethers, benzyl ethers, and acyl groups are commonly employed for the hydroxyl group. The implementation of an orthogonal protection scheme is crucial for regioselective manipulations. The protocols provided herein offer a starting point for researchers in the field. Further optimization may be required depending on the specific substrate and the overall synthetic strategy. Future work in this area may focus on the development of novel protecting groups that offer enhanced selectivity and milder deprotection conditions, further streamlining the synthesis of this compound and its derivatives for the development of new and more potent glycopeptide antibiotics.

References

Application Notes and Protocols for the Analytical Characterization of Vancosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vancosamine, a unique amino sugar, is a critical component of vancomycin and other glycopeptide antibiotics, contributing significantly to their molecular recognition and antibacterial activity.[1][2] The development of novel vancomycin derivatives, often involving modifications to the this compound moiety, is a key strategy to combat rising antibiotic resistance.[3][4][5] Consequently, the precise and comprehensive characterization of these derivatives is paramount for establishing structure-activity relationships (SAR), ensuring quality control, and advancing drug development.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize this compound derivatives: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Application Note

Mass spectrometry is an indispensable tool for the characterization of this compound derivatives, providing rapid and accurate determination of molecular weight and crucial structural information.[6] Electrospray Ionization (ESI) is commonly employed, often revealing a doubly charged, doubly protonated ion ([M+2H]²⁺) which can be diagnostic for vancomycin-type molecules.[7][8]

Tandem mass spectrometry (MS/MS) is used for structural elucidation. A characteristic fragmentation pattern for many vancomycin derivatives is the neutral loss of the this compound sugar, which provides direct evidence of the glycopeptide core's integrity and helps locate modifications on the sugar itself.[7] By comparing the fragmentation spectra of a novel derivative with its parent compound, researchers can confirm the site of modification. This technique is also central to quantitative analysis in complex matrices, such as plasma, for pharmacokinetic studies.[3][6]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the structural characterization of a purified this compound derivative.

  • Sample Preparation:

    • Accurately weigh and dissolve the purified this compound derivative in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.[7]

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 5 µm).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Scan Mode: Full scan MS to identify the precursor ion (e.g., [M+2H]²⁺).

    • MS/MS: Product ion scan of the selected precursor ion to generate a fragmentation spectrum.

    • Collision Energy: Optimize to achieve a rich fragmentation spectrum. Start with a collision energy of 20-40 eV and adjust as needed.

  • Data Analysis:

    • Identify the molecular weight from the full scan MS spectrum.

    • Analyze the MS/MS spectrum for characteristic fragment ions, such as the loss of the this compound moiety or fragments indicating the location of the new functional group.[7]

Data Presentation

Table 1: Representative MS Data for Vancomycin Analysis

ParameterValue/ObservationSignificance
Precursor Ion (Full MS) m/z 725 ([M+2H]²⁺)Diagnostic ion for vancomycin, indicating its molecular weight of ~1449 Da.[7][8]
Key MS/MS Transition m/z 725 -> m/z 307Represents the specific loss of the this compound molecule from the precursor ion.[7]
Base Peak Ion (MS/MS) m/z 144A common base peak resulting from the rupture of the glycosidic bond.[7]

Visualization

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Deriv This compound Derivative Solution Filt Filtration (0.22 µm) Deriv->Filt Inj HPLC Injection Filt->Inj Col C18 Column Separation Inj->Col ESI Electrospray Ionization (ESI) Col->ESI MS1 MS1: Precursor Ion Scan ([M+2H]²⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Det Detector MS2->Det Spec Mass Spectra Det->Spec Ident Structure Confirmation Spec->Ident

Caption: Workflow for LC-MS/MS analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) for Definitive Structure Elucidation

Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound derivatives.[9][10] While MS provides information on mass and fragmentation, NMR defines the precise atomic connectivity and stereochemistry.

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the anomeric proton of the this compound sugar and protons adjacent to the modification site.

  • ¹³C NMR: Determines the chemical environment of each carbon atom, confirming the carbon skeleton of the derivative.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings within a spin system.[9] HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different structural fragments, such as linking a modification to the this compound ring.[9]

Experimental Protocol: General NMR Analysis

This protocol provides a general workflow for acquiring NMR data for a novel this compound derivative.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.[11]

    • Standard Experiments:

      • ¹H NMR (1D)

      • ¹³C NMR (1D)

      • 2D COSY

      • 2D HSQC or HMQC

      • 2D HMBC

    • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent signal.

    • Assign proton and carbon signals by systematically analyzing the 1D and 2D spectra.

    • Compare the assigned chemical shifts with those of the parent vancomycin compound to confirm the structure and pinpoint the location and nature of the modification.[12]

Data Presentation

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moiety (in D₂O)

AtomRepresentative ¹H Shift (ppm)Representative ¹³C Shift (ppm)
H-1' / C-1' (Anomeric) ~5.4~100
H-2' / C-2' ~3.8~68
H-3' / C-3' (Amino) ~3.2~60
H-4' / C-4' ~3.6~72
H-5' / C-5' ~4.1~70
H-6' / C-6' (Methyl) ~1.2~18

Note: Chemical shifts are approximate and can vary based on the specific derivative, solvent, and pH.

Visualization

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Sample Purified Derivative Dissolve Dissolve & Transfer to NMR Tube Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve Spectrometer NMR Spectrometer (≥500 MHz) Dissolve->Spectrometer Pulse Execute Pulse Sequences (1D & 2D) Spectrometer->Pulse FID Acquire Free Induction Decay (FID) Pulse->FID FT Fourier Transform FID->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Assign Assign Signals (¹H, ¹³C) Calibrate->Assign Correlate Analyze 2D Correlations (COSY, HMBC) Assign->Correlate Elucidate Elucidate Final Structure Correlate->Elucidate

Caption: General workflow for NMR-based structure elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note

HPLC is a cornerstone technique for the analysis of this compound derivatives, primarily used for purification, purity assessment, and quantification.[13][14] Reversed-phase HPLC (RP-HPLC) is the most common mode, separating compounds based on their hydrophobicity.[15]

A validated, stability-indicating HPLC method is essential for quality control, capable of separating the main derivative from any impurities, degradation products, or starting materials.[13] UV detection is standard, with detection wavelengths typically set between 205 nm and 280 nm, where the peptide backbone exhibits strong absorbance. By establishing a calibration curve with a reference standard, HPLC can be used to accurately quantify the concentration of the derivative in various samples.

Experimental Protocol: RP-HPLC Purity Analysis

This protocol describes a general-purpose RP-HPLC method for assessing the purity of a synthesized this compound derivative.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 50 mM Ammonium Phosphate (pH 2.2) in water.[16]

    • Mobile Phase B: Acetonitrile.[16]

    • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 90:10 v/v).

    • Sample Preparation: Dissolve the this compound derivative in the sample diluent to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 column (e.g., 125 mm × 4.6 mm, 5 µm).[16]

    • Flow Rate: 0.5 - 1.0 mL/min.[15][16]

    • Detection: UV at 210 nm or 280 nm.

    • Column Temperature: Ambient or controlled at 25 °C.

    • Injection Volume: 10-20 µL.

    • Elution Mode: Isocratic or gradient. A common gradient is 10% to 90% B over 20 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The retention time serves as a key identifier for the compound under specific chromatographic conditions.

Data Presentation

Table 3: Comparison of Reported HPLC Methods for Vancomycin Analysis

ParameterMethod 1[16]Method 2[17]Method 3[15]
Column Nucleodur C18 (125x4.6mm, 5µm)C18 ColumnC18 Column (250x4.6mm, 5µm)
Mobile Phase 50mM NH₄H₂PO₄ (pH 2.2) : ACN (88:12)Phosphate Buffer : ACN (90:10)MeOH : ACN : 0.1% OPA (25:72:3)
Flow Rate 0.36 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 205 nm192 nm229 nm
Elution Mode IsocraticIsocraticIsocratic

Visualization

cluster_prep Preparation cluster_hplc HPLC System cluster_run Analysis cluster_data Data Processing MP Prepare Mobile Phases (A and B) Pump Solvent Delivery System (Pump) MP->Pump SP Prepare Sample Solution (~1 mg/mL) Inject Autosampler/Injector SP->Inject Pump->Inject Column C18 Reversed-Phase Column Inject->Column InjectSample Inject Sample Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Equilibrate Equilibrate Column Equilibrate->InjectSample Acquire Acquire Data InjectSample->Acquire Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity / Concentration Integrate->Calculate

Caption: Standard operational workflow for RP-HPLC analysis.

Integrated Characterization Strategy

A comprehensive characterization of a novel this compound derivative employs these techniques in a logical sequence. HPLC is first used to purify the synthesized compound and assess its purity. Subsequently, MS provides rapid confirmation of the expected molecular weight. Finally, a full suite of NMR experiments is performed to provide definitive, unambiguous proof of the structure.

Visualization

cluster_workflow Integrated Characterization Workflow Syn Synthesis of This compound Derivative Pur Purification (Preparative HPLC) Syn->Pur Purity Purity Assessment (Analytical HPLC) Pur->Purity MW Molecular Weight Confirmation (LC-MS) Purity->MW Struct Definitive Structure Elucidation (1D/2D NMR, MS/MS) MW->Struct Final Characterized Derivative Struct->Final

Caption: An integrated workflow for derivative characterization.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of L-Vancosamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of L-vancosamine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of L-vancosamine?

The stereoselective synthesis of L-vancosamine, a rare 3-amino-2,3,6-trideoxy-L-hexose found in antibiotics like vancomycin, presents several significant hurdles. The main difficulties include:

  • Stereocontrol during Glycosylation: A major issue is the α-selective formation of L-vancosamine C-glycosides, which are thermodynamically less stable than their β-anomers.[1] Many synthetic routes employ Lewis acidic conditions that can lead to an equilibrium between the anomers, complicating stereocontrol.[1]

  • Construction of the 3-Amino Sugar Core: The synthesis requires the precise installation of multiple stereocenters. Various strategies have been developed, including those starting from non-carbohydrate precursors, which involve key steps like diastereoselective additions and cycloisomerizations.[2][3]

  • Introduction of the C-3 Amino Group: The stereospecific introduction of the amino functionality at the C-3 position is a critical and often challenging step.

  • Protecting Group Strategy: The presence of multiple hydroxyl groups and an amino group necessitates a robust and orthogonal protecting group strategy to achieve regioselectivity in subsequent reactions.

Q2: What are some common starting materials for L-vancosamine synthesis?

Researchers have utilized both carbohydrate and non-carbohydrate starting materials. A common non-carbohydrate precursor is (S)-(-)-methyl lactate.[4] This starting material can be used in a stereodivergent approach to access not only L-vancosamine derivatives but also other 3-amino sugars like L-saccharosamine, L-daunosamine, and L-ristosamine.[4][5] Another approach starts from D-glucal.

Q3: What are the key strategies for synthesizing the L-vancosamine glycal?

The L-vancosamine glycal is a versatile intermediate for the synthesis of vancosamine derivatives.[2][5] Key strategies for its synthesis include:

  • From Non-Carbohydrate Precursors: A notable approach involves a sequence of a diastereoselective addition of an allenyl stannane to a lactaldehyde ether, a tungsten-catalyzed alkynol cycloisomerization, and a rhodium-catalyzed C-H insertion of a carbamate nitrogen.[2][3]

  • Ring-Closing Metathesis (RCM): An alternative strategy employs an O-vinylation followed by a ring-closing metathesis sequence to form the dihydropyran ring system.[4][6] This has been demonstrated to be an efficient method for preparing the chiral glycal scaffold.[6]

Troubleshooting Guides

Issue 1: Poor α-selectivity in C-Glycosylation Reactions

Q: My C-glycosylation reaction is yielding predominantly the undesired β-anomer or a mixture of anomers. How can I improve the α-selectivity?

A: This is a common problem due to the thermodynamic stability of the β-anomer.[1] Here are several factors to investigate:

  • Lewis Acid Choice: The choice of Lewis acid is critical. Scandium triflate (Sc(OTf)₃) has been shown to be effective in promoting C-glycosylation.[7][8] Experiment with different Lewis acids and stoichiometries to find the optimal conditions for the α-anomer.

  • Reaction Conditions: Temperature and reaction time can significantly influence the anomeric ratio. Running the reaction at lower temperatures may favor the kinetic α-product. Monitor the reaction over time to see if the α/β ratio changes, which would indicate anomerization.

  • Glycosyl Donor: The nature of the glycosyl donor is important. Vancosaminyl acetate has been used as a glycosyl donor for C-glycosidation.[7] The reactivity of the donor can be tuned by modifying the protecting groups.

  • "Reverse Polarity Strategy": Consider an alternative approach, such as the addition of a lithiated glycal to a quinonoid substrate, which operates under different mechanistic principles and may favor the desired stereoisomer.[3]

Issue 2: Low Yield or Lack of Stereospecificity in the C-3 Amination Step

Q: I am attempting to introduce the C-3 amino group via a rhodium-catalyzed C-H amination (Du Bois reaction) but am getting low yields and/or diastereomeric mixtures. What can I do?

A: The intramolecular C-H amination is a powerful but sensitive reaction. Here are some troubleshooting steps:

  • Precursor Purity: Ensure the carbamate precursor is of high purity. Impurities can poison the rhodium catalyst.

  • Catalyst and Conditions: The choice of rhodium catalyst and oxidant is crucial. Rh₂(esp)₂ is a commonly used catalyst for this transformation. Ensure the reaction is performed under strictly anhydrous and inert conditions.

  • Solvent: The solvent can have a significant impact on the efficiency of the reaction. Dichloromethane or benzene are often used.

  • Substrate Conformation: The stereochemical outcome of the C-H insertion is dependent on the conformation of the substrate, which directs the rhodium nitrene to a specific C-H bond. Conformational analysis of your substrate may provide insights.

Issue 3: Difficulties with Protecting Group Manipulations

Q: I am encountering problems with the stability of my protecting groups during the synthesis, leading to undesired deprotection or side reactions. How can I develop a more robust protecting group strategy?

A: An orthogonal protecting group strategy is essential for a multi-step synthesis like that of L-vancosamine.

  • Orthogonality: Plan your protecting group strategy carefully from the beginning. Common protecting groups for hydroxyls include silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), and acyl groups (e.g., acetyl, benzoyl). The amino group is often protected as a carbamate (e.g., Cbz, Boc).

  • Selective Protection/Deprotection: For differentiating between primary and secondary hydroxyl groups, reagents like pivaloyl chloride (PivCl) can be used for selective protection of the primary hydroxyl.[9]

  • Stability: Be mindful of the stability of your chosen protecting groups under the reaction conditions of subsequent steps. For example, silyl ethers are generally labile to acidic conditions, while benzyl ethers can be removed by hydrogenolysis.

Quantitative Data Summary

Reaction Conditions Yield (%) Stereoselectivity Reference
4-keto sugar reductionNaBH₄, MeOH-CH₂Cl₂ (1:2), -78 °C97Selective for 4-epi-vancosamine[10]
Ring-Closing MetathesisHoveyda-Grubbs II catalystExcellentN/A[5]
C-H Amination (Du Bois)Rh₂(esp)₂Similar to reported yieldsStereospecific[5]
C-GlycosidationSc(OTf)₃HighN/A[7]

Key Experimental Protocols

Protocol 1: Synthesis of L-Vancosamine Glycal via Ring-Closing Metathesis

This protocol is based on the strategy of employing a ring-closing metathesis of a diene derived from (S)-(-)-methyl lactate.[4][5]

  • Preparation of the Diene Precursor:

    • Start with the appropriate O-protected aldehyde derived from (S)-(-)-methyl lactate.

    • Perform a boron-mediated stereoselective aldol reaction to introduce the desired stereocenters.[4] The choice of chiral auxiliary on the boron enolate can be used to generate stereochemical diversity.[4]

    • The resulting alcohol is then subjected to O-vinylation to generate the diene precursor for RCM.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene precursor in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Add the Hoveyda-Grubbs second-generation catalyst.

    • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).

    • The resulting dihydropyran is then purified by column chromatography.[5]

  • Introduction of the C-3 Carbamate:

    • Deprotect the silyl ether to reveal the free alcohol.

    • Treat the alcohol with trichloroacetyl isocyanate (TCA-NCO) followed by basic hydrolysis to install the carbamate precursor for the C-H amination step.[4][5]

Protocol 2: Rhodium-Catalyzed Intramolecular C-H Amination

This protocol describes the key step for introducing the C-3 amino functionality stereospecifically.[4][5]

  • Preparation:

    • To a solution of the carbamate precursor in an anhydrous solvent (e.g., benzene or dichloromethane) under an inert atmosphere (argon or nitrogen), add the rhodium catalyst (e.g., Rh₂(esp)₂).

    • Add a suitable oxidant (e.g., PhI(OAc)₂) and a magnesium oxide (MgO) as an acid scavenger.

  • Reaction:

    • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated) until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of celite to remove the catalyst and MgO.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting cyclic carbamate (the protected L-vancosamine glycal) by flash column chromatography.

Visualizations

Retrosynthesis_Lthis compound Lthis compound L-Vancosamine Glycosylation Glycosylation Lthis compound->Glycosylation VancosamineGlycal L-Vancosamine Glycal Glycosylation->VancosamineGlycal CH_Amination C-H Amination (Du Bois Reaction) VancosamineGlycal->CH_Amination CarbamatePrecursor Carbamate Precursor CH_Amination->CarbamatePrecursor RCM Ring-Closing Metathesis CarbamatePrecursor->RCM Diene Acyclic Diene RCM->Diene Aldol Stereoselective Aldol Reaction Diene->Aldol Aldehyde Chiral Aldehyde Aldol->Aldehyde MethylLactate (S)-(-)-Methyl Lactate Aldehyde->MethylLactate

Caption: Retrosynthetic analysis of L-vancosamine from (S)-(-)-methyl lactate.

Glycosylation_Troubleshooting Start Poor α/β Selectivity in C-Glycosylation CheckDonor Is the glycosyl donor appropriate? Start->CheckDonor ChangeDonor Modify protecting groups or leaving group on donor CheckDonor->ChangeDonor No CheckConditions Are reaction conditions optimized? CheckDonor->CheckConditions Yes ChangeDonor->CheckConditions ModifyConditions Vary Lewis acid, temperature, and reaction time CheckConditions->ModifyConditions No ConsiderAlternative Consider alternative strategies (e.g., reverse polarity) CheckConditions->ConsiderAlternative Yes Success Improved α-selectivity ModifyConditions->Success ConsiderAlternative->Success

Caption: Troubleshooting workflow for poor α-selectivity in C-glycosylation.

Stereochemical_Challenges Synthesis L-Vancosamine Synthesis C1 C1: Anomeric Control (α vs. β glycoside) Synthesis->C1 Challenge C3 C3: Stereospecific Amino Group Introduction Synthesis->C3 Challenge C4_C5 C4 & C5: Control via Chiral Pool or Asymmetric Rxn Synthesis->C4_C5 Challenge C6 C6: Methyl Group Stereocenter Synthesis->C6 Challenge

Caption: Key stereochemical challenges in L-vancosamine synthesis.

References

Technical Support Center: Optimizing Enzymatic Glycosylation of Vancosamine Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic glycosylation of vancosamine aglycone.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions to optimize your experimental outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Glycosylation Product 1. Inactive or Insufficient Enzyme: Enzymes (GtfE, GtfD) may have lost activity due to improper storage or handling. The concentration might be too low for efficient catalysis.[1] 2. Degraded Glycosyl Donor: UDP-vancosamine is known to be unstable and can hydrolyze.[1] 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly hinder enzyme activity.[1][2] 4. Presence of Inhibitors: Contaminants in the aglycone substrate or reagents can inhibit the glycosyltransferases. 5. Aglycone Substrate Issues: Modifications on the aglycone, particularly at the C-terminus, can negatively impact the efficiency of the initial glycosylation step catalyzed by GtfE.[3][4]1. Verify Enzyme Activity: Use a fresh batch of enzymes or test the activity of the current batch with a positive control. Consider increasing the enzyme loading, for example, from 1 mol% to 5-20 µM, especially for less reactive substrates.[3][4] 2. Use Freshly Prepared or Stabilized Donor: Synthesize or acquire fresh UDP-vancosamine before the reaction. A streamlined synthesis involving a stable azide intermediate that is reduced in situ can improve results.[1] 3. Optimize Reaction Conditions: Ensure the reaction is performed at the optimal pH (typically around 9.0) and temperature (37°C).[1][5] Tricine buffer (e.g., 75-160 mM) is often effective.[1][2] The inclusion of glycerol (e.g., 10-40% v/v) can enhance enzyme stability.[1][4] 4. Purify Substrate and Reagents: Ensure the this compound aglycone and all reaction components are of high purity. 5. Increase Enzyme Concentration for Modified Aglycones: For aglycones with modifications that slow the reaction, increasing the concentration of GtfE can help drive the reaction to completion.[3][4]
Incomplete Conversion to Disaccharide 1. Inefficient Second Glycosylation: The GtfD-catalyzed addition of this compound may be suboptimal. 2. Insufficient UDP-vancosamine: The amount of the this compound donor may be limiting.1. Check GtfD Activity: Ensure the GtfD enzyme is active. The second glycosylation step is generally faster and less substrate-dependent than the first.[4] 2. Increase UDP-vancosamine Concentration: Use a slight excess of UDP-vancosamine (e.g., 2-4 equivalents relative to the pseudoaglycon).[1][4]
Reaction is Too Slow 1. Suboptimal Reaction Parameters: As mentioned above, non-ideal pH, temperature, or buffer can lead to slow reaction rates. 2. Low Substrate Concentration: Low concentrations of the aglycone can lead to slower reaction kinetics.1. Re-optimize Reaction Conditions: Systematically verify and optimize pH, temperature, and buffer components. 2. Increase Aglycone Concentration: If solubility permits, increasing the concentration of the this compound aglycone can improve the reaction rate. Optimized protocols have demonstrated success at concentrations up to 4 mM.[1]
Formation of Byproducts 1. Hydrolysis of Glycosyl Donor: Breakdown of UDP-vancosamine can lead to the accumulation of UDP and this compound.[1] 2. Enzyme Instability: Degradation of glycosyltransferases over long reaction times.1. In Situ Generation of Donor: Employ methods for the in situ reduction of a stable azide precursor to UDP-vancosamine immediately before or during the glycosylation reaction to minimize hydrolysis.[1] 2. Add Stabilizing Agents: The inclusion of glycerol and a reducing agent like tris-(2-carboxyethyl)phosphine (TCEP) can help maintain enzyme stability.[1][4]

Frequently Asked Questions (FAQs)

1. What are the key enzymes involved in the enzymatic glycosylation of this compound aglycone?

The two key enzymes are glycosyltransferases (Gtf) from the vancomycin biosynthesis pathway:

  • GtfE (or a similar glucosyltransferase): Catalyzes the first glycosylation step, transferring glucose from UDP-glucose to the vancomycin aglycone to form the pseudoaglycon.[1][6]

  • GtfD (or a similar vancosaminyltransferase): Catalyzes the second glycosylation step, transferring this compound from UDP-vancosamine to the pseudoaglycon to yield the final glycosylated product.[1][6]

2. My UDP-vancosamine seems to be degrading quickly. How can I improve its stability?

UDP-vancosamine is known to have a limited half-life in solution.[1] To mitigate this, you can:

  • Synthesize it fresh: Prepare the UDP-vancosamine immediately before use.

  • Use a stable precursor: A streamlined synthesis approach involves a more stable azide-containing precursor. This precursor can be stored and then reduced to UDP-vancosamine in situ just before or during the glycosylation reaction.[1]

3. What are the optimal reaction conditions for the glycosylation reactions?

While optimization may be required for specific substrates, a good starting point for the GtfE-catalyzed reaction is:

  • pH: 9.0[1][5]

  • Temperature: 37°C[1][5]

  • Buffer: Tricine buffer[1][2]

  • Additives: Glycerol for enzyme stability and TCEP as a reducing agent.[1]

The GtfD-catalyzed reaction is generally less sensitive, but similar conditions are effective.[4]

4. Can I perform both glycosylation steps in a single pot?

Yes, a one-pot, two-step procedure has been successfully developed.[1][7] This involves performing the first glycosylation with GtfE and UDP-glucose, and then directly adding GtfD and UDP-vancosamine to the same reaction mixture without intermediate purification.[1]

5. I am working with a modified this compound aglycone and the reaction is not efficient. What can I do?

Substituent effects on the aglycone can influence the rate of glycosylation, particularly the first step with GtfE.[3][4] If you observe a slow or incomplete reaction with a modified aglycone, consider increasing the concentration of the GtfE enzyme.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from optimized protocols for the enzymatic glycosylation of vancomycin aglycone analogues.

Table 1: Optimized Reaction Conditions for GtfE-catalyzed Glucosylation

ParameterOptimized ValueReference
Substrate Concentration4 mM[1]
Tricine Buffer160 mM (40 equiv)[1]
TCEP8 mM (2 equiv)[1]
UDP-Glucose8 mM (2 equiv)[1]
GtfE Concentration40 µM (1 mol %)[1]
CIAP0.625 U/mL[1]
Glycerol40% (v/v)[1]
pH9.0[1]
Temperature37°C[1]
Reaction Time72 h[1]

Table 2: Optimized Reaction Conditions for GtfD-catalyzed Vancosaminylation

ParameterOptimized ValueReference
GtfD Concentration20 µM (0.5 mol %)[1]
UDP-vancosamine8 mM (2 equiv)[1]
Temperature37°C[1]
Reaction Time2 h[1]

Experimental Protocols

Protocol 1: One-Pot, Two-Step Enzymatic Glycosylation of Vancomycin Aglycon [1]

This protocol is adapted for a ~5 mg scale.

Materials:

  • Vancomycin aglycon

  • UDP-glucose

  • Stable UDP-vancosamine azide precursor

  • GtfE and GtfD enzymes

  • Tricine buffer (pH 9.0)

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Glycerol

  • CIAP (Calf Intestinal Alkaline Phosphatase)

  • Methanol

  • Sodium methoxide (NaOMe) in Methanol

  • Ammonium formate (HCO₂⁻NH₄⁺)

Procedure:

  • Preparation of UDP-vancosamine:

    • In a vial, dissolve the stable UDP-vancosamine azide precursor in methanol.

    • Add NaOMe solution and then water to achieve a homogeneous solution.

    • Stir at room temperature for 18 hours.

    • Quench the reaction with solid ammonium formate.

    • Evaporate the methanol with a stream of nitrogen. The resulting crude azide can be stored at -78°C.

    • Just prior to use in the glycosylation step, the azide is reduced in situ.

  • Step 1: Glucosylation (GtfE)

    • In a reaction vessel, combine the vancomycin aglycon, Tricine buffer, TCEP, UDP-glucose, GtfE, CIAP, and glycerol.

    • Incubate the reaction mixture at 37°C for 72 hours.

  • Step 2: Vancosaminylation (GtfD)

    • To the same reaction vessel, add the GtfD enzyme and the freshly prepared UDP-vancosamine.

    • Incubate at 37°C for an additional 2 hours.

  • Work-up and Purification:

    • The reaction can be quenched and the product purified using standard chromatographic techniques (e.g., HPLC).

Visualizations

Enzymatic_Glycosylation_Workflow cluster_step1 Step 1: Glucosylation cluster_step2 Step 2: Vancosaminylation Aglycone This compound Aglycone GtfE GtfE Aglycone->GtfE UDPGlc UDP-Glucose UDPGlc->GtfE Pseudoaglycon Pseudoaglycon GtfE->Pseudoaglycon + UDP GtfD GtfD Pseudoaglycon->GtfD UDPVan UDP-Vancosamine UDPVan->GtfD FinalProduct Fully Glycosylated Product GtfD->FinalProduct + UDP

Caption: Workflow of the two-step enzymatic glycosylation of this compound aglycone.

Troubleshooting_Logic Start Low/No Product CheckEnzyme Check Enzyme Activity & Concentration Start->CheckEnzyme CheckDonor Verify UDP-Vancosamine Integrity Start->CheckDonor CheckConditions Optimize Reaction (pH, Temp, Buffer) Start->CheckConditions CheckSubstrate Assess Aglycone Purity & Structure Start->CheckSubstrate SolutionEnzyme Use Fresh/More Enzyme CheckEnzyme->SolutionEnzyme SolutionDonor Use Fresh/Stabilized Donor CheckDonor->SolutionDonor SolutionConditions Adjust Conditions CheckConditions->SolutionConditions SolutionSubstrate Purify Aglycone/ Increase Enzyme CheckSubstrate->SolutionSubstrate

Caption: Troubleshooting logic for low product yield in enzymatic glycosylation.

References

Technical Support Center: Improving the Yield of Vancosamine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the total synthesis of vancosamine. The information is presented in a question-and-answer format to offer direct solutions to common experimental issues, with a focus on improving reaction yields.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound and its precursors, offering potential causes and solutions.

Problem 1: Low yield in the reduction of N-acyl oxazolidinone precursor.

  • Question: During the synthesis of the this compound backbone, the reduction of the N-acyl oxazolidinone intermediate (e.g., using LiBH₄) results in a moderate yield of the desired primary alcohol. What is the likely cause and how can it be mitigated?

  • Answer: A common issue in this reduction step is the formation of a ring-opened byproduct resulting from the hydride attacking the carbonyl group of the oxazolidinone auxiliary.[1] This side reaction competes with the desired reduction of the acyl group, thereby lowering the yield of the target primary alcohol.

    Troubleshooting Workflow:

    G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Implementation A Low yield in N-acyl oxazolidinone reduction B Investigate potential side reactions A->B Suspected byproduct formation C Identify ring-opened byproduct via NMR/MS B->C Characterize crude mixture D Alternative Strategy: Diastereoselective Allylboration C->D Byproduct confirmed, seek alternative route E Improved overall yield (e.g., from 29% to 68%) D->E Successful implementation

    Caption: Troubleshooting workflow for low-yield reduction.

    Alternative Strategy: To circumvent this issue, a diastereoselective allylboration reaction can be employed. This alternative route avoids the problematic reduction step altogether. For instance, reacting the preceding α-substituted chiral aldehyde with an achiral pinacol (Z)-crotylboronate can directly provide the corresponding homoallylic alcohol with good diastereoselectivity and a significantly improved overall yield (e.g., from 29% with the Evans' aldol/reduction route to 68% with the allylboration strategy).[1]

Problem 2: Poor stereoselectivity in the formation of the C3-C4 bond.

  • Question: Achieving the correct syn stereochemistry between the C3-amino and C4-hydroxyl groups is challenging. What methods can be used to control this stereoselectivity?

  • Answer: The stereochemical outcome at C3 and C4 is critical for the synthesis of this compound. The Evans aldol reaction is a reliable method for establishing this syn relationship. By selecting the appropriate chiral oxazolidinone auxiliary ((R)- or (S)-), a high level of diastereoselection (>20:1) can be achieved for the 2,3-syn aldol product.[1] The subsequent steps must be chosen carefully to preserve this stereochemistry.

    Logical Relationship of Stereocontrol:

    G Start Chiral Aldehyde Precursor Aldol Evans Aldol Reaction Start->Aldol Auxiliary Chiral Auxiliary ((R)- or (S)-oxazolidinone) Auxiliary->Aldol Product 2,3-syn Aldol Product (High Diastereoselectivity) Aldol->Product >20:1 d.r.

    Caption: Stereocontrol via Evans Aldol Reaction.

Problem 3: Low efficiency in the ring-closing metathesis (RCM) step for glycal formation.

  • Question: The yield of the dihydropyran ring formation via RCM is sensitive to reaction conditions. How can the efficiency of this step be optimized?

  • Answer: Ring-closing metathesis for the formation of the this compound glycal precursor can be sensitive to the catalyst and reaction conditions. The choice of catalyst is crucial; for example, the Hoveyda-Grubbs second-generation catalyst has been shown to be effective for this transformation, providing excellent yields.[1] Additionally, the choice of palladium(II) catalyst for the preceding O-vinylation step can impact the overall efficiency. It has been observed that Pd(TFA)₂ with bathophenanthroline as a ligand can provide higher yields compared to Pd(OAc)₂.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for maximizing the overall yield in this compound total synthesis?

A1: Based on reported synthetic routes, two of the most critical stages for maximizing overall yield are:

  • Stereoselective formation of the acyclic precursor: The initial steps that establish the key stereocenters, such as the Evans aldol or diastereoselective allylboration reactions, are fundamental. A high-yielding and highly stereoselective initial step significantly impacts the overall efficiency by reducing the need for difficult purifications of diastereomers later in the synthesis.[1]

  • Protecting group strategy: A well-designed protecting group scheme is essential to prevent side reactions and to allow for selective deprotection at various stages. The choice of protecting groups for the hydroxyl and amino functionalities must be orthogonal to ensure that they can be removed without affecting other parts of the molecule.

Q2: How do different synthetic strategies for the this compound backbone compare in terms of overall yield?

A2: A comparison of two strategies starting from the same α-substituted chiral aldehyde highlights a significant difference in overall yield for a key intermediate. The diastereoselective allylboration route is more efficient than the Evans' aldol reaction followed by reduction.

Synthetic StrategyKey StepsOverall Yield of Silylated Alkene IntermediateReference
Evans' Aldol Route 1. Evans' Aldol Reaction2. Silylation3. Reduction of N-acyl oxazolidinone4. Swern Oxidation5. Wittig Reaction29%[1]
Allylboration Route 1. Diastereoselective Allylboration2. Silylation68%[1]

Q3: What are the key considerations for choosing protecting groups in this compound synthesis?

A3: The selection of protecting groups is crucial. Key considerations include:

  • Orthogonality: Protecting groups should be removable under specific conditions that do not affect other protecting groups. For example, a silyl ether (removed by fluoride ions) can be used alongside a p-methoxybenzyl (PMB) ether (removed by oxidation, e.g., with DDQ).[1]

  • Stability: The protecting groups must be stable to the reaction conditions of subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields.

  • Influence on Reactivity: Some protecting groups can influence the stereochemical outcome of reactions.

Protecting Group Strategy Workflow:

G A Identify functional groups (hydroxyls, amine) C Select orthogonal protecting groups (e.g., Silyl, PMB, Carbamate) A->C B Plan synthetic route and reaction conditions B->C D Sequence protection/ deprotection steps C->D E Execute synthesis D->E

Caption: Workflow for selecting protecting groups.

Experimental Protocols

Key Experiment: Diastereoselective Allylboration for the Synthesis of the Homoallylic Alcohol Intermediate [1]

This protocol describes a high-yielding alternative to the Evans' aldol/reduction sequence for the synthesis of a key precursor to the this compound glycal.

Materials:

  • α-substituted chiral aldehyde (derived from methyl L-lactate)

  • Achiral pinacol (Z)-crotylboronate

  • Anhydrous reaction vessel

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the α-substituted chiral aldehyde.

  • Add achiral pinacol (Z)-crotylboronate to the aldehyde at room temperature under neat conditions.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., a buffer solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3,4-syn-2,3-anti homoallylic alcohol.

  • The subsequent silylation of the homoallylic alcohol can be performed using standard conditions (e.g., TBSCl, imidazole in DMF) to yield the silylated alkene intermediate.

This protocol provides a more efficient route to a key intermediate, significantly improving the overall yield compared to the previously reported method.[1]

References

Technical Support Center: HPLC Analysis of Vancosamine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of vancosamine samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and accurate experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

1. Why am I seeing poor peak shape (e.g., tailing or fronting)?

Peak tailing or fronting in this compound analysis can be caused by several factors. Peak tailing often results from secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the column. Peak fronting can be a sign of column overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: this compound is a polar compound, and its charge state is influenced by the mobile phase pH.[1] At a low pH, this compound is more protonated, increasing its polarity and potentially leading to longer retention times.[1] Conversely, at a higher pH, it is less protonated, decreasing its polarity and resulting in shorter retention times.[1] Experimenting with the mobile phase pH can help minimize secondary interactions and improve peak shape.

    • Modify Mobile Phase Composition: Consider adjusting the organic modifier (e.g., acetonitrile) concentration. Adding a different modifier, like methanol, in small percentages might also improve peak symmetry.[2]

    • Check for Column Overload: If you observe peak fronting, try reducing the injection volume or the sample concentration.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained contaminants in the sample that might cause peak distortion.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column.

2. My retention times are shifting. What could be the cause?

Retention time drift can compromise the identity and quantification of your this compound peaks.

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence. Increase the equilibration time to ensure a stable baseline and consistent retention.

    • Check Mobile Phase Composition: Inaccurately prepared mobile phase is a common cause of retention time shifts. Prepare fresh mobile phase and ensure the components are miscible. For gradient methods, verify that the mixer is functioning correctly.

    • Verify Flow Rate: Check for any leaks in the system that could lead to a drop in flow rate. Use a liquid flow meter to confirm the pump is delivering the set flow rate.

    • Control Column Temperature: Fluctuations in column temperature can cause retention times to drift. Using a thermostatted column oven is highly recommended.

    • Degas the Mobile Phase: Air bubbles in the system can affect the pump's performance and lead to inconsistent flow rates. Ensure your mobile phase is properly degassed.

3. I am experiencing high backpressure in my HPLC system. What should I do?

High backpressure can indicate a blockage in the system and potentially damage the pump or column.

  • Troubleshooting Steps:

    • Isolate the Source: Systematically disconnect components (column, guard column, tubing) starting from the detector and working backward to the pump to identify the source of the high pressure.

    • Check for Blockages: A common cause is a plugged frit in the column or guard column. Back-flushing the column (if the manufacturer's instructions permit) can sometimes clear a blockage.

    • Sample Preparation: Ensure your samples are properly filtered to remove any particulates that could clog the system. Protein precipitation should be complete to avoid introducing proteins onto the column.

    • Mobile Phase Issues: Precipitated buffer salts in the mobile phase can cause blockages. Ensure your buffer is fully dissolved and consider filtering the mobile phase.

4. Why is my baseline noisy or drifting?

A noisy or drifting baseline can interfere with peak detection and integration, affecting the accuracy of your results.

  • Troubleshooting Steps:

    • Mobile Phase Contamination: Impurities in the mobile phase can lead to a noisy or rising baseline, especially in gradient elution. Use high-purity solvents and prepare fresh mobile phase.

    • Detector Issues: A contaminated detector cell can cause baseline noise. Flush the flow cell with a strong, appropriate solvent. A failing detector lamp can also be a source of noise and drift.

    • Air Bubbles: Air bubbles passing through the detector will cause spikes in the baseline. Ensure the mobile phase is thoroughly degassed.

    • Incomplete Mixing: For gradient analysis, ensure the mobile phase components are being mixed properly.

Experimental Protocols and Data

Sample Preparation: Protein Precipitation

This is a common method for extracting this compound from biological matrices like plasma.

  • To 0.5 mL of plasma sample, add 0.5 mL of an internal standard (IS) solution (e.g., acetaminophen at 25 µg/mL).[3]

  • Add 50 µL of perchloric acid to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.[3]

  • Centrifuge at 12,000 rpm for 10 minutes.[3]

  • Collect the supernatant and inject it into the HPLC system.[3]

HPLC Method Parameters for this compound Analysis

The following table summarizes typical HPLC conditions for this compound (or its parent compound, vancomycin) analysis based on published methods.

ParameterMethod 1Method 2Method 3
Column C18 (250 mm x 4.6 mm, 5 µm)[3]Nucleodur C18 (125 mm x 4.6 mm, 5 µm)[4]Hypersil BDS C18 (150 x 4.6 mm), 4 µm
Mobile Phase Phosphate buffer (30 mM, pH 2.2) and acetonitrile (86:14 v/v)[3]NH4H2PO4 (50 mM, pH 2.2) and acetonitrile (88:12, v/v)[4]Phosphate buffer (25 mmol/L, pH 7.0) and acetonitrile (90:10 v/v)
Flow Rate 0.72 mL/min[3]0.36 mL/min[4]1.5 mL/min
Detection (UV) 225 nm[3]205 nm[4]Not specified
Column Temp. 25 °C[3]Room Temperature[4]25°C

Visualized Workflows and Logic

General HPLC Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common HPLC issues.

General HPLC Troubleshooting Workflow start Problem Observed (e.g., Peak Tailing, Drifting RT) check_pressure Check System Pressure start->check_pressure high_pressure High Pressure check_pressure->high_pressure Abnormal normal_pressure Normal Pressure check_pressure->normal_pressure Normal isolate_blockage Isolate Blockage (Column, Tubing, etc.) high_pressure->isolate_blockage check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) normal_pressure->check_mobile_phase resolve Problem Resolved isolate_blockage->resolve check_column Check Column (Equilibration, Age, Contamination) check_mobile_phase->check_column check_instrument Check Instrument (Leaks, Pump, Detector) check_column->check_instrument check_instrument->resolve

Caption: A flowchart for systematic HPLC troubleshooting.

This compound Sample Analysis Workflow

This diagram illustrates the typical workflow from sample receipt to data analysis for this compound samples.

This compound Sample Analysis Workflow sample_receipt Sample Receipt (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing report Report Generation data_processing->report

Caption: Workflow for this compound sample analysis.

This technical support center provides a foundational guide to troubleshooting HPLC analysis of this compound. For more complex issues, consulting your instrument's manual and contacting the manufacturer's technical support is recommended.

References

Technical Support Center: Overcoming Instability of Vancosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vancosamine derivatives. The information aims to address common stability challenges encountered during synthesis, purification, storage, and experimental use of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues.

1. Synthesis & Purification

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
My this compound derivative is degrading during synthesis, especially during coupling or deprotection steps. Harsh reaction conditions: Strong acids or bases used for deprotection can lead to hydrolysis of the glycosidic bond or other labile functional groups.- Use milder reagents: Opt for milder deprotection conditions where possible. - Optimize reaction time and temperature: Minimize exposure to harsh conditions by carefully monitoring reaction progress and maintaining low temperatures.[1] - Protecting group strategy: Employ orthogonal protecting groups that can be removed under non-degrading conditions.
I am observing significant product loss and impurity formation during purification by HPLC. Acidic mobile phase: Prolonged exposure to acidic mobile phases (e.g., TFA) can cause hydrolysis of the this compound glycosidic linkage.[2] On-column degradation: The stationary phase itself can sometimes contribute to degradation.- Use a less acidic modifier: If possible, use formic acid instead of TFA in the mobile phase. - Optimize purification time: Keep purification runs as short as possible. - Temperature control: Run the chromatography at a controlled, lower temperature. - Alternative purification methods: Consider alternative purification techniques like flash chromatography with a suitable stationary phase if HPLC is consistently causing degradation.
Characterization of my purified this compound derivative is difficult due to instability. Solvent choice: The solvent used for NMR or other analytical techniques might be promoting degradation. Temperature: Elevated temperatures during analysis can accelerate degradation.- Use aprotic, neutral solvents: Dissolve the compound in solvents like DMSO-d6 or DMF immediately before analysis. - Perform analysis at low temperatures: If possible, run NMR and other analyses at reduced temperatures. - Prompt analysis: Analyze the purified compound as quickly as possible after isolation.

2. Storage & Handling

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
My purified this compound derivative shows degradation products after short-term storage. Inappropriate storage conditions: Storage in solution, at room temperature, or exposure to light can lead to rapid degradation.[3][4] Residual impurities: Catalysts or reagents from the synthesis can promote degradation during storage.- Store as a lyophilized powder: Whenever possible, store the compound as a dry, solid powder.[3] - Low temperature and dessication: Store the solid compound at -20°C or -80°C under dessicated conditions. - Protect from light: Use amber vials or store in the dark. - Ensure high purity: Thoroughly purify the compound to remove any residual reactants or catalysts.
The compound is unstable when dissolved for biological assays. Aqueous buffer pH: this compound derivatives are often unstable in alkaline and strongly acidic aqueous solutions.[2][3] Buffer components: Certain buffer components may react with the derivative.- Optimize buffer pH: Prepare solutions in buffers with a pH range of 3-5, where vancomycin and its derivatives are generally most stable.[3] - Use freshly prepared solutions: Prepare solutions immediately before use and avoid storing them. - Conduct a buffer screen: Test the stability of the compound in a small panel of different buffer systems to identify the most suitable one.

3. Biological Assays

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
I am seeing inconsistent results in my biological assays. In-assay degradation: The compound may be degrading over the time course of the experiment, leading to variable effective concentrations. Interaction with media components: Components of the cell culture or assay media could be causing degradation.- Time-course stability study: Perform a preliminary experiment to assess the stability of the compound in the assay medium over the relevant time period. - Minimize incubation times: Design experiments with the shortest possible incubation times. - Dose at different time points: For longer assays, consider adding fresh compound at intermediate time points.
The observed biological activity is lower than expected. Degradation to inactive forms: The primary degradation products may have reduced or no biological activity.- Confirm compound integrity: Analyze the compound in the assay medium at the end of the experiment (e.g., by LC-MS) to determine the extent of degradation. - Synthesize more stable analogs: If instability is a persistent issue, consider chemical modifications to improve the stability of the this compound derivative.[5][6]

Quantitative Data Summary

The stability of this compound derivatives is highly dependent on their specific structure and the experimental conditions. The following tables summarize general stability data for vancomycin, which can serve as a useful reference for its derivatives.

Table 1: pH-Dependent Stability of Vancomycin in Aqueous Solution

pHConditionStabilityDegradation ProductsReference
< 3Acidic HydrolysisUnstableAglycone and sugar fragments[2][3]
3 - 5Mildly AcidicMost Stable Minimal degradation[3]
> 8Alkaline HydrolysisUnstableCrystalline degradation products (CDP-1), succinimide degradants[3]

Table 2: Influence of Storage Conditions on Vancomycin Stability

FormulationStorage TemperatureStabilityKey FindingsReference
Lyophilized Powder5°CStableRecommended for long-term storage.[2]
Lyophilized Powder25°CLess StableDegradation observed over months.[2]
Aqueous SolutionRefrigerated (2-8°C)Moderately StableRetains >90% potency for up to 30-180 days depending on formulation.[4][7]
Aqueous SolutionRoom Temperature (25°C)UnstableSignificant degradation within days to weeks.[4][7]

Experimental Protocols

1. Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a this compound derivative.[8][9][10]

Objective: To assess the stability of a this compound derivative under various stress conditions.

Materials:

  • This compound derivative

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • Water bath or incubator

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18)

  • LC-MS system for peak identification

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in a suitable buffer, pH 4-5) at an elevated temperature (e.g., 70°C).

  • Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[10][11]

  • Peak Identification: Use LC-MS to identify the mass of the major degradation products.

2. HPLC Method for Stability Assessment

Objective: To develop a stability-indicating HPLC method for separating the this compound derivative from its degradation products.

Typical HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 280 nm)

  • Column Temperature: 30°C

Method Validation: The method should be validated to ensure it is "stability-indicating" by demonstrating that the degradation products are well-resolved from the parent peak and from each other.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_stability Stability Assessment cluster_storage Storage & Formulation synthesis Chemical Synthesis purification HPLC Purification synthesis->purification characterization Characterization (NMR, MS) purification->characterization forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) characterization->forced_degradation Purity >95% stability_hplc Stability-Indicating HPLC forced_degradation->stability_hplc lcms LC-MS for Degradant ID stability_hplc->lcms storage Lyophilized Storage (-20°C / -80°C) lcms->storage Identify Stable Conditions formulation Formulation in Stable Buffer (pH 3-5) storage->formulation Prepare for Assay degradation_pathway cluster_conditions Stress Conditions cluster_products Degradation Products Vancosamine_Derivative This compound Derivative Aglycone Aglycone Vancosamine_Derivative->Aglycone Hydrolysis Sugar This compound & other sugars Vancosamine_Derivative->Sugar Hydrolysis CDP1 CDP-1 (Crystalline Degradation Product) Vancosamine_Derivative->CDP1 Rearrangement Oxidized_Products Oxidized Derivatives Vancosamine_Derivative->Oxidized_Products Acid Strong Acid (pH < 3) Acid->Aglycone Acid->Sugar Base Strong Base (pH > 8) Base->CDP1 Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Oxidized_Products

References

Technical Support Center: Regioselective Modification of Vancosamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective modification of vancosamine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of modifying the this compound moiety on vancomycin and related glycopeptides.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity on the this compound moiety so challenging?

A1: The this compound sugar, along with the adjacent glucose residue on vancomycin, presents multiple hydroxyl groups (-OH) with very similar reactivity.[1] This makes it difficult to chemically modify a single, specific hydroxyl group without affecting the others. Furthermore, the primary amine on the this compound is a highly reactive nucleophile that can compete with hydroxyl groups in many reactions, necessitating a carefully planned protection strategy.[2][3]

Q2: What are the primary strategies for achieving regioselective modification of this compound?

A2: There are two main approaches:

  • Chemical Modification: This involves using protecting groups to temporarily block all but the desired reactive site, followed by the chemical modification and subsequent deprotection.[2][4] More advanced methods use site-selective catalysts (e.g., peptide-based catalysts) that can direct a reaction to a specific hydroxyl group on a minimally protected scaffold.[5][6]

  • Enzymatic Synthesis: This strategy builds the vancomycin molecule sequentially, using glycosyltransferase enzymes like GtfE (to add glucose) and GtfD (to add this compound) to the vancomycin aglycone.[2][7] This approach is inherently regioselective due to the high specificity of the enzymes.

Q3: What are "orthogonal" protecting groups and why are they important for this compound modification?

A3: Orthogonal protecting groups are different types of blocking groups within the same molecule that can be removed under distinct, non-interfering conditions.[4][8] For example, a silyl ether removed by fluoride will not affect a benzyl ether, which is removed by hydrogenation. This strategy is critical for complex molecules like vancomycin because it allows for the sequential unmasking and modification of different functional groups (e.g., the 4'-OH vs. the this compound amine) without unintended reactions at other sites.[4][9]

Q4: Can the amine on this compound be modified selectively?

A4: Yes, the primary amine of this compound is often the most nucleophilic site and can be selectively modified through reactions like reductive amination or acylation, provided the other functionalities on the glycopeptide are compatible with the reaction conditions.[2] This is a common strategy for creating lipoglycopeptide antibiotics like oritavancin and telavancin.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments.

Problem 1: Low or No Regioselectivity in Chemical Acylation/Alkylation
Possible Cause Recommended Solution
Similar Reactivity of Hydroxyls The hydroxyl groups on the glucose (G) and this compound (Z) moieties have similar nucleophilicity, leading to mixtures of products.[1][10]
Steric Hindrance Reagents may preferentially react with the most sterically accessible hydroxyl group, which may not be the desired site.
Incorrect Catalyst or Reaction Conditions The choice of catalyst, base, solvent, and temperature heavily influences selectivity.
Protecting Group Migration Acyl protecting groups can sometimes migrate between adjacent hydroxyls under basic or acidic conditions, scrambling the initial regioselectivity.[8]
Problem 2: Low Yield in Enzymatic Glycosylation with GtfD (this compound Transfer)
Possible Cause Recommended Solution
Enzyme Instability or Low Activity Glycosyltransferases can be sensitive to temperature and pH, losing activity over the course of the reaction.[7]
Product Inhibition The enzyme GtfD can be inhibited by the uridine diphosphate (UDP) byproduct that is released during the glycosylation reaction.
Degradation of UDP-Vancosamine The activated sugar donor (UDP-vancosamine) is a complex molecule that can degrade, especially if not prepared and stored correctly.[7]
Sub-optimal Reaction Concentration Very dilute reaction conditions, often used in initial enzymatic studies, can be inefficient for preparative scale synthesis.[7]
Problem 3: Unexpected Side Reactions
Possible Cause Recommended Solution
Reaction at this compound Amine The primary amine on this compound is nucleophilic and can react with acylating or alkylating agents intended for the hydroxyl groups.[3]
Reaction at N-terminus Traces of aldehyde contaminants (e.g., formaldehyde) in solvents or reagents can react with the N-terminal amine of the peptide backbone, forming an inactive imidazolidinone adduct.[11]
Degradation of the Aglycone Core The complex glycopeptide structure is sensitive to harsh acidic or basic conditions, which can be required for some protection/deprotection steps.

Data Presentation

Table 1: Regioselectivity of Peptide-Catalyzed Acylation of Vancomycin Hydroxyls

The following data summarizes the site-selectivity achieved using different peptide-based catalysts for the acylation of a minimally protected vancomycin derivative. Selectivity is presented as a ratio of modification at the glucose C6-OH (G6), glucose C4-OH (G4), and this compound C6-OH (Z6).

CatalystAcylating AgentSelectivity Ratio (G6 : G4 : Z6)Reference
Catalyst 6 Decanoyl-Im0 : >20 : 1[5]
Catalyst 7 Decanoyl-Im1 : 0 : 6[5]
Catalyst 8 Decanoyl-Im6 : 1 : 0[5]
N-methylimidazole (achiral)Phenylthiocarbonyl chloride1 : 0 : 5[10]

Data is derived from studies on a protected vancomycin scaffold.[5][10]

Table 2: Optimized Conditions for Two-Step Enzymatic Glycosylation

This table outlines optimized parameters for the sequential enzymatic glycosylation of vancomycin aglycon, leading to higher yields and efficiency.

ParameterGtfE (Glucose Transfer)GtfD (this compound Transfer)Reference
Enzyme Loading 1 mol %0.5 mol %[7]
Glycosyl Donor 2 equiv. UDP-glucose2 equiv. UDP-vancosamine[7]
Aglycon Concentration 5 mM5 mM[7]
Key Additive Alkaline Phosphatase (CIAP)Alkaline Phosphatase (CIAP)[7]
Buffer 750 mM Tricine-NaOH, pH 9750 mM Tricine-NaOH, pH 9[7]
Typical Yield >95% conversion92% (one-pot, two-step)[7]

Experimental Protocols

Protocol 1: Peptide-Catalyzed Site-Selective Acylation of the G4-Hydroxyl Group

This protocol is adapted from methodologies developed for the site-selective lipidation of vancomycin.[5] It targets the C4-hydroxyl of the glucose moiety.

1. Materials:

  • Allyl/Alloc-protected Vancomycin (starting material 3 in the reference)[5]

  • Catalyst 6 (as described in the reference)[5]

  • Decanoyl-imidazole (acylating agent)

  • 2-phenyl-2-(trimethylsilyl)acetonitrile (PEMP)

  • Anhydrous dichloromethane (DCM)

  • Reverse-phase MPLC and HPLC systems

2. Procedure:

  • Dissolve the protected vancomycin (1.0 equiv.) in anhydrous DCM in a dry flask under an inert atmosphere (e.g., Argon).

  • Add Catalyst 6 (0.3 equiv.) to the solution.

  • Add PEMP (2.0 equiv.) to the reaction mixture.

  • Initiate the reaction by adding a solution of decanoyl-imidazole (1.5 equiv.) in anhydrous DCM.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Concentrate the mixture in vacuo.

  • Purify the crude product using reverse-phase MPLC to isolate the mono-acylated product.

  • Characterize the product by 2D-NMR to confirm acylation at the G4 position. A significant downfield shift (~1.5 ppm) of the G4 proton is expected.[5]

  • Perform deprotection of the allyl/alloc groups using Pd(PPh₃)₂Cl₂ and PhSiH₃, followed by final purification via RP-HPLC to yield the target molecule.

Protocol 2: Optimized One-Pot, Two-Step Enzymatic Glycosylation

This protocol for converting vancomycin aglycon to vancomycin is based on optimized procedures that improve yield and scalability.[7]

1. Materials:

  • Vancomycin aglycon

  • Glycosyltransferase E (GtfE) and Glycosyltransferase D (GtfD)

  • Uridine diphosphate glucose (UDP-glucose)

  • Synthesized UDP-vancosamine[7]

  • Calf intestinal alkaline phosphatase (CIAP)

  • Tricine-NaOH buffer (750 mM, pH 9.0)

  • Tris(2-carboxyethyl)phosphine (TCEP)

2. Procedure:

  • Step 1 (Glucosylation): In a reaction vessel, dissolve vancomycin aglycon (1.0 equiv., e.g., 5 mg) in the Tricine-NaOH buffer to a final concentration of 5 mM.

  • Add UDP-glucose (2.0 equiv.).

  • Add GtfE (1 mol %) and CIAP (e.g., 5 units).

  • Incubate the reaction at 37 °C for 3-4 days, monitoring the formation of the vancomycin pseudoaglycon by LC-MS.

  • Step 2 (Vancosamination): Once the first step reaches >95% conversion, add UDP-vancosamine (2.0 equiv.) directly to the same reaction vessel.

  • Add TCEP to a final concentration of 2.5 mM.

  • Add GtfD (0.5 mol %).

  • Continue incubation at 37 °C for approximately 3 hours, monitoring the formation of vancomycin by LC-MS.

  • Upon completion, stop the reaction by adding methanol or by acidification.

  • Purify the final vancomycin product using reverse-phase HPLC. An overall yield of ~84% can be expected.[7]

Visualizations

experimental_workflows cluster_chem Chemical Modification Strategy cluster_enz Enzymatic Synthesis Strategy chem_start Vancomycin chem_protect Orthogonal Protection of Amine & Hydroxyls chem_start->chem_protect Protecting Group Chemistry chem_modify Regioselective Acylation (e.g., at 4'-OH) chem_protect->chem_modify Targeted Reaction chem_deprotect Sequential Deprotection chem_modify->chem_deprotect Specific Reagents chem_end Modified Vancomycin chem_deprotect->chem_end enz_start Vancomycin Aglycon enz_gluco Glucosylation (GtfE + UDP-Glucose) enz_start->enz_gluco Enzyme 1 enz_vanco Vancosamination (GtfD + UDP-Vancosamine) enz_gluco->enz_vanco Enzyme 2 enz_end Vancomycin enz_vanco->enz_end enz_modify Further Selective Modification enz_end->enz_modify

Caption: Comparative workflows for chemical vs. enzymatic strategies.

troubleshooting_flowchart decision decision issue issue solution solution start Low Yield / Poor Selectivity in Chemical Acylation? check_reagents Are reagents & solvents pure and anhydrous? start->check_reagents check_catalyst Is the catalyst active and correct for the target site? check_reagents->check_catalyst Yes issue_reagents Impurity Issue check_reagents->issue_reagents No check_conditions Are temperature and reaction time optimal? check_catalyst->check_conditions Yes issue_catalyst Catalyst Issue check_catalyst->issue_catalyst No side_reactions LC-MS shows multiple unexpected products? check_conditions->side_reactions Yes issue_conditions Condition Issue check_conditions->issue_conditions No issue_protection Side Reaction Issue side_reactions->issue_protection Yes end_ok Review literature for similar systems. side_reactions->end_ok No solution_reagents Purify all starting materials. Use fresh anhydrous solvents. issue_reagents->solution_reagents Cause solution_catalyst Verify catalyst integrity. Select catalyst specific for the desired OH group. issue_catalyst->solution_catalyst Cause solution_conditions Optimize temperature (try lower T). Perform a time-course study. issue_conditions->solution_conditions Cause solution_protection Protect competing nucleophiles (e.g., this compound amine) before acylation. issue_protection->solution_protection Cause

Caption: Troubleshooting logic for poor yield in chemical modifications.

orthogonal_strategy cluster_deprotect Selective Deprotection & Modification This compound This compound Moiety Amine (-NH2) 4'-OH Other -OH Protected Protected this compound N-Boc O-TBDMS O-Allyl This compound->Protected Protect All Sites deprotect_silyl 1. Add Fluoride (TBAF) Protected:f2->deprotect_silyl Step 1a modify_oh Modify 4'-OH deprotect_silyl->modify_oh deprotect_allyl 2. Add Pd(0) Catalyst modify_oh->deprotect_allyl Step 1b modify_other_oh Modify Other OH deprotect_allyl->modify_other_oh deprotect_allyl->modify_other_oh deprotect_boc 3. Add Strong Acid (TFA) modify_other_oh->deprotect_boc modify_amine Modify Amine deprotect_boc->modify_amine deprotect_boc->modify_amine

Caption: Orthogonal strategy for selective this compound functionalization.

References

Technical Support Center: Optimization of Protecting Group Removal in Vancosamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of vancosamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the removal of protecting groups in this compound synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the deprotection of key functional groups in this compound precursors.

Incomplete Removal of N-Boc Group

Problem: Incomplete deprotection of the tert-butyloxycarbonyl (Boc) group from the amino functionality of the this compound precursor, as observed by TLC, LC-MS, or ¹H NMR analysis showing residual starting material.

Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Acid Strength or Concentration 1. Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). Start with a 1:1 TFA/DCM mixture. 2. Switch to a stronger acid system, such as 4M HCl in dioxane.Complete removal of the Boc group within 1-2 hours at room temperature.
Steric Hindrance 1. Prolong the reaction time. Monitor the reaction progress every hour. 2. Increase the reaction temperature to 30-40°C, monitoring carefully for side reactions.Improved yields and complete deprotection for sterically hindered substrates.
Scavenger Issues In the presence of other acid-sensitive groups, ensure appropriate scavengers (e.g., triisopropylsilane) are used to trap the tert-butyl cation and prevent side reactions.Minimization of side products and improved purity of the desired amine.
Side Reactions During O-PMB Deprotection

Problem: Formation of undesired byproducts during the removal of the p-methoxybenzyl (PMB) ether from hydroxyl groups using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Potential Cause Troubleshooting Steps Expected Outcome
Reaction with Electron-Rich Functional Groups 1. Perform the reaction at a lower temperature (0°C). 2. Add a nucleophilic scavenger, such as β-mercaptoethanol, to the reaction mixture to trap the PMB cation.Selective deprotection of the PMB group without affecting other sensitive moieties.[1]
Incomplete Reaction 1. Use a slight excess of DDQ (1.1-1.3 equivalents). 2. Ensure the reaction is performed in an appropriate solvent system, typically DCM/H₂O (18:1).Drive the reaction to completion and maximize the yield of the deprotected alcohol.
Low Yields in N-Alloc Deprotection

Problem: Low yields or incomplete removal of the allyloxycarbonyl (Alloc) group from the amino function.

Potential Cause Troubleshooting Steps Expected Outcome
Inefficient Palladium Catalyst 1. Use a freshly prepared solution of Pd(PPh₃)₄. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).Efficient and complete removal of the Alloc group.
Inadequate Scavenger 1. Use an effective allyl scavenger such as phenylsilane (PhSiH₃) or dimedone. 2. Increase the equivalents of the scavenger relative to the substrate.Prevention of N-allylation side products and improved yield of the desired amine.[2]
Difficulty in Silyl Ether Deprotection

Problem: Incomplete or selective removal of silyl ethers (e.g., TBS, TIPS) from hydroxyl groups.

Potential Cause Troubleshooting Steps Expected Outcome
High Stability of the Silyl Ether 1. For more robust silyl ethers like TIPS or TBDPS, a stronger fluoride source such as TBAF in THF may be required. 2. For acid-labile silyl ethers, treatment with HF-Pyridine or aqueous HCl can be effective.Complete and efficient removal of the targeted silyl ether.
Lack of Selectivity 1. To selectively deprotect a less hindered primary silyl ether in the presence of a more hindered secondary or tertiary one, use milder conditions such as pyridinium p-toluenesulfonate (PPTS) in methanol. 2. Control the reaction temperature and time to achieve the desired selectivity.Selective deprotection of one silyl ether while leaving others intact.

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protecting group strategy and why is it important in this compound synthesis?

A1: An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others by using different deprotection conditions. This is crucial in the multi-step synthesis of a complex molecule like this compound, which has multiple hydroxyl and amino groups that require protection. By using orthogonal protecting groups (e.g., Boc removable with acid, Alloc with a palladium catalyst, and silyl ethers with fluoride), specific functional groups can be unmasked for subsequent reactions without affecting other protected parts of the molecule.

Q2: I am observing incomplete Boc deprotection even with 50% TFA in DCM. What should I do?

A2: Incomplete Boc deprotection can be due to steric hindrance around the carbamate. You can try prolonging the reaction time to 2-4 hours and monitoring by TLC. If the issue persists, switching to a stronger deprotection cocktail like 4M HCl in dioxane is a common and effective alternative.[3]

Q3: When removing a PMB group with DDQ, I am seeing coloration of my reaction mixture and multiple spots on TLC. What is happening?

A3: The coloration is likely due to the formation of the DDQ hydroquinone byproduct. The multiple spots on TLC could indicate side reactions where the generated PMB cation reacts with other nucleophilic sites on your molecule. To mitigate this, perform the reaction at 0°C and consider adding a scavenger like a thiol to trap the reactive intermediates.[1]

Q4: Can I remove a TBS and a TIPS group simultaneously?

A4: Yes, you can typically remove both TBS and TIPS groups simultaneously using a strong fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF. However, if you need to remove the TBS group selectively in the presence of a TIPS group, you can use milder acidic conditions, as TBS ethers are more acid-labile than TIPS ethers.

Q5: What are the best practices for handling the Pd(PPh₃)₄ catalyst for Alloc deprotection?

A5: Pd(PPh₃)₄ is sensitive to air and should be handled under an inert atmosphere (argon or nitrogen). It is best to use a freshly opened bottle or to store it in a glovebox. For the reaction, ensure your solvents are degassed to prevent oxidation of the catalyst, which can lead to lower reactivity.

Data Presentation

Table 1: Comparison of Deprotection Conditions for N-Boc Group
Reagent/Conditions Time (h) Temperature (°C) Yield (%) Notes
20% TFA in DCM22585May be incomplete for sterically hindered substrates.
50% TFA in DCM125>95Standard and generally effective conditions.
4M HCl in Dioxane1.525>95Good alternative, especially for large-scale synthesis.
Oxalyl chloride in Methanol1-425~90A milder alternative to strong acids.[4]
Table 2: Comparison of Deprotection Conditions for O-PMB Group
Reagent/Conditions Time (h) Temperature (°C) Yield (%) Notes
DDQ (1.2 eq), DCM/H₂O (18:1)12592Standard conditions.
DDQ (1.2 eq), DCM/H₂O (18:1)2090Slower reaction but better for sensitive substrates.
CAN (2.5 eq), MeCN/H₂O (9:1)0.5088Cerium(IV) ammonium nitrate is a viable alternative to DDQ.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection with TFA/DCM
  • Dissolve the N-Boc protected this compound precursor in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of trifluoroacetic acid (TFA) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: General Procedure for O-PMB Deprotection with DDQ
  • Dissolve the O-PMB protected this compound precursor in a mixture of dichloromethane (DCM) and water (18:1 v/v).

  • Cool the solution to 0°C.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.3 equivalents) portion-wise.

  • Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for N-Alloc Deprotection
  • Dissolve the N-Alloc protected this compound precursor in anhydrous, degassed DCM or THF.

  • Add the allyl scavenger (e.g., PhSiH₃, 3-4 equivalents).

  • Purge the solution with argon for 10-15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.1-0.2 equivalents).

  • Stir the reaction at room temperature under an argon atmosphere for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography to remove the catalyst and scavenger byproducts.

Visualizations

Deprotection_Workflow cluster_start Protected this compound Precursor cluster_deprotection Selective Deprotection Steps cluster_functionalization Further Functionalization cluster_final Final Product Start Fully Protected this compound Derivative (e.g., N-Boc, O-PMB, O-Silyl) Deprotect_N N-Boc Deprotection (TFA/DCM or HCl/Dioxane) Start->Deprotect_N 1. Unmask Amine Modify_Amine Amine Modification Deprotect_N->Modify_Amine 2. Modify N-terminus Deprotect_O_PMB O-PMB Deprotection (DDQ) Couple_Aglycon Glycosylation with Aglycon Deprotect_O_PMB->Couple_Aglycon 4. Prepare for Glycosylation Deprotect_O_Silyl O-Silyl Deprotection (TBAF) Final_Product This compound Derivative Deprotect_O_Silyl->Final_Product 6. Final Compound Couple_Aglycon->Deprotect_O_Silyl 5. Global Deprotection Modify_Amine->Deprotect_O_PMB 3. Unmask Hydroxyl

Caption: Orthogonal deprotection workflow in this compound synthesis.

Caption: Troubleshooting logic for incomplete deprotection reactions.

References

Technical Support Center: Vancosamine Analog Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with vancosamine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of these compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows poor solubility in aqueous buffers. What are the initial steps I can take to improve this?

A1: Poor aqueous solubility is a common challenge with modified aminoglycosides. Here are some initial strategies to consider:

  • pH Adjustment: this compound and its analogs are basic compounds due to the presence of amino groups. Their solubility is often pH-dependent. Try dissolving your compound in a buffer with a slightly acidic pH (e.g., pH 4.5-5.5), as the protonated amine groups will increase polarity and aqueous solubility. Commercial vancomycin, for instance, is most soluble at a pH of 3-5.[1]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of poorly soluble drugs.[1] Consider using small percentages of ethanol, polyethylene glycol (PEG), or dimethyl sulfoxide (DMSO) in your aqueous buffer.

  • Salt Formation: Converting the free base of your analog to a salt form is a highly effective method for increasing aqueous solubility.[1] Treatment with a suitable acid (e.g., hydrochloric acid, sulfuric acid) can form a more soluble salt.

Q2: I am synthesizing a series of N-acyl this compound analogs. How might the acyl chain length affect solubility?

A2: N-acylation is a common modification to enhance the biological activity of vancomycin and its components. However, increasing the length of a lipophilic acyl chain will generally decrease aqueous solubility. While these modifications can enhance interaction with bacterial cell walls, they also increase the hydrophobicity of the molecule.[2][3] You may need to employ the solubilization strategies mentioned in Q1, particularly for analogs with longer acyl chains. It is a balance between enhancing bioactivity and maintaining sufficient solubility for your assays.

Q3: Are there any formulation strategies I can use for in vivo studies if my this compound analog has very low solubility?

A3: For in vivo applications, especially intravenous administration, solubility is critical. If simple pH adjustment or co-solvents are insufficient, consider these formulation approaches:

  • Lipid-Based Formulations: Encapsulating your analog in liposomes can be an effective way to administer poorly soluble compounds.[4][5] This has been explored for vancomycin itself to improve its stability and delivery.

  • Complexation: The use of complexing agents like cyclodextrins can encapsulate the hydrophobic parts of your molecule, thereby increasing its aqueous solubility.

Q4: How does glycosylation state affect the solubility of this compound analogs?

A4: Glycosylation generally improves the solubility and stability of molecules. The sugar moieties increase the number of possible interactions with water molecules.[5][6] If you are working with deglycosylated or partially glycosylated analogs, you can expect them to be less soluble than their fully glycosylated counterparts. Maintaining the natural glycosylation pattern or even adding extra sugar moieties can be a strategy to improve physicochemical properties.

Troubleshooting Guides

Issue: Precipitate formation during biological assays.

Problem: Your this compound analog precipitates out of the assay buffer, leading to inconsistent and unreliable results.

Possible Causes & Solutions:

Cause Troubleshooting Step
Concentration Exceeds Solubility Limit Determine the kinetic or thermodynamic solubility of your compound in the specific assay buffer (see Experimental Protocols section). Dilute your stock solution to a concentration below the measured solubility limit.
Buffer pH The pH of your assay buffer may not be optimal for your compound's solubility. Test the solubility of your analog in a range of buffers with different pH values to find the most suitable one.
"Salting Out" Effect High salt concentrations in some buffers can decrease the solubility of organic molecules. If possible, try reducing the salt concentration of your buffer or test alternative buffer systems.
Interaction with Assay Components Your analog might be interacting with other components in the assay, leading to precipitation. Run a control experiment with your compound in the buffer without other assay components to check for this.
Issue: Difficulty in preparing a stock solution.

Problem: Your synthesized this compound analog will not dissolve sufficiently in common solvents like water or DMSO to prepare a concentrated stock solution.

Possible Causes & Solutions:

Cause Troubleshooting Step
High Lipophilicity For highly lipophilic analogs (e.g., those with long alkyl chains), try less polar organic solvents like methanol, ethanol, or dimethylformamide (DMF) for the initial stock solution. You can then perform serial dilutions into your aqueous assay buffer. Be mindful of the final solvent concentration in your assay.
Incorrect Salt Form or Free Base If you have the free base of your analog, it may have very low aqueous solubility. Convert it to a salt (e.g., hydrochloride salt) to improve solubility in polar solvents.
Compound Aggregation Sonication can help to break up aggregates and facilitate dissolution. Gentle heating may also be effective, but be cautious of potential degradation.

Quantitative Data on Aminoglycoside Solubility

Compound Solvent Solubility (mg/mL) Reference
AmikacinWater50TOKU-E
Gentamicin SulfateWater50TOKU-E
Kanamycin SulfateWater100TOKU-E
Neomycin SulfateWater100TOKU-E
TobramycinWater50TOKU-E
Vancomycin HClWater>100[7]

This table is for illustrative purposes. The solubility of specific derivatives can vary significantly.

Experimental Protocols

Shake-Flask Method for Thermodynamic Solubility Assessment

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Materials:

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • HPLC-UV or LC-MS/MS for quantification

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Your this compound analog (solid form)

Procedure:

  • Add an excess amount of the solid this compound analog to a vial. The excess solid should be visible.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a predetermined time (e.g., 24-48 hours) to allow the solution to reach equilibrium. It is recommended to take samples at multiple time points (e.g., 24h, 48h) to ensure equilibrium has been reached.[8]

  • After shaking, remove the vial and let it stand to allow the excess solid to settle.

  • Carefully remove an aliquot of the supernatant. To separate the dissolved compound from the undissolved solid, either centrifuge the sample and take the supernatant or filter the solution through a suitable filter (e.g., 0.22 µm PVDF).

  • Dilute the supernatant with the buffer to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved analog using a validated HPLC-UV or LC-MS/MS method with a standard curve.

  • The measured concentration represents the thermodynamic solubility of your compound in that specific buffer.

Protocol for PEGylation of a this compound Analog

This protocol provides a general method for attaching a polyethylene glycol (PEG) chain to the primary amine of this compound or an analog to improve solubility. This example uses an NHS-ester activated PEG.

Materials:

  • This compound analog with a free primary amine

  • Methoxy PEG NHS Ester (mPEG-NHS) of desired molecular weight

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction vessel

  • Stirring apparatus

  • Reaction monitoring tools (e.g., TLC or LC-MS)

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • Dissolve the this compound analog in the chosen anhydrous solvent (e.g., DMF) in the reaction vessel.

  • In a separate container, dissolve the mPEG-NHS in the same solvent. A 1:1 to 2:1 molar ratio of mPEG-NHS to the this compound analog is a good starting point.[6]

  • Under continuous stirring, add the mPEG-NHS solution to the this compound analog solution.

  • Allow the reaction to proceed at room temperature for 3-24 hours. The reaction progress can be monitored by TLC or LC-MS to determine the consumption of the starting material.[6]

  • Once the reaction is complete, the PEGylated product can be isolated. This may involve precipitation by adding a non-solvent like diethyl ether, followed by filtration.

  • Further purification can be achieved by column chromatography or preparative HPLC to remove any unreacted starting materials and byproducts.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm the successful PEGylation.

Visualizations

Vancomycin Resistance Mechanism (VanA-type)

Vancomycin_Resistance cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Vancomycin Vancomycin VanS VanS (Sensor Kinase) Vancomycin->VanS Binds Peptidoglycan Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Peptidoglycan Inhibits Cross-linking Resistant_Peptidoglycan Resistant Peptidoglycan Precursor (D-Ala-D-Lac) Vancomycin->Resistant_Peptidoglycan Weak Binding VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanH VanH VanR->VanH Activates Transcription VanA VanA VanR->VanA Activates Transcription VanX VanX VanR->VanX Activates Transcription D_Lac D-Lactate VanH->D_Lac Produces VanA->Resistant_Peptidoglycan Synthesizes D_Ala D-Alanine VanX->D_Ala Hydrolyzes to Pyruvate Pyruvate Pyruvate->VanH Substrate D_Lac->VanA Substrate D_Ala->VanA Substrate D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->VanX Substrate

Caption: VanA-type vancomycin resistance pathway.

Experimental Workflow for Solubility Assessment

Solubility_Workflow start Start: Poorly Soluble This compound Analog solubility_test Conduct Shake-Flask Solubility Assay start->solubility_test decision Is Solubility Sufficient for Intended Assay? solubility_test->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot Solubility decision->troubleshoot No ph_adjust Adjust pH troubleshoot->ph_adjust cosolvent Add Co-solvent troubleshoot->cosolvent formulation Consider Formulation (e.g., Liposomes) troubleshoot->formulation retest Re-test Solubility ph_adjust->retest cosolvent->retest formulation->retest retest->decision

References

Technical Support Center: Scaling Up Synthetic Vancosamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of vancosamine, a critical component of the vancomycin antibiotic. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and process diagrams to address challenges encountered when scaling production from the lab bench to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields when scaling up the initial glycosylation step?

A: The most frequent issue is moisture sensitivity. Glycosylation reactions, particularly those involving activated sugar donors, are highly susceptible to water, which quenches reactive intermediates and Lewis acids. On a larger scale, ensuring completely anhydrous conditions becomes more challenging due to larger surface areas of glassware and greater solvent volumes. Rigorous drying of all equipment and the use of freshly distilled, anhydrous solvents are critical.[1]

Q2: My catalyst in the reductive amination step seems to deactivate quickly at a larger scale. Why?

A: Catalyst deactivation during reductive amination scale-up is often due to trace impurities in the starting materials or solvents, which can act as catalyst poisons.[2] Furthermore, inadequate mixing on a larger scale can lead to localized high concentrations of reagents, causing side reactions or catalyst decomposition. Ensure all substrates are purified before use and that the agitation in the reactor is sufficient to maintain a homogeneous mixture.

Q3: I'm observing the formation of an unexpected diastereomer during the synthesis. What could be the cause?

A: Unintended diastereomer formation can arise from epimerization caused by non-optimal pH conditions during reaction workup or purification. It can also be influenced by the choice of protecting groups, which can affect the steric environment of the molecule.[3] Carefully controlling the pH and re-evaluating the protecting group strategy are key troubleshooting steps.

Q4: Is it better to use chemical or enzymatic glycosylation for large-scale production?

A: Both methods have been used on a preparative scale. Enzymatic glycosylation, using glycosyltransferases like GtfD, offers high stereoselectivity and avoids the need for extensive protecting group manipulation, which simplifies the overall process.[4][5][6] However, the cost and stability of the enzymes and UDP-vancosamine can be a concern.[7] Chemical synthesis offers more flexibility but often involves more steps and can present challenges in achieving high stereoselectivity and yields on a large scale. The choice depends on available resources and the specific synthetic route.

Troubleshooting Guides

This section provides detailed solutions for specific problems that may be encountered during the scaling up of this compound synthesis.

Issue 1: Low Yield in Ferrier Rearrangement

The Ferrier rearrangement is a key step in many this compound syntheses for creating the 2,3-unsaturated glycoside intermediate.

Potential Cause Troubleshooting Step Expected Outcome
Lewis Acid Inactivity Use a freshly opened or purified Lewis acid (e.g., BF₃·OEt₂). Ensure it is added to a completely anhydrous reaction mixture. Consider titrating the Lewis acid to confirm its activity before use.Improved reaction initiation and conversion rates, leading to higher yields.
Poor Substrate Quality Purify the glycal starting material using flash chromatography immediately before the reaction to remove any decomposition products.Reduced side reactions and a cleaner reaction profile, simplifying purification and improving yield.
Suboptimal Temperature Monitor the internal reaction temperature closely. Low temperatures can stall the reaction, while high temperatures can lead to decomposition. Perform small-scale experiments to determine the optimal temperature range for the scaled-up reaction.Consistent reaction kinetics and minimized byproduct formation.
Inefficient Mixing For larger reactors, ensure the stirring mechanism (e.g., overhead stirrer) is sufficient to create a vortex and ensure a homogeneous mixture, preventing localized concentration gradients.[1]Uniform reaction progress and prevention of localized "hot spots" or areas of high reagent concentration.
Issue 2: Incomplete Reductive Amination

This step is crucial for introducing the amine functionality.

Potential Cause Troubleshooting Step Expected Outcome
Ineffective Reducing Agent Use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are effective at slightly acidic pH where imine formation is favored.[8][9] Ensure the reducing agent is fresh and has been stored properly.Selective reduction of the imine intermediate without premature reduction of the carbonyl starting material, leading to higher product purity.[8][9]
Incorrect pH The reaction is pH-sensitive. Maintain a weakly acidic pH (typically 4-5) to facilitate imine formation without degrading the reactants or the reducing agent.[8] Use a buffered system if necessary for large-scale reactions.Optimal balance between imine formation and reduction, maximizing the yield of the desired amine.
Catalyst Poisoning (for catalytic hydrogenation) If using a metal catalyst (e.g., Pd/C), ensure the substrate is free of sulfur or other potential catalyst poisons. Pre-treating the substrate with activated carbon can help. Use a fresh batch of catalyst for each large-scale run.Maintained catalyst activity throughout the reaction, leading to complete conversion of the starting material.
Imine Hydrolysis During workup, ensure that the pH is not strongly acidic, which could hydrolyze the newly formed amine back to the carbonyl compound. A mild basic wash is often recommended.Preservation of the final product during extraction and purification steps.
Issue 3: Difficulties in Purification

Purification can become a bottleneck during scale-up.

Potential Cause Troubleshooting Step Expected Outcome
Poor Separation on Silica Gel Optimize the mobile phase for flash chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina or reversed-phase silica (C18), if baseline separation is not achievable.[10][11][12]Improved resolution between the product and impurities, resulting in higher purity of the final compound.
Product Instability This compound and its intermediates can be unstable under strongly acidic or basic conditions.[10][11] Neutralize column fractions immediately after collection if the eluent is acidic or basic.Minimized degradation of the product during the purification process.
Crystallization Failure If crystallization is used for purification, screen a variety of solvent systems. Seeding the solution with a small crystal of pure product can induce crystallization. Ensure the product is sufficiently pure before attempting crystallization.Formation of a high-purity crystalline solid, which is an efficient method for purification at scale.[13]

Experimental Protocols

Protocol 1: Representative Ferrier Rearrangement

This protocol describes a typical procedure for the Ferrier rearrangement to form a 2,3-unsaturated glycoside.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the protected glycal (1.0 eq) to a flame-dried, multi-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Dissolution: Dissolve the glycal in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Nucleophile Addition: Add the nucleophile (e.g., a protected alcohol, 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to -20°C using a suitable cooling bath.

  • Lewis Acid Addition: Slowly add a solution of boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) in DCM via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed -15°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Representative Reductive Amination

This protocol outlines a one-pot reductive amination procedure.

  • Preparation: To a round-bottom flask, add the carbonyl intermediate (1.0 eq) and the amine source (e.g., ammonium acetate, 5.0 eq).

  • Dissolution: Dissolve the components in a suitable solvent such as methanol to a concentration of 0.2 M.

  • pH Adjustment: Adjust the pH of the solution to ~5 using glacial acetic acid.

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Note: NaBH₃CN is toxic and should be handled with care in a fume hood.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Workup: Adjust the pH to ~9 with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography.

Data Presentation

Table 1: Comparison of Reaction Parameters at Lab vs. Pilot Scale
Parameter Lab Scale (1-5 g) Pilot Scale (100-500 g) Key Considerations for Scale-Up
Reaction Time (Ferrier) 2-4 hours4-8 hoursSlower reagent addition and heat transfer can prolong reaction times.
Typical Yield (Ferrier) 75-85%60-75%Yield reduction can occur due to mixing and temperature control issues.[14]
Reaction Time (Reductive Amination) 12-24 hours24-36 hoursLonger reaction times may be needed to ensure complete conversion at lower effective concentrations.
Typical Yield (Reductive Amination) 80-90%70-85%Catalyst efficiency and mixing are critical factors affecting yield at scale.
Solvent Volume 50-200 mL10-50 LIncreased volumes necessitate mechanical stirring and careful temperature management.
Purification Method Flash ChromatographyPreparative HPLC / CrystallizationColumn chromatography becomes less practical; crystallization or prep-HPLC are preferred for large quantities.[15]

Visualizations

Synthetic Pathway Overview

G A Protected Glycal B 2,3-Unsaturated Glycoside A->B Ferrier Rearrangement (BF3.OEt2, ROH) C Azido Intermediate B->C Azide Installation (e.g., NaN3) D Amino Glycoside C->D Reduction (e.g., H2, Pd/C) E Protected this compound D->E N-Protection / Other modifications F Synthetic this compound E->F Deprotection

Caption: A simplified synthetic pathway for this compound from a protected glycal.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Carbonyl and Amine Source B Add Solvent (MeOH) A->B C Adjust pH to ~5 B->C D Add NaBH3CN C->D E Stir at RT D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Aqueous Workup G->H I Column Chromatography H->I J Isolate Pure Product I->J

Caption: Standard experimental workflow for a reductive amination reaction.

Troubleshooting Logic: Low Product Yield

G Start Low Product Yield Observed Q1 Was starting material fully consumed? Start->Q1 A1_Yes Multiple spots on TLC? (Side Reactions) Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Sol_A1_Yes Optimize Temp. & Reagent Purity A1_Yes->Sol_A1_Yes Q2 Was significant product lost during workup? A1_Yes->Q2 Sol_A1_No Increase Reaction Time or Check Reagent Activity A1_No->Sol_A1_No A2_Yes Product Degradation or Emulsion Formation Q2->A2_Yes Yes Sol_A2_Yes Adjust Workup pH & Solvent Choice A2_Yes->Sol_A2_Yes

Caption: A decision tree for troubleshooting low product yields in synthesis.

References

Validation & Comparative

Vancosamine vs. Epivancosamine: A Comparative Analysis of Their Impact on Glycopeptide Antibiotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antimicrobial research, the subtle stereochemical differences in the sugar moieties of glycopeptide antibiotics can lead to profound variations in their biological activity. This guide provides a comparative analysis of vancosamine and its C-4 epimer, epithis compound, focusing on their respective roles in the efficacy of vancomycin and chloroeremomycin/oritavancin against susceptible and resistant Gram-positive bacteria.

Introduction to this compound and Epithis compound

This compound and epithis compound are aminosugars that are integral components of the vancomycin family of glycopeptide antibiotics.[1] this compound is a key constituent of vancomycin, a widely used antibiotic for treating serious Gram-positive infections.[1] Epithis compound, its stereoisomer, is found in chloroeremomycin, a related glycopeptide that serves as the scaffold for the semi-synthetic lipoglycopeptide, oritavancin.[1] The primary structural difference between these two sugar molecules lies in the stereochemistry at the C-4 position.[1] This seemingly minor alteration has significant implications for the antibacterial potency and spectrum of the parent antibiotic.

Comparative Biological Activity

While isolated this compound and epithis compound do not exhibit significant antibacterial activity on their own, their presence as part of a larger glycopeptide molecule dramatically influences the antibiotic's interaction with its bacterial target. The primary mechanism of action for vancomycin and related glycopeptides is the inhibition of bacterial cell wall synthesis.[2][3] This is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps in cell wall assembly.[4][5]

The substitution of this compound with epithis compound, as seen in chloroeremomycin, confers enhanced antimicrobial activity. Studies have shown that chloroeremomycin is approximately 4 to 8 times more potent than vancomycin against vancomycin-susceptible bacteria.[2] This suggests that the stereochemistry of the sugar moiety plays a crucial role in the binding affinity and overall efficacy of the antibiotic.

The development of oritavancin, a derivative of chloroeremomycin, further underscores the importance of the epithis compound moiety. Oritavancin not only retains the epithis compound sugar but also includes an additional epithis compound monosaccharide and a hydrophobic side chain.[4][5] These modifications grant oritavancin a multi-faceted mechanism of action that extends beyond the capabilities of vancomycin. In addition to inhibiting transglycosylation, oritavancin can also inhibit transpeptidation and disrupt the bacterial cell membrane, leading to depolarization and rapid cell death.[4][5] This allows oritavancin to be effective against vancomycin-resistant enterococci (VRE), which have altered cell wall precursors (D-Ala-D-lactate) that are not effectively targeted by vancomycin.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the comparative in vitro activity of vancomycin (containing this compound) and oritavancin (derived from the epithis compound-containing chloroeremomycin) against various Gram-positive pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

AntibioticMethicillin-Resistant Staphylococcus aureus (MRSA)Vancomycin-Susceptible Enterococci (VSE)Vancomycin-Resistant Enterococci (VRE)
Vancomycin 1 - 21 - 4>256
Oritavancin ≤0.008 - 0.5≤0.008 - 0.25≤0.008 - 1

Note: Data compiled from multiple sources. MIC ranges can vary based on specific strains and testing conditions.[6][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (cation-adjusted)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • Antimicrobial stock solutions (Vancomycin and Oritavancin)

  • Incubator (35°C)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of each antibiotic in Mueller-Hinton broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Bacterial Membrane Depolarization Assay

This assay is used to assess the ability of compounds like oritavancin to disrupt the bacterial cell membrane potential.

Objective: To measure the change in bacterial membrane potential upon exposure to an antimicrobial agent.

Materials:

  • Bacterial suspension (e.g., S. aureus) in logarithmic growth phase.

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)).

  • Buffer solution (e.g., HEPES).

  • Fluorometer.

  • Antimicrobial agent (Oritavancin).

  • Positive control (e.g., a known membrane-depolarizing agent like daptomycin).

Procedure:

  • Cell Preparation: Harvest and wash bacterial cells and resuspend them in the buffer.

  • Dye Loading: Add the fluorescent dye to the cell suspension and incubate to allow for dye uptake into the polarized membranes.

  • Baseline Measurement: Place the cell suspension in a cuvette in the fluorometer and record the baseline fluorescence.

  • Compound Addition: Add the antimicrobial agent (oritavancin) to the cuvette and continuously monitor the fluorescence.

  • Data Analysis: An increase in fluorescence indicates dye release from the membrane due to depolarization. The rate and magnitude of the fluorescence change are indicative of the membrane-disrupting activity.

Visualizations

G cluster_vancomycin Vancomycin Mechanism cluster_oritavancin Oritavancin (Epithis compound derivative) Mechanism vanco Vancomycin dala D-Ala-D-Ala Terminus vanco->dala Binds transglycosylation_v Transglycosylation vanco->transglycosylation_v Inhibits transpeptidation_v Transpeptidation vanco->transpeptidation_v Inhibits cell_wall_v Cell Wall Synthesis orita Oritavancin dala_o D-Ala-D-Ala/Lac Terminus orita->dala_o Binds membrane Bacterial Membrane orita->membrane Anchors & Disrupts transglycosylation_o Transglycosylation orita->transglycosylation_o Inhibits transpeptidation_o Transpeptidation orita->transpeptidation_o Inhibits cell_wall_o Cell Wall Synthesis

Caption: Comparative mechanisms of action of vancomycin and oritavancin.

MIC_Workflow start Prepare 2-fold serial dilutions of antibiotic inoculate Inoculate wells with standardized bacterial suspension start->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Observe for visible growth (turbidity) incubate->read mic MIC = Lowest concentration with no visible growth read->mic

Caption: Simplified workflow for MIC determination by broth microdilution.

Biosynthesis_Epimerization precursor TDP-4-keto-3,5-epithis compound enzyme_v EvaE from vancomycin cluster precursor->enzyme_v enzyme_e EvaE from chloroeremomycin cluster precursor->enzyme_e This compound TDP-L-vancosamine epithis compound TDP-L-epithis compound enzyme_v->this compound Reduction at C4 enzyme_e->epithis compound Reduction at C4

Caption: Final enzymatic step in the biosynthesis of this compound and epithis compound.

Conclusion

The stereochemical difference between this compound and epithis compound at the C-4 position has a cascading effect on the biological activity of their parent glycopeptide antibiotics. The presence of epithis compound in the chloroeremomycin scaffold leads to enhanced potency against susceptible bacteria when compared to vancomycin. Furthermore, modifications to the epithis compound moiety in the development of oritavancin have resulted in a powerful antibiotic with a multi-modal mechanism of action capable of overcoming key vancomycin resistance mechanisms. This highlights the critical role that sugar stereochemistry plays in antibiotic design and the potential for exploiting these subtle structural changes to develop next-generation antimicrobial agents.

References

Comparative Antibacterial Efficacy of Novel Vancosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of vancosamine-modified glycopeptide antibiotics is demonstrating significant potential in overcoming vancomycin resistance. These novel derivatives exhibit enhanced antibacterial activity against a range of problematic pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Structural modifications to the this compound sugar moiety, as well as other parts of the vancomycin scaffold, have led to compounds with multiple mechanisms of action, including the ability to disrupt bacterial cell membranes in addition to inhibiting cell wall synthesis.

This guide provides a comparative analysis of these novel this compound derivatives, presenting key experimental data on their antibacterial performance against both susceptible and resistant bacterial strains. Detailed protocols for the principal assays used to evaluate these compounds are also provided to facilitate reproducibility and further research.

Performance Comparison: Minimum Inhibitory Concentrations (MICs)

The antibacterial activity of novel this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize the MIC values of several recently developed this compound derivatives against a panel of Gram-positive bacteria, in comparison to the parent compound, vancomycin. Lower MIC values indicate greater potency.

Table 1: Comparative MICs (μg/mL) of this compound Derivatives against Vancomycin-Susceptible Strains

CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalis (VSE)
Vancomycin0.5 - 20.5 - 21 - 4
Derivative A (QAV-a1) [1][2][3]0.0625 - 0.50.0625 - 0.5Not Reported
Derivative B (VanNHdipi) [4]0.80.8Not Reported
Derivative C (18b) [5]Not ReportedNot ReportedNot Reported

Table 2: Comparative MICs (μg/mL) of this compound Derivatives against Vancomycin-Resistant Strains

CompoundVancomycin-Intermediate S. aureus (VISA)Vancomycin-Resistant S. aureus (VRSA)Vancomycin-Resistant Enterococcus (VRE, VanA)
Vancomycin4 - 16>32>64
Derivative A (QAV-a1) [1][2][3]1 - 42 - 84 - 16
Derivative B (VanNHdipi) [4]Not Reported1.6 - 13.21.6 - 13.2
Derivative C (18b) [5]Not ReportedNot ReportedNot Reported

Note: The specific MIC values can vary depending on the specific bacterial strain and the testing methodology used.

Mechanisms of Action: A Multi-Pronged Attack

While vancomycin primarily functions by inhibiting the late stages of peptidoglycan synthesis, many novel this compound derivatives have been engineered to possess additional mechanisms of action. These can include:

  • Enhanced Binding to D-Ala-D-Lac: Modifications to the glycopeptide core can improve binding affinity to the altered cell wall precursors present in vancomycin-resistant bacteria.[6]

  • Inhibition of Transglycosylation: Certain modifications, such as the addition of a 4-chlorobiphenylmethyl (CBP) group, can directly inhibit transglycosylase, an enzyme crucial for cell wall synthesis.[6]

  • Membrane Disruption: The incorporation of lipophilic and cationic moieties, such as quaternary ammonium groups, can enable the derivatives to disrupt the integrity of the bacterial cell membrane, leading to rapid cell death.[1][2] This dual mechanism of targeting both the cell wall and the cell membrane is a key strategy in combating resistance.

Below is a diagram illustrating the workflow for synthesizing and evaluating these novel derivatives.

Synthesis and Evaluation Workflow for Novel this compound Derivatives start Vancomycin Scaffold modification Chemical Modification of this compound Moiety start->modification purification Purification and Characterization modification->purification in_vitro In Vitro Antibacterial Screening (MIC) purification->in_vitro mechanism Mechanism of Action Studies in_vitro->mechanism cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity in_vivo In Vivo Efficacy (Animal Models) mechanism->in_vivo cytotoxicity->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Workflow for developing novel this compound derivatives.

The following diagram illustrates the dual mechanism of action of certain advanced derivatives.

Dual Mechanism of Action of a Novel this compound Derivative derivative Novel this compound Derivative cell_wall Inhibition of Peptidoglycan Synthesis derivative->cell_wall Targets D-Ala-D-Ala/ D-Ala-D-Lac membrane Disruption of Cell Membrane Integrity derivative->membrane Lipophilic/Cationic Moieties bacterial_cell Bacterial Cell cell_wall->bacterial_cell membrane->bacterial_cell cell_death Bactericidal Effect bacterial_cell->cell_death

Caption: Dual mechanism of action of advanced derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these novel compounds are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: The this compound derivatives and control antibiotics are serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.

Time-Kill Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of the compounds over time.

  • Preparation: Test tubes containing CAMHB with the this compound derivative at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC) are prepared. A growth control tube without the antibiotic is also included.

  • Inoculation: The tubes are inoculated with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each tube, serially diluted in sterile saline, and plated onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours at 35 ± 2 °C, after which the number of colony-forming units (CFU) is determined.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cell lines (e.g., HEK293, HepG2) are seeded in 96-well plates and incubated until they reach a desired confluency.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]

  • Solubilization and Measurement: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.

The development of novel this compound derivatives represents a promising strategy in the ongoing battle against antibiotic resistance. Their enhanced potency and, in many cases, dual mechanisms of action make them strong candidates for further preclinical and clinical development. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in this critical field.

References

Vancosamine Analogs in Glycopeptide Antibiotics: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of vancosamine analogs reveals critical insights for the development of next-generation glycopeptide antibiotics. Modifications to the this compound sugar moiety of vancomycin have proven to be a fruitful strategy in overcoming the challenge of antibiotic resistance, particularly against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of key this compound analogs, supported by quantitative data and detailed experimental protocols.

The this compound sugar, a characteristic feature of vancomycin, presents a key site for synthetic modification to enhance antibacterial potency and spectrum.[1][2] Strategic alterations to this amino sugar can lead to derivatives with improved activity against both susceptible and resistant Gram-positive bacteria. These modifications often involve the introduction of lipophilic or cationic moieties to the this compound nitrogen, leading to enhanced interactions with the bacterial cell membrane.[3][4]

Comparative Antibacterial Activity of this compound Analogs

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of representative this compound analogs compared to the parent compound, vancomycin. The data highlights the significant improvements in potency achieved through specific structural modifications.

CompoundModification on this compoundS. aureus (VSSA)S. aureus (MRSA)E. faecalis (VanA VRE)E. faecium (VanA VRE)Reference
VancomycinUnmodified0.50.5250>32[5][6]
Oritavancin4'-Chlorobiphenylmethyl group0.030.03 - 0.060.0050.005[5][7]
TelavancinDecylaminoethyl group----
15b 4'-Chlorobiphenylmethyl group on a backbone-modified analog0.03 - 0.060.03 - 0.060.0050.005[2][7]
QAV-p1 Pyridine quaternary ammonium with a five-carbon side chain-4-8 fold higher activity than vancomycin--
QAV-a1 Triazole quaternary ammonium-4-32 fold more efficacious than vancomycin--[8]
VanNHdipi Dipicolyl amine group--Up to 100-fold more effective than vancomycin-[4]

Note: Dashes (-) indicate that specific data for that strain was not provided in the cited sources. VSSA: Vancomycin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci.

The data clearly demonstrates that lipophilic substitutions on the this compound, as seen in oritavancin and the analog 15b , lead to a dramatic increase in potency against both vancomycin-susceptible and, critically, vancomycin-resistant strains.[2][5][7] The introduction of quaternary ammonium moieties also significantly enhances activity against MRSA.[8] Furthermore, the conjugation of a dipicolyl amine group in VanNHdipi resulted in a substantial improvement in efficacy against VRE.[4]

Visualizing the Structure-Activity Relationship Workflow

The process of developing and evaluating novel this compound analogs follows a systematic workflow. This involves the chemical synthesis of the analogs, followed by rigorous in vitro and in vivo testing to determine their antibacterial efficacy and pharmacological properties.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Analysis Start Vancomycin Scaffold Modification This compound Modification Start->Modification Chemical Reaction Purification Purification & Characterization Modification->Purification InVitro In Vitro Antibacterial Activity (MIC) Purification->InVitro InVivo In Vivo Efficacy (Animal Models) InVitro->InVivo Promising Candidates SAR Structure-Activity Relationship Analysis InVitro->SAR ADMET ADMET Profiling InVivo->ADMET Lead Lead Optimization SAR->Lead Identify Key Structural Features Lead->Modification Iterative Design Vancosamine_Modifications cluster_mods Modifications at the Amino Group This compound This compound Moiety Lipophilic Lipophilic Groups (e.g., alkyl chains, chlorobiphenyl) This compound->Lipophilic Enhances membrane anchoring Cationic Cationic Groups (e.g., quaternary ammonium) This compound->Cationic Increases membrane permeability Chelating Metal Chelators (e.g., dipicolyl amine) This compound->Chelating Introduces new mechanisms of action

References

A Comparative Guide to the Synthesis and Evaluation of Vancosamine Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic strategies and biological evaluation methods for vancosamine mimetics, focusing on analogs derived from the vancomycin scaffold. The emergence of vancomycin-resistant bacteria, such as vancomycin-resistant Enterococci (VRE) and Staphylococcus aureus (VRSA), has necessitated the development of new glycopeptide antibiotics with improved efficacy.[1][2] Modifications of the this compound sugar, a critical component of vancomycin's structure, represent a key strategy in this endeavor.[3] These modifications aim to restore binding to resistant bacterial cell wall precursors or introduce novel mechanisms of action.[2][4]

Synthesis of this compound-Modified Vancomycin Analogs

The generation of this compound mimetics often involves the chemical or enzymatic modification of the vancomycin aglycon. Chemoenzymatic synthesis has emerged as a powerful and efficient method, leveraging glycosyltransferase enzymes to attach synthetically modified sugar donors to the core peptide structure.[1][5][6]

A common strategy involves a streamlined synthesis of a UDP-vancosamine donor, which is then enzymatically coupled to a vancomycin pseudoaglycon (the aglycon with a glucose moiety already attached).[1][5] This process typically utilizes two key glycosyltransferases from the vancomycin biosynthesis pathway: GtfE, which attaches glucose to the aglycon, and GtfD, which attaches this compound to the resulting pseudoaglycon.[5][6][7] This enzymatic approach avoids complex protecting group chemistry and often proceeds with high yield and stereoselectivity.[5]

Below is a generalized workflow for the chemoenzymatic synthesis of vancomycin analogs.

G cluster_step1 Step 1: Glucosylation cluster_step2 Step 2: this compound Glycosylation Aglycon Vancomycin Aglycon GtfE GtfE Enzyme Aglycon->GtfE Substrate UDP_Glc UDP-Glucose UDP_Glc->GtfE Donor Pseudoaglycon Pseudoaglycon (Desvancosaminyl-vancomycin) GtfE->Pseudoaglycon Product GtfD GtfD Enzyme Pseudoaglycon->GtfD Substrate UDP_Vanc Synthetic UDP-Vancosamine Mimetic UDP_Vanc->GtfD Donor Final Vancomycin Analog (this compound Mimetic) GtfD->Final Product G cluster_sensitive Susceptible Bacteria cluster_resistant Resistant Bacteria (VanA-type) Vanco Vancomycin / Mimetic Binding Forms Stable Complex Vanco->Binding Binds NoBinding Binding Repulsion (Binding Affinity Reduced) Vanco->NoBinding Fails to Bind DAlaDAla Cell Wall Precursor (ends in D-Ala-D-Ala) DAlaDAla->Binding Inhibition Cell Wall Synthesis Inhibited Binding->Inhibition Death Bacterial Cell Death Inhibition->Death DAlaDLac Resistant Precursor (ends in D-Ala-D-Lac) DAlaDLac->NoBinding NoInhibition Cell Wall Synthesis Continues NoBinding->NoInhibition Survival Bacterial Survival (Resistance) NoInhibition->Survival

References

A Comparative Analysis of Chemical Versus Enzymatic Glycosylation of Vancosamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic choice between chemical and enzymatic methods for the glycosylation of vancosamine—a critical component of the antibiotic vancomycin—is a pivotal decision in the synthesis of this last-resort antibiotic and its analogues. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and workflow visualizations to inform methodology selection.

The introduction of the this compound sugar moiety to the vancomycin aglycone is a complex yet crucial step that significantly influences the antibiotic's efficacy. Historically, this has been the domain of synthetic organic chemistry. However, recent advancements in biotechnology have established enzymatic glycosylation as a highly efficient and stereoselective alternative. This guide delves into a comparative analysis of these two distinct methodologies.

Quantitative Performance Comparison

The choice between chemical and enzymatic glycosylation often hinges on key performance indicators such as yield, stereoselectivity, and reaction conditions. The following table summarizes the quantitative data derived from published experimental findings.

ParameterChemical GlycosylationEnzymatic Glycosylation
Typical Yield 13% - 60% (multi-step, protecting group dependent)[1]84% - 92% (one-pot, two-step)[2][3]
Stereoselectivity (β-anomer) Variable, often requires optimization (e.g., 8:1 α/β)[1]Highly stereoselective for the desired β-anomer[2]
Reaction Steps Multi-step (protection, glycosylation, deprotection)[1]One-pot, two-step (sequential glycosylation)[2][3]
Reaction Conditions Often requires harsh reagents, anhydrous conditions, and cryogenic temperatures.Mild, aqueous conditions (physiological pH and temperature).
Substrate Scope Broader; allows for a variety of modified carbohydrate coupling partners.[1]Generally specific to natural substrates, though some engineered enzymes show broader activity.[4]
Scalability Can be challenging due to multi-step nature and purification.Demonstrated to be scalable to the gram scale and beyond.[2][5]
Protecting Groups Required for nucleophilic functionalities on the aglycone and sugar.[1]Not required, direct glycosylation of unprotected aglycone.[1][2]

Experimental Protocols

Chemical Glycosylation of this compound (Illustrative Protocol based on Kahne's Synthesis)

This protocol is a generalized representation of a chemical glycosylation approach, which involves the activation of a glycosyl donor and its subsequent coupling to the vancomycin aglycone. This method necessitates the use of protecting groups on both the aglycone and the this compound derivative.

1. Preparation of Protected this compound Glycosyl Donor:

  • The this compound derivative is appropriately protected (e.g., with acetyl and azido groups) and converted into a suitable glycosyl donor, such as a glycosyl sulfoxide.

2. Glycosylation Reaction:

  • The protected vancomycin aglycon (1 equivalent) is dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • The protected this compound glycosyl donor (1.5-2 equivalents) and a promoter (e.g., triflic anhydride) are added sequentially.

  • The reaction is stirred at low temperature and allowed to slowly warm to room temperature over several hours.

  • The reaction is quenched, and the crude product is purified by chromatography.

3. Deprotection:

  • The protecting groups on the sugar and the aglycone are removed in a series of deprotection steps to yield the final glycosylated product.

Enzymatic Glycosylation of this compound (Illustrative Protocol)

This protocol outlines the chemoenzymatic approach, which utilizes glycosyltransferases to attach the sugar moieties to the vancomycin aglycone. This method is notable for its high efficiency and lack of need for protecting groups.[1][2]

1. Reaction Setup:

  • In a suitable buffer (e.g., 75 mM tricine, pH 9.0), the vancomycin aglycone is dissolved.[1]

  • The glycosyltransferase enzyme GtfE and the first sugar donor, UDP-glucose, are added.

  • The reaction mixture is incubated at a controlled temperature (e.g., 37 °C) until the formation of the pseudoaglycon is complete, as monitored by HPLC.

2. Second Glycosylation:

  • To the same reaction vessel, the second glycosyltransferase, GtfD, and the this compound donor, UDP-vancosamine, are added.[1][2]

  • The reaction is further incubated until the conversion to the final disaccharide-containing product is complete. The reaction is often rapid, completing within a few hours.[1]

3. Product Isolation:

  • The final product can be purified from the reaction mixture using standard chromatographic techniques.

Visualizing the Methodologies

To further elucidate the differences between these two approaches, the following diagrams illustrate their respective workflows and a comparative analysis of their key attributes.

Chemical_vs_Enzymatic_Glycosylation_Workflow cluster_chemical Chemical Glycosylation Workflow cluster_enzymatic Enzymatic Glycosylation Workflow chem_start Protected Aglycone & Protected this compound Donor chem_protect Protection of Functional Groups chem_couple Chemical Coupling (e.g., Promoter-mediated) chem_protect->chem_couple chem_deprotect Deprotection chem_couple->chem_deprotect chem_end Glycosylated this compound Product chem_deprotect->chem_end enz_start Unprotected Aglycone & UDP-Vancosamine enz_glycosylate One-Pot Sequential Enzymatic Glycosylation (GtfE, GtfD) enz_start->enz_glycosylate enz_end Glycosylated this compound Product enz_glycosylate->enz_end

Caption: Comparative workflows of chemical and enzymatic glycosylation of this compound.

Comparative_Analysis_Glycosylation cluster_chemical Chemical Method cluster_enzymatic Enzymatic Method center_node Glycosylation of this compound chem_adv Advantages: - Broader Substrate Scope center_node->chem_adv chem_disadv Disadvantages: - Multi-step Process - Requires Protecting Groups - Lower Overall Yields - Stereoselectivity Challenges center_node->chem_disadv enz_adv Advantages: - High Yield & Stereoselectivity - Mild Reaction Conditions - One-Pot Procedure - No Protecting Groups Needed center_node->enz_adv enz_disadv Disadvantages: - Narrower Substrate Scope - Requires Enzyme & Sugar Nucleotide Availability center_node->enz_disadv

Caption: Logical comparison of chemical versus enzymatic glycosylation of this compound.

Conclusion

The enzymatic glycosylation of this compound presents a compelling alternative to traditional chemical methods, offering significant advantages in terms of yield, stereoselectivity, and process efficiency.[1][2] The ability to perform the reaction in a one-pot, two-step manner without the need for protecting groups streamlines the synthesis of vancomycin and its analogues considerably.[2][3][5] While chemical synthesis provides greater flexibility in substrate scope, allowing for the introduction of non-natural sugar moieties, the enzymatic approach is often superior for the synthesis of the natural product and its close derivatives, particularly at a larger scale. The choice of method will ultimately depend on the specific goals of the research or development program, balancing the need for substrate versatility against the desire for a more efficient and stereoselective synthesis.

References

Vancosamine as a Chiral Synthon: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vancosamine, a unique 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose, is a critical component of the powerful glycopeptide antibiotic vancomycin.[1][2][3] Its densely functionalized and stereochemically rich structure makes it an attractive chiral synthon for organic synthesis, extending its utility beyond its role in vancomycin. This guide provides a comparative analysis of this compound against other relevant amino sugar synthons, supported by experimental data, to validate its role as a versatile chiral building block.

Performance Comparison of Amino Sugar Synthons

The selection of a chiral synthon is pivotal for the successful and efficient synthesis of complex molecules. This compound and its related amino sugars, such as daunosamine, ristosamine, and saccharosamine, each present distinct advantages and challenges in synthetic applications. The following tables summarize key quantitative data from reported syntheses and glycosylation reactions, offering a comparative overview of their performance.

Table 1: Comparison of Synthetic Accessibility of Amino Sugar Scaffolds

Amino SugarStarting MaterialKey Synthetic StrategyNumber of Steps (from common precursor)Overall YieldReference
L-Vancosamine Glycal (-)-Methyl-L-lactateEvans aldol reaction, Ring-closing metathesis~8Good[4]
L-Saccharosamine Glycal (-)-Methyl-L-lactateEvans aldol reaction, Ring-closing metathesis~8Good[4]
L-Daunosamine Glycal (-)-Methyl-L-lactateChelation-controlled allylation, Ring-closing metathesis~7Moderate[4]
L-Ristosamine Glycal (-)-Methyl-L-lactateChelation-controlled allylation, Mitsunobu inversion, RCM~9Moderate[4]
L-Daunosamine/L-Ristosamine L-RhamnalPhotoinduced aziridination, Regioselective hydrogenolysisVariableGood[5]

Table 2: Comparison of Glycosylation Methodologies and Performance

Glycosyl DonorGlycosylation MethodAcceptorPromoter/CatalystYield (%)Stereoselectivity (α:β)Reference
UDP-Vancosamine Enzymatic (GtfD)Vancomycin AglyconGtfD enzyme87Highly selective[1]
This compound-related donor ChemicalAryl aglyconSc(OTf)₃High-
Daunosamine thioglycoside ChemicalVarious alcoholsNIS/AgOTfLowerHigher[5]
Ristosamine thioglycoside ChemicalVarious alcoholsNIS/AgOTfHigherLower[5]
2-Azido sugars ChemicalVarious alcoholsVarious Lewis acidsVariableDependent on promoter and protecting groups

Synthetic Pathways and Methodologies

The strategic approach to the synthesis of these chiral synthons and their subsequent use in glycosylation are critical determinants of their utility. Below are diagrams illustrating key synthetic pathways and detailed experimental protocols for representative transformations.

Synthesis of Amino Sugar Glycals

A stereodivergent approach starting from (-)-methyl-L-lactate allows for the synthesis of various 3-aminoglycals, including this compound and its diastereomers. This strategy leverages an Evans aldol reaction for stereocontrol.

Synthesis_of_Amino_Sugar_Glycals cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_products Products Methyl-L-lactate Methyl-L-lactate Aldehyde Aldehyde Methyl-L-lactate->Aldehyde 2 steps Evans Aldol Reaction Evans Aldol Reaction Aldehyde->Evans Aldol Reaction Syn-aldol adduct Syn-aldol adduct Evans Aldol Reaction->Syn-aldol adduct High d.r. Diene Diene Syn-aldol adduct->Diene Protection, Reduction, Vinylation Ring-Closing Metathesis Ring-Closing Metathesis Diene->Ring-Closing Metathesis Dihydropyran Dihydropyran Ring-Closing Metathesis->Dihydropyran This compound Glycal This compound Glycal Dihydropyran->this compound Glycal Further modifications Saccharosamine Glycal Saccharosamine Glycal Dihydropyran->Saccharosamine Glycal Stereochemical inversion Daunosamine Glycal Daunosamine Glycal Dihydropyran->Daunosamine Glycal Ristosamine Glycal Ristosamine Glycal Dihydropyran->Ristosamine Glycal

Synthesis of 3-aminoglycals from a common precursor.
Glycosylation Strategies

The introduction of the amino sugar moiety onto an aglycon can be achieved through either chemical or enzymatic methods. Enzymatic glycosylation, particularly for the synthesis of vancomycin, offers high selectivity and yield, avoiding the need for extensive protecting group manipulation. Chemical methods, while potentially more versatile for a broader range of substrates, often require careful optimization to control stereoselectivity.

Glycosylation_Strategies cluster_chemical Chemical Glycosylation cluster_enzymatic Enzymatic Glycosylation Activated this compound Donor Activated this compound Donor Glycosylated Product_C Glycosylated Product (Variable Stereoselectivity) Activated this compound Donor->Glycosylated Product_C Lewis Acid Promoter Aglycon Aglycon Aglycon->Glycosylated Product_C UDP-Vancosamine UDP-Vancosamine Glycosylated Product_E Vancomycin (High Stereoselectivity) UDP-Vancosamine->Glycosylated Product_E GtfD Enzyme Vancomycin Aglycon Vancomycin Aglycon Vancomycin Aglycon->Glycosylated Product_E

Comparison of chemical and enzymatic glycosylation.

Experimental Protocols

General Procedure for Stereodivergent Synthesis of 3-Aminoglycals[4]
  • Aldehyde Synthesis: The starting chiral aldehyde is prepared from commercially available (-)-methyl-L-lactate in two steps.

  • Evans Aldol Reaction: The aldehyde is subjected to a boron-mediated Evans aldol reaction using either (R)- or (S)-oxazolidinones to achieve high diastereoselectivity in the formation of the syn-aldol adduct.

  • Diene Formation: The resulting adduct undergoes a series of transformations including protection of the secondary alcohol, reduction of the chiral auxiliary, and O-vinylation to yield the diene precursor.

  • Ring-Closing Metathesis (RCM): The diene is then treated with a Grubbs catalyst to effect ring-closing metathesis, affording the dihydropyran core.

  • Further Modifications: Subsequent functional group manipulations, including deprotection and introduction of the amino functionality, lead to the desired protected L-vancosamine glycal or its diastereomers. Stereochemical inversion at key centers can be achieved through standard procedures like Mitsunobu reactions to access other amino sugar isomers.

Protocol for Enzymatic Glycosylation of Vancomycin Aglycon[1]
  • Reaction Mixture Preparation: A solution of the vancomycin aglycon (or pseudoaglycon) is prepared in a suitable buffer (e.g., 75 mM tricine, pH 9.0).

  • Addition of Reagents: To this solution are added UDP-vancosamine, MgCl₂, TCEP (tris(2-carboxyethyl)phosphine), and BSA (bovine serum albumin).

  • Enzyme Addition: The reaction is initiated by the addition of the glycosyltransferase enzyme GtfD.

  • Incubation: The reaction mixture is incubated at 37 °C for a specified period (typically 1.5-2 hours), during which the reaction proceeds to completion.

  • Work-up and Purification: The reaction is quenched, and the desired glycosylated product (vancomycin) is purified using standard chromatographic techniques. A yield of 87% has been reported for this enzymatic step.[1]

Conclusion

This compound stands as a valuable and versatile chiral synthon in organic synthesis. Its utility is most prominently demonstrated in the total synthesis of vancomycin, where enzymatic glycosylation methods provide a highly efficient and stereoselective means of its incorporation. While the synthesis of this compound itself can be challenging, modern stereodivergent strategies have improved its accessibility.

In comparison to other amino sugars like daunosamine and ristosamine, the choice of synthon will ultimately depend on the specific synthetic target and the desired stereochemical outcome. For applications requiring the unique stereochemistry of this compound, its use as a chiral building block is indispensable. The continued development of both chemical and enzymatic methods for the synthesis and glycosylation of this compound and its analogues will undoubtedly expand their application in the synthesis of novel bioactive molecules and complex natural products.

References

The Rise of Vancosamine-Modified Antibiotics: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antibiotic resistance has spurred the development of novel antibacterial agents capable of combating resilient pathogens. Among these, vancosamine-modified glycopeptide antibiotics have emerged as a promising frontier in the fight against drug-resistant bacteria. Modifications to the this compound sugar moiety of antibiotics like vancomycin have been shown to significantly enhance their efficacy, often by introducing alternative mechanisms of action that overcome existing resistance pathways. This guide provides a comparative analysis of the efficacy of various this compound-modified antibiotics, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

Enhanced Potency Through Chemical Modification

Semisynthetic modifications of the this compound sugar on glycopeptide antibiotics have proven to be a fruitful strategy for enhancing their antibacterial activity, particularly against vancomycin-resistant strains. These modifications often involve the addition of lipophilic and/or cationic groups, which can lead to a dual mode of action: the traditional inhibition of cell wall synthesis and disruption of the bacterial cell membrane.[1][2][3] This multi-target approach not only increases potency but may also reduce the likelihood of resistance development.[4][5]

Second-generation glycopeptides such as oritavancin, dalbavancin, and telavancin, which feature hydrophobic moieties on the this compound sugar, have demonstrated improved activity against vancomycin-resistant bacteria.[1][6] More recent research has explored a variety of other modifications, including the attachment of quaternary ammonium moieties, which have shown remarkable increases in efficacy against both Gram-positive and, in some cases, Gram-negative bacteria.[4][1]

Comparative In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The table below summarizes the MIC values for several this compound-modified antibiotics against various clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

Antibiotic/DerivativeModification HighlightsTarget OrganismMIC (µg/mL)Fold Improvement vs. VancomycinReference
Vancomycin -S. aureus (MSSA)0.5 - 2-[4]
S. aureus (MRSA)1 - 4-[4]
S. aureus (VISA)4 - 8-[4]
Enterococcus faecalis (VRE)>256-[4]
QAV-a1 Triazole quaternary ammonium on this compoundS. aureus (MRSA)0.125 - 0.54 - 32[4]
VanQAmC10 C-terminal cationic lipophilic moietyE. coli-Broad-spectrum activity[1]
B. subtilis-Delocalizes MinD[1]
VanNHdipi This compound dipicolyl-amine conjugateS. aureus (VRSA)0.8 - 3.4>100[6][7]
Enterococcus (VRE)0.8 - 6.7>100[6][7]
CBP-vancomycin This compound N-(4-chlorobiphenyl)methylEnterococcus (VRE, VanA)-Restored activity[8]
G3-CBP-vancomycin CBP + C-terminal guanidineEnterococcus (VRE, VanA)-64-fold vs. Vancomycin[8]

In Vivo Efficacy: Mouse Thigh Infection Model

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of new antibiotics.[9][1][10] In a study investigating a novel vancomycin derivative, LYSC98, this model was used to determine its protective effect against Staphylococcus aureus. The results showed that LYSC98 had a significantly lower 50% effective dose (ED₅₀) compared to vancomycin, indicating superior in vivo activity.[11]

Mechanisms of Action: Beyond Cell Wall Inhibition

While vancomycin's primary mechanism is the inhibition of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid II, many this compound-modified derivatives possess additional modes of action.[3][12] The introduction of lipophilic and cationic moieties enables these antibiotics to interact with and disrupt the bacterial cell membrane, leading to depolarization and increased permeability.[3][11] Some derivatives have also been shown to interfere with bacterial cell division.[1]

vancomycin_mechanism cluster_cell_wall Bacterial Cell Wall Synthesis cluster_antibiotic Antibiotic Action Lipid_II Lipid II Precursor (with D-Ala-D-Ala) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Peptidoglycan Growing Peptidoglycan Chain Transpeptidase Transpeptidase Peptidoglycan->Transpeptidase Cross-linking Transglycosylase->Peptidoglycan Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Modified_Vanco This compound-Modified Antibiotic Modified_Vanco->Lipid_II Binds to D-Ala-D-Ala Membrane Bacterial Membrane Modified_Vanco->Membrane Disrupts (Lipophilic/Cationic Moiety)

Dual mechanism of action for this compound-modified antibiotics.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[13][14]

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the test antibiotic are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

mic_workflow Start Start Prepare_Dilutions Prepare 2-fold serial dilutions of antibiotic in 96-well plate Start->Prepare_Dilutions Inoculate Inoculate wells with bacterial suspension Prepare_Dilutions->Inoculate Prepare_Inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.

In Vivo Mouse Thigh Infection Model

This model assesses the efficacy of an antibiotic in a living organism.[9][1][10]

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is done to reduce the influence of the host's immune system on the infection.

  • Infection: A standardized inoculum of the target bacteria is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, mice are treated with the antibiotic (or a vehicle control) via a chosen route (e.g., subcutaneous, intravenous).

  • Efficacy Assessment: After a set treatment period (e.g., 24 hours), mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on agar to determine the bacterial load (colony-forming units, CFU).

  • Data Analysis: The reduction in bacterial load in the treated groups is compared to the control group to determine the antibiotic's efficacy.

in_vivo_workflow Start Start Immunosuppress Induce neutropenia in mice (Cyclophosphamide) Start->Immunosuppress Infect Inject bacterial inoculum into thigh muscle Immunosuppress->Infect Treat Administer antibiotic or vehicle control Infect->Treat Euthanize Euthanize mice after treatment period Treat->Euthanize Determine_CFU Homogenize thigh and determine bacterial load (CFU) Euthanize->Determine_CFU Analyze Compare CFU counts between treated and control groups Determine_CFU->Analyze End End Analyze->End

Workflow for the in vivo mouse thigh infection model.

Conclusion

The modification of the this compound moiety on glycopeptide antibiotics represents a highly successful strategy for overcoming bacterial resistance. By incorporating features that enable additional mechanisms of action, such as membrane disruption, these next-generation antibiotics exhibit significantly enhanced potency against challenging pathogens. The data presented in this guide highlight the substantial improvements in efficacy achieved through these chemical modifications, offering promising avenues for the development of durable and effective treatments for bacterial infections in an era of growing antibiotic resistance.

References

in vitro evaluation of vancosamine derivatives against resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of vancosamine derivatives is demonstrating significant potential in the ongoing battle against antibiotic-resistant bacteria. In vitro studies reveal that modifications to the this compound sugar of glycopeptide antibiotics, such as vancomycin, can restore and even enhance activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and vancomycin-resistant S. aureus (VRSA). These derivatives often employ a multi-pronged attack, not only inhibiting cell wall synthesis but also disrupting the bacterial membrane, offering a promising strategy to overcome existing resistance mechanisms.

The core mechanism of vancomycin resistance in bacteria involves the alteration of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) of peptidoglycan precursors to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[1] This change reduces the binding affinity of vancomycin to its target by a factor of 1000, rendering the antibiotic ineffective.[2] Researchers have focused on modifying the this compound moiety to create derivatives that can overcome this challenge.

Second-generation glycopeptide antibiotics like oritavancin, dalbavancin, and telavancin utilize hydrophobic modifications on the this compound sugar to combat resistance.[3] More recent research has explored the conjugation of various chemical groups to the this compound nitrogen or other parts of the vancomycin scaffold, leading to novel derivatives with enhanced antibacterial properties.

Comparative In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro activity of several recently developed this compound derivatives against a panel of resistant bacterial strains. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, highlights the enhanced potency of these novel compounds compared to the parent antibiotic, vancomycin.

DerivativeModificationMRSA (ATCC 33591)VRSAVRE (VanA, ATCC 51559)VRE (VanB, ATCC 51575)Reference
Vancomycin-0.6 µM>346 µM (>512 µg/mL)>346 µM (>512 µg/mL)>346 µM (>512 µg/mL)[3]
VanNHdipiDipicolyl amine at this compound nitrogen0.8 µM1.6-13.2 µM1.6-13.2 µM1.6-13.2 µM[3]
Dipi-VanDipicolyl amine at C-terminus-1.5-28 µM1.5-28 µM1.5-28 µM[3]
DerivativeModificationMRSA (Multiple Strains)Reference
Vancomycin->512 µg/mL (for some strains)[4]
QAV-a1Triazole quaternary ammonium4- to 32-fold more efficacious than vancomycin[4][5]
QAV-p1Pyridine quaternary ammonium4- to 8-fold higher activity than vancomycin[5]
DerivativeModificationVISAVanA VREVanB VREReference
Vancomycin----[6]
Derivative 2Disulfide-containing moiety8 to 64-fold increase in activity16 to 64-fold increase in activity16 to 64-fold increase in activity[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic susceptibility. The broth microdilution method is a commonly used technique.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on an appropriate agar medium. Several colonies are then used to inoculate a saline solution or broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: The this compound derivatives and control antibiotics are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Exposure to Antibiotic: The this compound derivatives are added to the bacterial suspensions at concentrations corresponding to their MIC, as well as multiples of the MIC (e.g., 2x MIC, 4x MIC). A growth control without any antibiotic is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are taken from each suspension, serially diluted, and plated on appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 24 hours, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The results are typically plotted as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count. For instance, VanNHdipi demonstrated complete eradication of MRSA at 2x MIC and 4x MIC within 12 hours.[3]

Mechanism of Action and Experimental Workflow

Many of the novel this compound derivatives exhibit a dual mechanism of action. In addition to the canonical inhibition of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus, modifications such as the incorporation of lipophilic cationic groups or quaternary ammonium moieties can enable the derivatives to disrupt the bacterial cell membrane.[4][6][7] This dual action is a key strategy to overcome resistance.

G cluster_workflow In Vitro Evaluation Workflow start This compound Derivative Synthesis mic MIC Determination (Broth Microdilution) start->mic Initial Screening time_kill Time-Kill Assay mic->time_kill Potent Derivatives cytotoxicity Cytotoxicity Assay (e.g., against human cell lines) mic->cytotoxicity time_kill->cytotoxicity mechanism Mechanism of Action Studies (e.g., Membrane Permeability Assay) cytotoxicity->mechanism end Lead Compound Identification mechanism->end

Figure 1. A generalized workflow for the in vitro evaluation of novel this compound derivatives.

The enhanced activity of these derivatives is often attributed to their ability to anchor to the bacterial membrane, thereby increasing their local concentration near the site of peptidoglycan synthesis. This can lead to a more efficient inhibition of cell wall formation and, in many cases, direct damage to the cell membrane, resulting in rapid bactericidal activity.

G cluster_membrane Bacterial Cell Envelope derivative This compound Derivative membrane Bacterial Cell Membrane derivative->membrane Membrane Disruption (Lipophilic/Cationic Moiety) peptidoglycan Peptidoglycan Synthesis (Lipid II) derivative->peptidoglycan Inhibition of Transglycosylation

Figure 2. Dual mechanism of action of modified this compound derivatives against resistant bacteria.

References

Vancosamine Modifications: A Comparative Guide to Enhancing Vancomycin's Binding and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the development of novel therapeutic strategies. Vancomycin, a glycopeptide antibiotic, remains a critical last-resort treatment for severe Gram-positive infections. Its mechanism of action relies on binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. However, the emergence of vancomycin-resistant strains, which often possess a modified D-alanyl-D-lactate (D-Ala-D-Lac) terminus, has significantly compromised its efficacy, primarily due to a 1000-fold reduction in binding affinity.[1][2]

This guide provides a comparative analysis of various modifications to the vancosamine sugar of vancomycin, assessing their impact on binding affinity and antibacterial activity. The presented data, experimental protocols, and workflow visualizations aim to inform and guide researchers in the rational design of next-generation vancomycin analogs.

Quantitative Comparison of this compound-Modified Vancomycin Analogs

Modifications to the this compound sugar have been extensively explored to enhance vancomycin's antibacterial profile. These modifications primarily focus on introducing lipophilic or cationic moieties to improve interactions with the bacterial cell membrane and, in some cases, to restore binding affinity to the D-Ala-D-Lac target of resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Modified Vancomycin Analogs

The following table summarizes the in vitro antibacterial activity of various this compound-modified vancomycin analogs against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Lower MIC values indicate greater potency.

Vancomycin AnalogModification on this compoundTest OrganismMIC (µg/mL)Fold Improvement vs. VancomycinReference
Vancomycin UnmodifiedMRSA (ATCC 33591)1-[2]
VRE (VanA, ATCC 51559)>512-[2]
VanNHdipi DipicolylamineMRSA (ATCC 33591)1.2~0.8x[2]
VRE (VanA, ATCC 51559)21.1>24x[2]
Lipophilic Cationic Group Piperazine Cationic GroupA. baumannii ATCC 179788N/A (Inactive)[3]
N-Decylaminoethyl DecylaminoethylMRSA0.52x[4]
VRE (VanA)1>512x[4]
Chlorobiphenylmethyl (4-chlorobiphenyl)methylVRE (VanA)0.25-0.5>1000x[5]

N/A (Inactive): Vancomycin is inherently inactive against Gram-negative bacteria like A. baumannii.

Table 2: Binding Affinity of this compound-Modified Vancomycin Analogs

While MIC values provide a measure of overall antibacterial activity, direct measurement of binding affinity to the D-Ala-D-Ala and D-Ala-D-Lac targets offers crucial insights into the mechanism of action. A lower dissociation constant (Kd) or a higher association constant (Ka) indicates stronger binding.

Vancomycin AnalogTarget LigandBinding Affinity (Ka, M-1)Fold Change vs. VancomycinReference
Vancomycin Aglycon Ac2-L-Lys-D-Ala-D-Ala1.5 x 105-[3]
Ac2-L-Lys-D-Ala-D-Lac1.5 x 102-[3]
[Ψ[C(=NH)NH]Tpg4]-vancomycin aglycon Ac2-L-Lys-D-Ala-D-Ala~0.75 x 1052x decrease[3]
Ac2-L-Lys-D-Ala-D-Lac~0.9 x 105~600x increase[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of novel antibiotic candidates.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 105 CFU/mL

  • Vancomycin analog stock solutions

  • Sterile diluents (e.g., saline, DMSO)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the vancomycin analog in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well plates to achieve a range of desired concentrations. Typically, 100 µL of each concentration is added to the wells.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. b. Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: a. Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Determination of Binding Affinity by UV-Visible Spectroscopy

This method relies on the change in the UV-Vis absorbance spectrum of vancomycin upon binding to its target ligand.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Vancomycin analog solution of known concentration

  • Ligand (e.g., N-acetyl-D-Ala-D-Ala) solution of known concentration

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Preparation of Solutions: a. Prepare a stock solution of the vancomycin analog in the buffer. b. Prepare a stock solution of the ligand in the same buffer.

  • Titration: a. Place a fixed concentration of the vancomycin analog in a quartz cuvette. b. Record the initial UV-Vis spectrum (typically between 250-350 nm). c. Add small, successive aliquots of the ligand solution to the cuvette. d. After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Data Analysis: a. Monitor the change in absorbance at a specific wavelength (e.g., the wavelength of maximum absorbance for vancomycin, around 280 nm) as a function of the ligand concentration. b. The binding constant (Ka) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., the Benesi-Hildebrand equation).

Visualizing the Workflow and Structure-Activity Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the development and assessment of this compound-modified vancomycin analogs.

Experimental_Workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation Vancomycin Vancomycin Modification This compound Modification (e.g., Acylation, Alkylation) Vancomycin->Modification Analog Vancomycin Analog Modification->Analog MIC_Assay MIC Determination (Broth Microdilution) Analog->MIC_Assay Binding_Assay Binding Affinity Assay (UV-Vis, Fluorescence) Analog->Binding_Assay MIC_Data MIC Values MIC_Assay->MIC_Data Binding_Data Binding Constants (Ka, Kd) Binding_Assay->Binding_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Data->SAR_Analysis Compare Activity Binding_Data->SAR_Analysis Compare Affinity

Caption: Experimental workflow for the synthesis and evaluation of this compound-modified vancomycin analogs.

SAR_Relationship cluster_properties Physicochemical Properties cluster_effects Biological Effects Vancosamine_Mod This compound Modification Lipophilicity Increased Lipophilicity Vancosamine_Mod->Lipophilicity Cationic_Charge Introduction of Cationic Charge Vancosamine_Mod->Cationic_Charge Binding_Affinity Altered Binding Affinity (to D-Ala-D-Ala/D-Lac) Vancosamine_Mod->Binding_Affinity Membrane_Interaction Enhanced Membrane Interaction Lipophilicity->Membrane_Interaction Cationic_Charge->Membrane_Interaction Antibacterial_Activity Improved Antibacterial Activity (Lower MIC) Membrane_Interaction->Antibacterial_Activity Binding_Affinity->Antibacterial_Activity

Caption: Structure-activity relationship of this compound modifications on vancomycin's biological effects.

Conclusion

The modification of the this compound sugar represents a promising strategy for overcoming vancomycin resistance. The introduction of lipophilic and cationic moieties has been shown to significantly enhance antibacterial activity, particularly against resistant strains. This is often achieved through a dual mechanism of action that includes improved membrane interaction and, in some cases, restored binding to the modified D-Ala-D-Lac target. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the continued development of potent, next-generation glycopeptide antibiotics. Further research focusing on the systematic exploration of diverse this compound modifications and the detailed elucidation of their binding thermodynamics will be crucial in the ongoing battle against antibiotic resistance.

References

Comparative Guide to Cross-Reactivity of Vancosamine-Specific Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for studying the cross-reactivity of vancosamine-specific antibodies. While direct experimental data on the cross-reactivity of antibodies raised specifically against this compound is not extensively available in public literature, this document outlines the expected cross-reactivity profiles based on structural similarities and provides detailed experimental protocols for generating and evaluating such data.

Introduction to this compound and its Immunogenicity

This compound is an aminosugar that is an integral component of the glycopeptide antibiotic vancomycin.[1][2] Specifically, it is a 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose.[2] As a small molecule, this compound itself is not immunogenic. To elicit an immune response and generate this compound-specific antibodies, it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to form a hapten-carrier conjugate. This complex can then be used to immunize animals to produce polyclonal or monoclonal antibodies that recognize the this compound moiety.

The specificity of these antibodies is crucial for their application in diagnostics and research. Cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to inaccurate results. For this compound-specific antibodies, potential cross-reactivity with other structurally similar aminosugars found in other antibiotics or natural products is a key consideration.

Potential Cross-Reactants for this compound-Specific Antibodies

Based on structural similarity, antibodies raised against this compound may exhibit cross-reactivity with a variety of other aminosugars. The degree of cross-reactivity is expected to correlate with the structural homology to this compound. Key structural features of this compound include the C-3 amino group, the C-3 methyl group, and the stereochemistry of the hydroxyl groups.

Table 1: Potential Cross-Reactants and Structural Comparison to this compound

CompoundParent Antibiotic/SourceKey Structural Differences from this compoundExpected Cross-Reactivity
This compound Vancomycin-High (Target Antigen)
Epithis compoundChloroeremomycinEpimer at C-4High
AcosamineAclacinomycinLacks C-3 methyl groupModerate to High
DaunosamineDaunorubicin, DoxorubicinLacks C-3 methyl group, different stereochemistryModerate
RistosamineRistocetinLacks C-3 methyl group, different stereochemistryModerate
DesosamineErythromycinDifferent substitution pattern and stereochemistryLow to Moderate
MycaminoseMacrolide antibioticsDifferent substitution pattern and stereochemistryLow
KanamineKanamycinAminoglycoside, different ring structureVery Low
NeosamineNeomycinAminoglycoside, different ring structureVery Low
D-GlucoseGeneral CarbohydrateLacks amino and methyl groups, different stereochemistryVery Low / Negligible
D-GalactoseGeneral CarbohydrateLacks amino and methyl groups, different stereochemistryVery Low / Negligible

Experimental Data on Cross-Reactivity

Table 2: Hypothetical Cross-Reactivity Data for a this compound-Specific Monoclonal Antibody (Competitive ELISA)

CompetitorIC50 (nM)% Cross-Reactivity*
This compound-BSA10100
Epithis compound-BSA5020
Acosamine-BSA2005
Daunosamine-BSA10001
Ristosamine-BSA> 10,000< 0.1
Desosamine-BSA> 10,000< 0.1
D-Glucose> 10,000< 0.1

% Cross-Reactivity = (IC50 of this compound-BSA / IC50 of Competitor) x 100

Experimental Protocols

Generation of this compound-Specific Antibodies

The generation of this compound-specific antibodies involves the synthesis of a this compound-carrier protein conjugate for immunization.

Workflow for Generating this compound-Specific Antibodies

G Workflow for this compound-Specific Antibody Generation cluster_0 Hapten-Carrier Conjugate Synthesis cluster_1 Antibody Production cluster_2 Antibody Characterization This compound This compound Synthesis/ Isolation Linker Introduction of a linker arm to this compound This compound->Linker Conjugation Conjugation of linker-modified This compound to carrier protein Linker->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Purification Purification of This compound-Protein Conjugate Conjugation->Purification Immunization Immunization of host animal (e.g., rabbit, mouse) Purification->Immunization Titer Monitoring antibody titer (ELISA) Immunization->Titer Harvest Harvesting of antiserum (polyclonal) or splenocytes (monoclonal) Titer->Harvest Screening Screening for this compound- specific antibodies (ELISA) Harvest->Screening Isotyping Antibody Isotyping Screening->Isotyping Purification_Ab Antibody Purification Isotyping->Purification_Ab CrossReactivity Cross-Reactivity Testing Purification_Ab->CrossReactivity

Caption: Workflow for generating this compound-specific antibodies.

Methodology:

  • Synthesis of this compound-Linker Derivative: A reactive linker arm is chemically attached to the this compound molecule. The amino group at the C-3 position is a common site for modification.

  • Conjugation to Carrier Protein: The this compound-linker derivative is covalently coupled to a carrier protein like KLH or BSA using a suitable cross-linking agent (e.g., EDC/NHS chemistry).

  • Immunization: Animals (e.g., rabbits for polyclonal, mice for monoclonal) are immunized with the this compound-protein conjugate emulsified in an adjuvant.

  • Antibody Titer Monitoring: Blood samples are periodically collected to monitor the antibody titer against a this compound-BSA conjugate using an indirect ELISA.

  • Antibody Harvesting and Purification: For polyclonal antibodies, serum is collected and the antibodies are purified using protein A/G affinity chromatography. For monoclonal antibodies, splenocytes are harvested for hybridoma production.

  • Screening and Characterization: Hybridoma supernatants or purified polyclonal antibodies are screened for their specificity to this compound using ELISA.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the most common method to determine the cross-reactivity of antibodies against small molecules.

Workflow for Competitive ELISA

G Competitive ELISA Workflow Coat Coat microplate with This compound-BSA conjugate Block Block non-specific binding sites Coat->Block Incubate Incubate with a mixture of This compound-specific antibody and competitor (free sugar) Block->Incubate Wash1 Wash plate Incubate->Wash1 Secondary Add enzyme-conjugated secondary antibody Wash1->Secondary Wash2 Wash plate Secondary->Wash2 Substrate Add substrate and measure absorbance Wash2->Substrate

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Methodology:

  • Coating: A 96-well microplate is coated with a this compound-BSA conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competition: A fixed concentration of the this compound-specific antibody is pre-incubated with varying concentrations of the competitor (this compound or a potential cross-reactant). This mixture is then added to the coated wells.

  • Incubation and Washing: The plate is incubated to allow the antibody to bind to the coated antigen. The plate is then washed to remove unbound antibodies and competitors.

  • Detection: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added.

  • Substrate Addition: After another wash step, a chromogenic substrate is added. The enzyme converts the substrate into a colored product.

  • Measurement: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the amount of competitor in the sample.

  • Data Analysis: The IC50 values (the concentration of competitor that inhibits 50% of the antibody binding) are determined for this compound and each potential cross-reactant. The percent cross-reactivity is calculated as: (% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics and affinity.

Workflow for SPR Analysis

G Surface Plasmon Resonance (SPR) Workflow Immobilize Immobilize this compound-specific antibody on sensor chip Inject Inject analyte (this compound or cross-reactant) at various concentrations Immobilize->Inject Association Monitor association phase (binding) Inject->Association Dissociation Monitor dissociation phase (buffer flow) Association->Dissociation Regenerate Regenerate sensor chip surface Dissociation->Regenerate Analyze Analyze sensorgrams to determine kon, koff, and KD Regenerate->Analyze

Caption: Workflow for SPR analysis of antibody-antigen interaction.

Methodology:

  • Immobilization: The this compound-specific antibody is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the analyte (this compound or a potential cross-reactant) at a specific concentration is flowed over the sensor chip surface.

  • Association: The binding of the analyte to the immobilized antibody is monitored in real-time as an increase in the SPR signal.

  • Dissociation: A buffer solution is flowed over the chip to monitor the dissociation of the analyte from the antibody, observed as a decrease in the SPR signal.

  • Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the sensor surface for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to binding models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). Comparing the KD values for this compound and other sugars provides a quantitative measure of cross-reactivity.

Conclusion

The development of highly specific this compound antibodies requires a rigorous characterization of their cross-reactivity profile. While direct comparative data is currently sparse in the literature, the methodologies outlined in this guide provide a robust framework for researchers to generate and evaluate such data. By employing techniques like competitive ELISA and SPR, and by testing against a panel of structurally related aminosugars, a comprehensive understanding of the antibody's specificity can be achieved. This is essential for the reliable application of this compound-specific antibodies in research and diagnostic development.

References

Safety Operating Guide

Safe Disposal of Vancosamine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of antibiotics is a critical component of laboratory safety and environmental stewardship. Improper disposal of vancosamine, a glycopeptide antibiotic, can contribute to the proliferation of antimicrobial resistance (AMR), a significant global health threat.[1][2] This guide provides essential safety information and a step-by-step operational plan for the disposal of this compound waste in a research environment, ensuring the safety of personnel and the integrity of our ecosystems.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This compound hydrochloride may cause allergic skin reactions or asthma-like symptoms if inhaled.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Handling: Handle solid this compound in a manner that avoids dust generation, such as in a fume hood.[3]

  • Spill Response: In the event of a spill, contain the material, prevent it from entering drains, and clean the area thoroughly.[4] Collect spilled material and dispose of it as hazardous waste.[5]

Operational Protocol for this compound Disposal

The correct disposal route for this compound depends on its concentration and form. It is crucial to distinguish between high-concentration stock solutions and low-concentration working solutions (e.g., in culture media).

Step 1: Waste Segregation and Characterization

Properly identify and segregate different this compound waste streams at the point of generation. Never mix hazardous chemical waste with general laboratory trash.

  • High-Concentration Waste: Includes expired or unused pure this compound powder and concentrated stock solutions.[6] These are considered hazardous chemical waste.[6]

  • Low-Concentration Liquid Waste: Primarily consists of used cell culture media containing this compound as a selective agent.

  • Contaminated Solid Waste: Includes PPE, pipette tips, flasks, and other disposable labware that has come into direct contact with this compound.[3]

Step 2: Disposal of High-Concentration this compound Waste

High-concentration antibiotic solutions and pure powders pose the most significant environmental risk and must be managed as hazardous chemical waste.[6]

  • Collection: Collect all high-concentration this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and identify the contents (e.g., "this compound Hydrochloride Solution").

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[7]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[8] Under no circumstances should this waste be poured down the drain. [4]

Step 3: Disposal of Low-Concentration this compound Media

This compound is a heat-stable antibiotic. Therefore, autoclaving used culture media will effectively sterilize it by killing microorganisms but will not degrade the this compound molecule.

  • Treatment: This waste must be treated as chemical waste.[6]

  • Collection: Collect the used media in a labeled, leak-proof container designated for chemical waste.

  • Disposal: Manage the container for disposal via your institution's EHS hazardous waste program. Do not drain dispose, as this introduces antibiotics into the wastewater system, contributing to AMR.[2]

Step 4: Disposal of Contaminated Solid Waste

Solid materials contaminated with this compound must also be disposed of carefully.

  • Collection: Place all contaminated items, such as gloves, plasticware, and bench paper, into a designated and clearly labeled chemical waste or biohazardous waste container, in accordance with your institution's specific guidelines for dually contaminated waste.[3]

  • Disposal: The container should be sealed and disposed of through the institutional EHS office.

Data Summary: this compound Waste Management

The following table summarizes the proper disposal streams for different forms of this compound waste generated in a laboratory setting.

Waste TypeDescriptionPrimary HazardRecommended Disposal Procedure
Pure this compound Unused, expired, or surplus solid this compound hydrochloride powder.Chemical, SensitizerCollect as hazardous chemical waste for EHS pickup. Do not trash or drain dispose.
Stock Solutions Concentrated solutions of this compound, typically in water or buffer.Hazardous ChemicalCollect in a sealed, labeled container for hazardous chemical waste disposal via EHS.[6]
Used Culture Media Liquid media containing low concentrations of this compound.Chemical ContaminantCollect for hazardous chemical waste disposal. Autoclaving is ineffective for antibiotic degradation.[6]
Contaminated Labware Pipette tips, tubes, flasks, gloves, etc., that have contacted this compound.ChemicalDispose of in a designated container for solid chemical or biohazardous waste for EHS pickup.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound-containing materials in a laboratory environment.

G cluster_start cluster_classification Step 1: Characterize Waste cluster_disposal Step 2: Segregate for Disposal cluster_final start This compound Waste Generated decision1 High Concentration? (e.g., Pure Solid, Stock Solution) start->decision1 decision2 Low Concentration? (e.g., Used Culture Media) disposal_chem Collect in Labeled Hazardous Chemical Waste Container decision1->disposal_chem Yes decision3 Contaminated Solid? (e.g., Gloves, Pipettes) decision2->disposal_chem Yes disposal_solid Collect in Designated Solid Chemical/Biohazard Waste Container decision3->disposal_solid Yes end_point Arrange Pickup via Institutional EHS disposal_chem->end_point disposal_solid->end_point

Caption: Decision workflow for the safe disposal of this compound waste streams.

References

Essential Safety and Logistical Information for Handling Vancosamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Vancosamine. It includes operational procedures and disposal plans to ensure a safe laboratory environment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₇H₁₅NO₃[1]
Molar Mass 161.201 g·mol⁻¹[1]
CAS Number 36480-36-1[1]
Appearance Assumed to be a solid, powder.Based on Vancomycin HCl
Storage Temperature Keep refrigerated (2°C to 8°C).[2][3]
Solubility Soluble in water.[4]

I. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required.[5] For handling this compound, particularly in powder form to avoid dust inhalation, the following PPE is recommended, based on guidelines for vancomycin hydrochloride.

Core PPE Requirements:

  • Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile) meeting ASTM D6978 standards. The outer glove should be removed after handling and disposed of as chemical waste.[5][6]

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.[5]

  • Lab Coat/Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.[5][6]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.[4] Work should ideally be conducted in a fume hood or other ventilated enclosure.

II. Operational Plans: Step-by-Step Handling Procedures

Adherence to these procedural steps is crucial for minimizing exposure and ensuring a safe handling process.

A. Preparation and Weighing:

  • Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust clouds. Use gentle movements.

  • Container Sealing: Immediately after weighing, securely seal the stock container and the container with the weighed substance.

  • Surface Decontamination: Clean the balance and surrounding surfaces with an appropriate cleaning agent to remove any residual powder.

B. Solution Preparation:

  • Solvent Addition: In the fume hood, slowly add the solvent to the this compound powder to avoid splashing.

  • Mixing: Mix the solution using a vortexer or by gentle swirling until the this compound is fully dissolved.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.

III. Disposal Plans

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential health risks.

A. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed chemical waste container.[6]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[4]

  • Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.

B. Decontamination and Final Disposal:

  • Decontaminate Work Area: After completing your work, thoroughly decontaminate all surfaces and equipment.

  • Waste Pickup: Follow your institution's procedures for hazardous chemical waste pickup. Ensure all waste containers are properly labeled and sealed.

IV. Emergency Procedures

A. Spills:

  • Evacuate: If a significant amount of powder is spilled, evacuate the immediate area.

  • Secure Area: Prevent others from entering the contaminated area.

  • PPE: Wear appropriate PPE, including respiratory protection, before cleaning up the spill.

  • Cleanup: Gently cover the spill with an absorbent material. Sweep up the material and place it in a sealed container for hazardous waste disposal. Avoid creating dust.[4]

  • Decontaminate: Clean the spill area thoroughly.

B. Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4]

V. Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and workflow for safely handling this compound in a laboratory setting.

VancosamineHandlingWorkflow This compound Handling and Safety Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures start Start: this compound Handling Task risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) risk_assessment->ppe_selection designated_area Prepare Designated Handling Area (Fume Hood/Ventilated Enclosure) ppe_selection->designated_area weighing Weigh Solid this compound designated_area->weighing solution_prep Prepare this compound Solution weighing->solution_prep spill Spill Occurs weighing->spill experiment Perform Experiment solution_prep->experiment solution_prep->spill waste_segregation Segregate Waste (Solid, Liquid, Sharps) experiment->waste_segregation exposure Personnel Exposure experiment->exposure decontamination Decontaminate Work Area & Equipment waste_segregation->decontamination waste_storage Store Waste in Labeled, Sealed Containers decontamination->waste_storage end End: Await Hazardous Waste Pickup waste_storage->end spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol exposure_protocol Follow First Aid/Exposure Protocol exposure->exposure_protocol

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.